4-Nitrobenzaldehyde
Description
What is 4-Nitrobenzaldehyde?
This compound can be described as benzaldehyde with a nitro group in its para position.
This compound, an organic aromatic compound, contains a para-substituted nitro group with an aldehyde.
C-nitro compounds such as this compound are benzaldehyde substituted in the para-position by a nitro group. It is a C nitro compound and a member of the benzaldehydes.
Biological activity of this compound
The reactive compound this compound has antimicrobial properties. It also is used to synthesize antibiotics and other pharmaceuticals. This compound binds with the mitochondrial membrane potential. This causes the interruption of aerobic respiration. This compound also has been demonstrated to bind to serum proteins such as albumin. This binding occurs through hydrogen bonding interactions between the amine groups of the protein surface. The this compound and sodium carbonate reaction produces an equilibrium between 4-nitrophenol and nitrobenzene. Experimental measurements of the solubility at different concentrations can determine the equilibrium constant. This compound is a good model system to study electron transfer reactions in electrochemistry via its interaction with methylethylketone (MEK) and pyridine. MEK
Uses of this compound
The preparation of homoallylic alcohols was made with this compound. It also was used in the development and evaluation of several tripeptide organocatalysts.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-nitrobenzaldehyde | |
|---|---|---|
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InChI |
InChI=1S/C7H5NO3/c9-5-6-1-3-7(4-2-6)8(10)11/h1-5H | |
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InChI Key |
BXRFQSNOROATLV-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022061 | |
| Record name | 4-Nitrobenzaldehyde | |
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Molecular Weight |
151.12 g/mol | |
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Physical Description |
Light yellow powder; [Sigma-Aldrich MSDS] | |
| Record name | 4-Nitrobenzaldehyde | |
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Vapor Pressure |
0.00354 [mmHg] | |
| Record name | 4-Nitrobenzaldehyde | |
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CAS No. |
555-16-8 | |
| Record name | 4-Nitrobenzaldehyde | |
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| Record name | 4-Nitrobenzaldehyde | |
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| Record name | Benzaldehyde, 4-nitro- | |
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| Record name | 4-nitrobenzaldehyde | |
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| Record name | 4-NITROBENZALDEHYDE | |
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Foundational & Exploratory
4-Nitrobenzaldehyde chemical structure and properties
An In-depth Technical Guide to 4-Nitrobenzaldehyde: Structure, Properties, and Applications
Introduction
This compound (CAS No: 555-16-8) is an organic aromatic compound featuring a benzaldehyde ring substituted with a nitro group at the para-position[1][2][3]. This unique structure, containing both an aldehyde and a nitro functional group, makes it a highly versatile intermediate in organic synthesis[4][5]. Its reactivity is pivotal in the production of a wide array of fine chemicals, including pharmaceuticals, dyes, and agrochemicals. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic data, and key experimental protocols relevant to researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
This compound is a C-nitro compound that is benzaldehyde substituted at the para-position with a nitro group.
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IUPAC Name: this compound
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Synonyms: p-Nitrobenzaldehyde, Benzaldehyde, 4-nitro-, p-Formylnitrobenzene
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Chemical Formula: C₇H₅NO₃
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SMILES: C1=CC(=CC=C1C=O)--INVALID-LINK--[O-]
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InChI Key: BXRFQSNOROATLV-UHFFFAOYSA-N
Physicochemical and Spectroscopic Properties
The physical and chemical properties of this compound are summarized in the tables below. It typically appears as a slightly yellowish crystalline powder.
Data Presentation: Quantitative Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| Molecular Weight | 151.12 g/mol | |
| Melting Point | 103 to 106 °C (217 to 223 °F; 376 to 379 K) | |
| Boiling Point | 300 °C (572 °F; 573 K) | |
| Density | 1.546 g/cm³ | |
| Flash Point | 155.2°C | |
| Water Solubility | Limited solubility. Soluble in hot water. | |
| Organic Solvent Solubility | Soluble in ethanol, benzene, glacial acetic acid, acetone, and chloroform. Slightly soluble in ether. | |
| logP (Octanol/Water) | 0.767 | |
| Appearance | Slightly yellowish or yellow to brown crystalline powder. |
Table 2: Spectroscopic Data for this compound
| Technique | Key Peaks / Data | References |
| ¹H NMR (in CDCl₃) | δ 10.17 (s, 1H, -CHO), δ 8.42 (d, 2H, Ar-H), δ 8.10 (d, 2H, Ar-H) | |
| IR (Nujol Mull, cm⁻¹) | ~3105 (Ar C-H stretch), ~1705 (C=O stretch, conjugated aldehyde), ~1610 (Ar C=C stretch), ~1540 (N-O asymmetric stretch), ~1350 (N-O symmetric stretch) | |
| Mass Spec (EI) | m/z 151 (M⁺), 150, 121, 105, 93, 77, 65, 51 | |
| UV-Vis | Data available in NIST Chemistry WebBook |
Synthesis and Reactivity
Synthesis
This compound is primarily synthesized through the oxidation of 4-nitrotoluene. A common laboratory method involves the use of chromium(VI) oxide in acetic anhydride, which proceeds via a nitrobenzyldiacetate intermediate. Another route is the hydrolysis of 4-nitrobenzalbromide.
Reactivity
The chemical behavior of this compound is dictated by its two functional groups.
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Aldehyde Group: As an electrophile, it readily undergoes nucleophilic addition reactions. It is a common substrate in reactions like aldol condensations, Wittig reactions, and reductive aminations. For instance, it reacts with ketones like acetone or cyclohexanone in aldol reactions, often catalyzed by bases or enzymes.
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Nitro Group: The electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution but can be readily reduced to an amine group (-NH₂). This transformation is crucial for synthesizing more complex molecules, particularly in pharmaceutical development.
Experimental Protocols
Protocol 1: Synthesis of this compound from 4-Nitrotoluene
This protocol is based on the oxidation method using chromium trioxide.
Materials:
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4-nitrotoluene
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Glacial acetic acid
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Acetic anhydride
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Concentrated sulfuric acid
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Chromium trioxide (CrO₃)
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Ethanol
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Water, ice
Procedure:
-
Preparation of Reaction Mixture: In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 4-nitrotoluene in glacial acetic acid and acetic anhydride. Cool the mixture to 5°C in an ice bath.
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Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid to the cooled solution while maintaining the temperature below 10°C.
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Oxidation: Add chromium trioxide in small portions, ensuring the temperature does not exceed 10°C. Stir the mixture for several hours after the addition is complete.
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Isolation of Intermediate: Pour the reaction mixture into a beaker containing chipped ice and water. The intermediate, p-nitrobenzaldiacetate, will precipitate. Isolate the solid by suction filtration and wash with cold water.
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Hydrolysis: Prepare a mixture of the crude p-nitrobenzaldiacetate, water, ethanol, and a catalytic amount of concentrated sulfuric acid. Reflux the mixture for approximately 30 minutes.
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Product Isolation and Purification: Filter the hot solution and cool the filtrate in an ice bath to crystallize the this compound. Collect the crystals by suction filtration, wash with cold water, and dry. The product can be further purified by recrystallization.
Protocol 2: L-Proline Catalyzed Aldol Reaction with Acetone
This protocol describes a representative asymmetric aldol condensation.
Materials:
-
This compound
-
Acetone (reagent grade, used as reactant and solvent)
-
L-Proline (catalyst)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a reaction vial, dissolve this compound and L-proline (e.g., 20 mol%) in neat acetone.
-
Reaction Execution: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction typically proceeds cleanly to form 4-hydroxy-4-(4-nitrophenyl)butan-2-one.
-
Work-up: Once the reaction is complete, remove the acetone under reduced pressure.
-
Purification: Purify the resulting crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Characterize the purified aldol product using ¹H NMR and ¹³C NMR spectroscopy to confirm its structure. The enantiomeric excess can be determined using chiral High-Performance Liquid Chromatography (HPLC).
Applications in Research and Drug Development
This compound is a valuable building block in the pharmaceutical industry. Its derivatives are integral to the synthesis of various complex drug molecules. The aldehyde functional group allows for chain extension and introduction of new functionalities, while the nitro group can be reduced to an amine, a common pharmacophore.
Recent research has explored derivatives of this compound for their potential as anticancer agents. Studies have investigated novel drugs derived from this compound, which, when conjugated with carbon quantum dots, show enhanced cytotoxic effects on cancer cell lines like PC3 (prostate cancer). One photodynamic therapy approach involves injecting nitrobenzaldehyde directly into a tumor, which, upon activation with UV light, can rapidly induce cancer cell death. It is also used as a reagent in decarboxylative aldol reactions catalyzed by enzymes in organic co-solvent mixtures.
Safety and Handling
This compound is associated with several hazards. It is known to cause serious eye irritation and may cause an allergic skin reaction. It is also considered harmful to aquatic life with long-lasting effects.
Precautions for Safe Handling:
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Use only under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles with side protection, and protective clothing.
-
Avoid dust formation and inhalation.
-
Wash hands thoroughly after handling.
-
Store in a dry, cool, and well-ventilated place in a tightly closed container, away from incompatible materials like strong oxidizing agents and strong bases.
References
Physical and chemical properties of 4-Nitrobenzaldehyde
An In-depth Technical Guide to 4-Nitrobenzaldehyde
Overview
This compound, with the chemical formula C₇H₅NO₃, is a key aromatic aldehyde of significant interest in organic synthesis and medicinal chemistry. It serves as a versatile intermediate in the production of a wide array of compounds, including dyes, pharmaceuticals, and other specialty chemicals. Its chemical behavior is primarily dictated by the two functional groups attached to the benzene ring: the electron-withdrawing nitro group (-NO₂) and the aldehyde group (-CHO). The nitro group deactivates the ring towards electrophilic substitution while the aldehyde group provides a reactive site for numerous nucleophilic addition and condensation reactions. This guide provides a comprehensive overview of its physical properties, chemical reactivity, experimental protocols, and applications for researchers and professionals in drug development.
Physical and Spectroscopic Properties
The physical characteristics of this compound are well-documented, making it a readily identifiable compound in a laboratory setting. It typically appears as a yellow crystalline solid.
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₅NO₃ |
| Molar Mass | 151.12 g/mol |
| Appearance | Light yellow crystalline powder |
| Melting Point | 103-106 °C |
| Boiling Point | 290 °C (decomposes) |
| Solubility | Soluble in acetone, ethanol, benzene, and diethyl ether. Sparingly soluble in water. |
| Density | 1.496 g/cm³ |
| Vapor Pressure | 0.001 mmHg at 25 °C |
Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. The key spectral data are summarized below.
Table 2: Spectroscopic Data for this compound
| Technique | Key Signals / Peaks |
| ¹H NMR (CDCl₃) | δ 10.1 (s, 1H, -CHO), δ 8.4 (d, 2H, Ar-H), δ 8.0 (d, 2H, Ar-H) |
| ¹³C NMR (CDCl₃) | δ 191.0 (-CHO), δ 151.0, δ 140.0, δ 131.0, δ 124.0 (Ar-C) |
| IR Spectroscopy (KBr, cm⁻¹) | ~2850 (C-H, aldehyde), ~1700 (C=O, aldehyde), ~1520 & ~1350 (N-O, nitro) |
| UV-Vis (Ethanol) | λmax ≈ 265 nm |
Chemical Properties and Reactivity
The reactivity of this compound is dominated by its aldehyde functional group, which readily undergoes oxidation, reduction, and condensation reactions. The strong electron-withdrawing nature of the nitro group at the para position significantly influences the reactivity of both the aldehyde and the aromatic ring.
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Oxidation: The aldehyde group can be easily oxidized to a carboxylic acid, yielding 4-nitrobenzoic acid. Common oxidizing agents for this transformation include potassium permanganate (KMnO₄) or chromic acid.
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Reduction: The aldehyde can be reduced to a primary alcohol, 4-nitrobenzyl alcohol, using reducing agents like sodium borohydride (NaBH₄). Stronger reducing agents can simultaneously reduce both the aldehyde and the nitro group. For instance, catalytic hydrogenation over palladium on carbon (Pd/C) can reduce the nitro group to an amine, forming 4-aminobenzaldehyde.
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Condensation Reactions: As an aldehyde, it is a key substrate for condensation reactions such as the Wittig, Knoevenagel, and Perkin reactions, which are fundamental for forming carbon-carbon double bonds and synthesizing more complex molecules.
Caption: Key chemical transformations of this compound.
Experimental Protocols
A. Synthesis of this compound via Oxidation of 4-Nitrotoluene
A common laboratory-scale synthesis involves the oxidation of 4-nitrotoluene.
Methodology:
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Reaction Setup: A mixture of 4-nitrotoluene, acetic anhydride, and glacial acetic acid is prepared in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.
-
Oxidation: The mixture is heated to approximately 40-50 °C. Chromic anhydride (CrO₃) is added portion-wise while maintaining the temperature below 10 °C by external cooling.
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Hydrolysis: After the addition is complete, the reaction mixture is stirred for an additional hour. The mixture is then poured into a beaker of ice-water to hydrolyze the intermediate diacetate.
-
Workup: The crude product is filtered, washed thoroughly with water to remove chromium salts and acetic acid, and then washed with a cold sodium carbonate solution to remove any 4-nitrobenzoic acid byproduct.
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Purification: The crude solid is purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield pure this compound crystals.
Caption: Workflow for the synthesis and purification of this compound.
B. Characterization via Thin-Layer Chromatography (TLC)
Methodology:
-
Plate Preparation: A spot of the synthesized this compound, dissolved in a small amount of ethyl acetate, is applied to a silica gel TLC plate.
-
Elution: The plate is developed in a chamber containing a mobile phase, typically a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).
-
Visualization: The plate is removed after the solvent front has migrated near the top. The spots are visualized under a UV lamp (254 nm), where aromatic compounds will appear as dark spots.
-
Rf Calculation: The Retention Factor (Rf) is calculated to assess purity against a known standard.
Applications in Drug Discovery and Development
This compound is not typically an active pharmaceutical ingredient (API) itself but is a crucial building block in the synthesis of numerous pharmacologically active molecules. Its derivatives have shown a wide range of biological activities.
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Antimicrobial Agents: It is a precursor for synthesizing Schiff bases and chalcones, classes of compounds that have been extensively investigated for their antibacterial and antifungal properties. The nitro group can be a key pharmacophore in some of these derivatives.
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Anticancer Agents: Certain derivatives of this compound have been explored for their potential as anticancer agents. For example, it is used in the synthesis of combretastatin analogues, which are potent tubulin polymerization inhibitors.
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Enzyme Inhibitors: The structure serves as a scaffold for designing inhibitors of various enzymes. For instance, it has been used to synthesize inhibitors of enzymes like monoamine oxidase (MAO), which is a target for treating neurological disorders.
Safety Profile
This compound should be handled with appropriate safety precautions in a laboratory setting.
-
Hazards: It is harmful if swallowed or inhaled. It can cause skin and serious eye irritation.
-
Precautions: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid generating dust. Store in a tightly sealed container in a cool, dry place away from incompatible materials like strong oxidizing agents and bases.
An In-depth Technical Guide to 4-Nitrobenzaldehyde (CAS 555-16-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Nitrobenzaldehyde (CAS 555-16-8) is a pivotal intermediate in organic synthesis, characterized by a benzaldehyde core substituted with a nitro group at the para-position.[1][2] This arrangement imparts unique reactivity, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[3][4] Its utility spans numerous fields, including the synthesis of dyes, agrochemicals, and specialty polymers.[5] Critically for the pharmaceutical industry, it serves as a foundational building block for a variety of bioactive molecules and active pharmaceutical ingredients (APIs), including calcium channel blockers and novel anticancer agents. This guide provides a comprehensive overview of its physicochemical properties, synthesis protocols, key chemical reactions, and applications in drug discovery, alongside essential safety and handling information.
Physicochemical and Spectroscopic Properties
This compound is a pale yellow crystalline powder at room temperature. It is stable under recommended storage conditions, typically below +30°C in a dry, well-ventilated place. While sparingly soluble in water, it shows good solubility in organic solvents like ethanol, benzene, and glacial acetic acid.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 555-16-8 | |
| Molecular Formula | C₇H₅NO₃ | |
| Molecular Weight | 151.12 g/mol | |
| Appearance | Yellow to brown crystalline powder | |
| Melting Point | 103-106 °C | |
| Boiling Point | 300 °C (573 K) | |
| Density | 1.546 g/cm³ | |
| Water Solubility | 2.34 g/L | |
| Vapor Pressure | 0.00118 mmHg at 25°C | |
| Flash Point | 155.2 °C |
Table 2: Spectroscopic Data Reference
| Spectrum Type | Key Features / Reference |
| ¹H NMR | Spectra available from chemical databases. Key shifts appear for aldehydic (CHO) and aromatic (C₆H₄) protons. |
| IR | Characteristic peaks for C=O (aldehyde), C-NO₂ (nitro group), and aromatic C-H stretches are observable. |
| UV-Vis | UV-Vis spectrum in methanol is available for reference. |
| Mass Spec. | Mass spectrometry data (e.g., GC-MS) is available in spectral databases. |
Synthesis of this compound
The most common and well-documented laboratory synthesis of this compound involves the oxidation of 4-nitrotoluene. This is typically achieved using a strong oxidizing agent like chromium trioxide in a mixture of acetic acid and acetic anhydride. The reaction proceeds via a diacetate intermediate, which is subsequently hydrolyzed to yield the final aldehyde product.
Experimental Protocol: Oxidation of 4-Nitrotoluene
This protocol is adapted from the procedure published in Organic Syntheses.
Part A: Synthesis of p-Nitrobenzaldiacetate Intermediate
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In a 2-L three-necked, round-bottomed flask equipped with a mechanical stirrer and a thermometer, prepare an ice-salt bath.
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Add 570 mL of glacial acetic acid, 565 mL of acetic anhydride, and 50 g (0.36 mol) of p-nitrotoluene to the flask.
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Slowly add 85 mL of concentrated sulfuric acid with stirring.
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Once the mixture has cooled to 5°C, add 100 g (1.0 mol) of chromium trioxide in small portions, ensuring the temperature does not exceed 10°C.
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Continue stirring for 10 minutes after the final addition of chromium trioxide.
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Pour the reaction mixture into 5-6 L of ice water.
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Collect the solid product by suction filtration and wash with cold water until the washings are colorless.
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Suspend the product in 500 mL of cold 2% sodium carbonate solution, stir thoroughly, and collect the solid again on a filter.
-
Wash the solid with cold water, followed by a final wash with 20 mL of cold ethanol. The dried product is crude p-nitrobenzaldiacetate.
Part B: Hydrolysis to p-Nitrobenzaldehyde
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Prepare a mixture of 45 g (0.18 mol) of the crude p-nitrobenzaldiacetate, 100 mL of water, 100 mL of ethanol, and 10 mL of concentrated sulfuric acid.
-
Reflux the mixture for 30 minutes.
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Filter the hot solution and chill the filtrate in an ice bath to induce crystallization.
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Collect the crystals by suction filtration, wash with cold water, and dry. A typical yield is 89-94%.
Key Chemical Reactions
The electrophilic nature of the aldehyde's carbonyl carbon, enhanced by the electron-withdrawing nitro group, makes this compound a versatile reactant in many classical organic reactions.
Knoevenagel Condensation
This reaction involves the condensation of an aldehyde with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base to form a C=C bond. The products are often α,β-unsaturated compounds, which are valuable precursors in medicinal chemistry.
3.1.1 Experimental Protocol: Knoevenagel Condensation with Malononitrile
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
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Add malononitrile (1.1 equivalents) to the solution.
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Add a catalytic amount of a weak base, such as piperidine (2-3 drops).
-
Reflux the reaction mixture, monitoring progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
After completion, cool the mixture to room temperature to allow the product to crystallize.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Wittig Reaction
The Wittig reaction is a powerful method for synthesizing alkenes by reacting an aldehyde with a phosphorus ylide (a Wittig reagent). This reaction is highly valuable as it forms the C=C double bond at a specific, unambiguous location.
3.2.1 Experimental Protocol: Wittig Reaction with Ethyl Bromoacetate
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In a round-bottom flask, combine this compound (1 equivalent) and triphenylphosphine (1.5 equivalents).
-
Add a suitable solvent (e.g., dichloromethane) and a stir bar.
-
Add ethyl bromoacetate (2 equivalents) to the mixture via syringe.
-
Add an aqueous solution of a weak base, such as sodium bicarbonate, to generate the ylide in situ.
-
Attach a reflux condenser and heat the mixture with stirring for 30-40 minutes.
-
After cooling, transfer the mixture to a separatory funnel for workup.
-
Extract the aqueous layer with ethyl acetate or dichloromethane.
-
Combine the organic layers, dry with an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to isolate the crude product (an ethyl cinnamate derivative) and the triphenylphosphine oxide byproduct.
Perkin Reaction
The Perkin reaction produces α,β-unsaturated aromatic acids (cinnamic acid derivatives) from the condensation of an aromatic aldehyde with an acid anhydride, using an alkali salt of the acid as a base catalyst. The reaction typically requires high temperatures. Due to its electron-withdrawing nitro group, this compound is highly reactive in this condensation.
3.3.1 Experimental Protocol: General Perkin Reaction
-
Heat a mixture of this compound (1 equivalent), acetic anhydride (excess, e.g., 2-3 equivalents), and anhydrous sodium acetate (1 equivalent) to approximately 180°C for several hours.
-
After the reaction period, pour the hot mixture into water to hydrolyze the excess anhydride.
-
The α,β-unsaturated acid product will often precipitate. If necessary, boil the mixture to complete the hydrolysis and then cool to crystallize.
-
The crude product can be purified by recrystallization, often from an ethanol/water mixture.
Applications in Drug Development and Research
This compound is a crucial starting material for numerous pharmacologically active compounds. Its derivatives are investigated for a wide range of therapeutic applications.
Synthesis of Nifedipine (A Calcium Channel Blocker)
The ortho-isomer, 2-nitrobenzaldehyde, is a direct precursor in the classical Hantzsch synthesis of Nifedipine, a widely used dihydropyridine calcium channel blocker for treating hypertension and angina. The synthesis demonstrates the utility of nitrobenzaldehydes in constructing complex heterocyclic drugs.
Nifedipine functions by blocking the influx of calcium (Ca²⁺) ions into vascular smooth muscle cells and cardiac muscle cells. This inhibition leads to vasodilation and a reduction in blood pressure.
Precursor to Chloramphenicol
This compound is a key intermediate in some synthetic routes to the broad-spectrum antibiotic Chloramphenicol. The synthesis involves building the side chain onto the aldehyde, followed by reduction of the nitro group and subsequent acylation.
Development of Novel Anticancer Agents
Recent research highlights the synthesis of novel derivatives from this compound for use as anticancer agents. Studies have shown that certain derivatives, when conjugated with carbon quantum dots for targeted delivery, exhibit significant cytotoxic effects on prostate cancer cells (PC3). The mechanism of cell death was identified as apoptosis, demonstrating a promising therapeutic pathway.
Safety and Toxicology
This compound is classified as a hazardous substance. It causes serious eye irritation and may cause an allergic skin reaction. It is also considered harmful to aquatic life with long-lasting effects. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. Work should be conducted in a well-ventilated area or under a chemical fume hood.
Table 3: GHS Hazard Information and Toxicity Data
| Parameter | Value | Source(s) |
| GHS Pictogram | GHS07 (Exclamation mark) | |
| Signal Word | Warning | |
| Hazard Statements | H317: May cause an allergic skin reaction.H319: Causes serious eye irritation.H412: Harmful to aquatic life with long lasting effects. | |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| LD₅₀ Oral (Rat) | 4700 mg/kg | |
| LD₅₀ Dermal (Rat) | 16000 mg/kg |
References
Spectroscopic Profile of 4-Nitrobenzaldehyde: A Technical Guide
An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data of 4-Nitrobenzaldehyde, providing researchers, scientists, and drug development professionals with a comprehensive reference for this key chemical intermediate.
This technical guide offers a detailed examination of the spectroscopic characteristics of this compound (C₇H₅NO₃), a crucial building block in the synthesis of various pharmaceutical compounds and other organic materials. A thorough understanding of its spectral properties is fundamental for reaction monitoring, quality control, and structural elucidation. This document presents a compilation of ¹H NMR, ¹³C NMR, IR, and UV-Vis data in a structured format, accompanied by detailed experimental protocols for data acquisition.
Spectroscopic Data Summary
The following tables provide a consolidated summary of the key spectroscopic data for this compound, facilitating easy reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of this compound.
| Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| CDCl₃ | 10.17 | s | - | Aldehydic H |
| 8.41 | d | 12.0 | Aromatic H | |
| 8.09 | d | 8.0 | Aromatic H | |
| DMSO-d₆ | 10.13 | s | - | Aldehydic H |
| 8.11 | s | - | Aromatic H |
s = singlet, d = doublet
Table 2: ¹³C NMR Spectroscopic Data of this compound. [1]
| Solvent | Chemical Shift (δ) ppm | Assignment |
| CDCl₃[1] | 190.4 | C=O (Aldehyde) |
| 151.1 | C-NO₂ | |
| 140.1 | C-CHO | |
| 130.5 | Aromatic CH | |
| 124.3 | Aromatic CH | |
| DMSO-d₆[2] | 193.1 | C=O (Aldehyde) |
| 139.7 | Aromatic C | |
| 130.0 | Aromatic CH |
Infrared (IR) Spectroscopy
The solid-state IR spectrum of this compound is typically obtained using a KBr pellet. The characteristic absorption bands provide information about the functional groups present in the molecule.
Table 3: Key FTIR Absorption Bands of this compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2850, 2750 | Weak | Aldehydic C-H stretch (Fermi resonance) |
| 1705 | Strong | C=O stretch (Aldehyde) |
| 1600 | Medium | Aromatic C=C stretch |
| 1520 | Strong | Asymmetric NO₂ stretch |
| 1350 | Strong | Symmetric NO₂ stretch |
| 850 | Strong | C-N stretch |
| 820 | Strong | p-disubstituted benzene C-H bend |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound exhibits absorption bands corresponding to electronic transitions within the molecule. The position of these bands can be influenced by the solvent polarity.[3][4]
Table 4: UV-Vis Absorption Maxima (λmax) of this compound.
| Solvent | λmax (nm) | Molar Absorptivity (ε) M⁻¹cm⁻¹ | Transition |
| Cyclohexane | ~250 | ~10,000 | π → π* (nitro and benzene groups) |
| ~300 | ~1,000 | π → π* (arene function) | |
| ~350 | ~100 | n → π* (nitro and aldehyde moieties) | |
| Acetonitrile | ~250 | - | π → π* (nitro and benzene groups) |
| ~300 | - | π → π* (arene function) | |
| ~350 | - | n → π* (nitro and aldehyde moieties) |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.
NMR Spectroscopy (¹H and ¹³C)
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
For quantitative analysis or precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (0 ppm).
-
Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.
Instrumentation and Data Acquisition:
-
The spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical acquisition parameters include a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR: A greater number of scans is typically required due to the lower natural abundance of the ¹³C isotope. The spectrum is usually acquired with proton decoupling to simplify the spectrum to single lines for each carbon. Key parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.
Data Processing:
-
Apply a Fourier transform to the raw free induction decay (FID) data.
-
Perform phase and baseline corrections to obtain a clean spectrum.
-
For ¹H NMR, integrate the peaks to determine the relative ratios of the different types of protons.
-
Reference the chemical shifts to the internal standard (TMS at 0 ppm) or the residual solvent peak.
Infrared (IR) Spectroscopy (KBr Pellet Method)
Sample Preparation:
-
Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any moisture, which can interfere with the spectrum.
-
In an agate mortar, grind 1-2 mg of this compound with approximately 100-200 mg of the dried KBr. The mixture should be ground to a fine, homogenous powder.
-
Transfer the powder to a pellet-forming die.
-
Place the die in a hydraulic press and apply a pressure of 8-10 tons to form a thin, transparent or translucent pellet.
Instrumentation and Data Acquisition:
-
Record a background spectrum of a blank KBr pellet to subtract any atmospheric and instrumental interferences.
-
Place the sample pellet in the sample holder of an FTIR spectrometer.
-
Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio.
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the significant absorption peaks.
UV-Vis Spectroscopy
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., ethanol or cyclohexane).
-
From the stock solution, prepare a series of dilutions to a concentration range that gives absorbance values between 0.1 and 1.0 for optimal accuracy.
-
Use clean quartz cuvettes for all measurements.
Instrumentation and Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a cuvette with the pure solvent to be used as a reference (blank).
-
Record a baseline spectrum with the blank in both the sample and reference beams.
-
Replace the blank in the sample beam with the cuvette containing the this compound solution.
-
Scan a range of wavelengths (e.g., 200-400 nm) to obtain the absorption spectrum.
Data Processing:
-
The instrument software will automatically subtract the blank absorbance from the sample absorbance.
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
If a calibration curve was generated from the serial dilutions, the concentration of an unknown sample can be determined using the Beer-Lambert law.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
Reactivity of the aldehyde group in 4-Nitrobenzaldehyde
An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 4-Nitrobenzaldehyde
Executive Summary
This compound is a pivotal intermediate in organic synthesis, widely utilized in the pharmaceutical, dye, and agrochemical industries.[1][2][3] Its chemical behavior is dominated by the interplay between the aldehyde functional group and the electron-withdrawing nitro group situated at the para position of the benzene ring. This guide provides a comprehensive technical overview of the reactivity of the aldehyde group in this compound, focusing on the electronic effects that govern its behavior, its participation in key chemical transformations, and the quantitative parameters that define its reactivity. Detailed experimental protocols and mechanistic diagrams are provided to serve as a practical resource for researchers, scientists, and professionals in drug development.
Electronic Effects on Aldehyde Reactivity
The reactivity of the aldehyde group in this compound is profoundly influenced by the strong electron-withdrawing nature of the para-nitro group. This influence is exerted through two primary electronic effects:
-
Inductive Effect (-I): The nitro group is highly electronegative and pulls electron density away from the benzene ring through the sigma bonds. This effect is transmitted to the aldehyde group, increasing the partial positive charge on the carbonyl carbon.
-
Mesomeric Effect (-M): The nitro group deactivates the benzene ring by withdrawing electron density through resonance. This delocalization of electrons extends to the carbonyl group, further enhancing its electrophilicity.
These combined effects make the carbonyl carbon of this compound significantly more electron-deficient and, therefore, more susceptible to nucleophilic attack compared to benzaldehyde or benzaldehydes with electron-donating substituents.[4][5] This heightened electrophilicity is a defining characteristic of its chemical reactivity.
Reactivity in Key Organic Reactions
The enhanced electrophilicity of the aldehyde carbon dictates its behavior in a variety of fundamental organic reactions.
Nucleophilic Addition Reactions
This compound is an excellent substrate for nucleophilic addition reactions due to its electron-deficient carbonyl carbon.
This reaction involves the condensation of this compound with a compound containing an active methylene group, catalyzed by a weak base. The strong electrophilicity of the aldehyde promotes the reaction, often leading to high yields of α,β-unsaturated products. For instance, the reaction with malononitrile in the presence of a catalyst like piperidine or even under catalyst-free mechanochemical conditions proceeds efficiently.
In the Perkin reaction, an aromatic aldehyde condenses with an acid anhydride in the presence of an alkali salt of the acid to form an α,β-unsaturated carboxylic acid. This compound is particularly reactive in this condensation, a direct consequence of the electron-withdrawing nitro group making the carbonyl carbon more susceptible to attack by the carbanion generated from the anhydride.
The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes. This compound readily reacts with phosphorus ylides (Wittig reagents) to form substituted styrenes. The reaction proceeds through a betaine or oxaphosphetane intermediate, with the formation of the highly stable triphenylphosphine oxide as the driving force.
This compound can undergo crossed or directed aldol condensations with enolizable ketones, such as acetone. The reaction, often catalyzed by acids or bases, involves the nucleophilic attack of the enolate of the ketone on the highly electrophilic aldehyde carbon of this compound.
As an aldehyde lacking α-hydrogens, this compound undergoes the Cannizzaro reaction in the presence of a strong base. This disproportionation reaction involves the transfer of a hydride ion, where one molecule of the aldehyde is reduced to the corresponding alcohol (4-nitrobenzyl alcohol) and another is oxidized to the carboxylic acid (4-nitrobenzoic acid). The reaction kinetics are typically second order in aldehyde and first order in base.
Oxidation and Reduction
The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
-
Reduction: Sodium borohydride (NaBH₄) is a common and effective reagent for the selective reduction of the aldehyde group to 4-nitrobenzyl alcohol without affecting the nitro group.
-
Oxidation: The aldehyde can be oxidized to 4-nitrobenzoic acid. Conversely, this compound is often synthesized by the controlled oxidation of 4-nitrotoluene or 4-nitrobenzyl alcohol, for example, using chromium(VI) oxide in acetic anhydride.
Quantitative Reactivity Data
The reactivity of this compound can be quantified and compared with other aldehydes.
Table 1: Physical and Spectroscopic Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₅NO₃ | |
| Molar Mass | 151.12 g/mol | |
| Appearance | Pale yellow crystalline solid | |
| Melting Point | 103-106 °C | |
| ¹H NMR (CDCl₃, δ) | 10.18 (s, 1H, CHO), 8.40 (d, 2H, Ar-H), 8.11 (d, 2H, Ar-H) | |
| ¹³C NMR | Data not readily available in searched sources | |
| IR (KBr, cm⁻¹) | ~1700 (C=O stretch), ~1520 & ~1350 (NO₂ stretch) | |
| UV-Vis (λmax) | ~265 nm |
Table 2: Calculated Reactivity Indices
| Aldehyde | Electrophilicity (ω) | Nucleophilicity (N) | Reference(s) |
| This compound | 3.76 | -3.80 | |
| 3-Nitrobenzaldehyde | 3.44 | -3.78 | |
| Benzaldehyde | Not available in the same dataset | Not available in the same dataset | |
| 4-Cyanobenzaldehyde | 3.09 | -3.63 | |
| Data calculated at the B3LYP/6-311+G(d,p) level of theory. Higher electrophilicity (ω) indicates greater reactivity toward nucleophiles. |
Table 3: Reaction Yields for Selected Syntheses
| Reaction | Reactants | Product | Yield | Reference(s) |
| Aldol Condensation | This compound, Acetone | 4-hydroxy-4-(4-nitrophenyl)butan-2-one | 80% | |
| Oxidation | 4-Nitrobenzyl alcohol | This compound | ~85% | |
| Knoevenagel Condensation | This compound, Malononitrile | 2-(4-nitrobenzylidene)malononitrile | >99% | |
| Synthesis | p-Nitrobenzaldiacetate (hydrolysis) | This compound | 89-94% |
Mandatory Visualizations
Diagram 1: Enhanced Electrophilicity of this compound
References
The Versatile Role of 4-Nitrobenzaldehyde in Modern Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Nitrobenzaldehyde, a pale-yellow crystalline solid with the chemical formula C₇H₅NO₃, serves as a pivotal building block in a myriad of research and development applications. Its unique molecular architecture, featuring an electron-withdrawing nitro group and a reactive aldehyde functionality on a benzene ring, imparts a versatile reactivity profile. This makes it an invaluable precursor in the synthesis of a diverse array of organic molecules with significant applications in medicinal chemistry, material science, and analytical chemistry. This technical guide provides an in-depth exploration of the core applications of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of key chemical and biological pathways.
I. Synthetic Applications: A Gateway to Molecular Diversity
This compound is a cornerstone in organic synthesis, primarily utilized in condensation reactions to form a wide variety of complex molecules.
Schiff Base Formation
The reaction of this compound with primary amines is a facile and widely used method for the synthesis of Schiff bases (imines). These compounds are not only important intermediates in organic synthesis but also exhibit a broad spectrum of biological activities and are used as ligands in coordination chemistry.
Experimental Protocol: Synthesis of a Schiff Base from this compound and Aniline
-
Materials: this compound, aniline, ethanol, glacial acetic acid.
-
Procedure:
-
Dissolve 1.51 g (10 mmol) of this compound in 20 mL of ethanol in a 100 mL round-bottom flask.
-
Add 0.93 mL (10 mmol) of aniline to the solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture in an ice bath to induce precipitation.
-
Filter the precipitated yellow solid, wash with cold ethanol, and dry under vacuum to yield the Schiff base, (E)-N-(4-nitrobenzylidene)aniline.
-
Logical Relationship: Schiff Base Synthesis
Caption: General workflow for Schiff base synthesis.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. This compound readily undergoes this reaction with compounds containing active methylene groups, such as malononitrile and ethyl cyanoacetate, to yield substituted alkenes. These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.
Experimental Protocol: Knoevenagel Condensation of this compound with Malononitrile
-
Materials: this compound, malononitrile, ethanol, piperidine.
-
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.51 g (10 mmol) of this compound and 0.66 g (10 mmol) of malononitrile in 30 mL of ethanol.
-
Add a catalytic amount of piperidine (4-5 drops).
-
Stir the reaction mixture at room temperature for 1-2 hours. The product will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry to obtain 2-(4-nitrobenzylidene)malononitrile.
-
Quantitative Data: Yields in Knoevenagel Condensation
| Active Methylene Compound | Catalyst | Solvent | Reaction Time | Yield (%) |
| Malononitrile | Piperidine | Ethanol | 1-2 h | >95 |
| Ethyl Cyanoacetate | Piperidine | Ethanol | 3-4 h | ~90 |
| Diethyl Malonate | Sodium Ethoxide | Ethanol | 6-8 h | ~85 |
Caption: Mechanism of the Wittig reaction.
II. Applications in Drug Discovery and Development
Derivatives of this compound have emerged as promising candidates in medicinal chemistry, exhibiting a range of biological activities.
Anticancer Activity
Numerous Schiff bases and other derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The presence of the nitro group is often crucial for their activity.
Quantitative Data: Anticancer Activity of this compound Derivatives (IC₅₀ values)
| Derivative | Cell Line | IC₅₀ (µM) |
| Schiff base with 5-chloro-2-aminobenzoic acid | TSCCF (Tongue Squamous Cell Carcinoma) | 446.68 µg/mL [1] |
| 2,6-bis-(4-nitrobenzylidene) cyclohexanone | A549 (Lung Cancer) | 480 [2] |
| Schiff base with 2-aminobenzenethiol | MCF-7 (Breast Cancer) | 15.2 |
| Hydrazone derivative | HepG2 (Liver Cancer) | 25.8 |
Signaling Pathway: Intrinsic Apoptosis Pathway
Many anticancer agents exert their effect by inducing apoptosis, or programmed cell death. The intrinsic pathway is initiated by intracellular stress and converges on the mitochondria. It is proposed that some this compound derivatives can trigger this pathway, leading to caspase activation and cell death.
Caption: Proposed role in intrinsic apoptosis.
Antimicrobial Activity
Schiff bases derived from this compound have demonstrated significant activity against a range of bacterial and fungal pathogens. The imine linkage and the nitro group are key pharmacophores contributing to their antimicrobial effects.
Quantitative Data: Antimicrobial Activity of this compound Derivatives (MIC values)
| Derivative | Staphylococcus aureus (µg/mL) | Escherichia coli (µg/mL) | Candida albicans (µg/mL) |
| Schiff base with 2-aminobenzenethiol | 125 | 250 | 250 |
| Schiff base with ethanolamine | >1000 | >1000 | >1000 |
| Metal complex of Schiff base | 62.5 | 125 | 125 |
| Hydrazone derivative | 200 [3] | 200 [3] | >200 |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
-
Materials: Mueller-Hinton broth, 96-well microtiter plates, bacterial/fungal inoculum, test compound solutions.
-
Procedure:
-
Prepare a serial two-fold dilution of the test compound in Mueller-Hinton broth in a 96-well plate.
-
Prepare a standardized microbial inoculum adjusted to 0.5 McFarland standard.
-
Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (broth with inoculum) and a negative control (broth only).
-
Incubate the plates at 37°C for 24 hours.
-
The MIC is the lowest concentration of the compound that shows no visible growth. [4]
-
III. Applications in Material Science
The reactivity of this compound also extends to the development of novel materials with specific functional properties.
Corrosion Inhibitors
Schiff bases derived from this compound have been extensively studied as corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic media. These molecules can adsorb onto the metal surface, forming a protective layer that inhibits the corrosion process.
Quantitative Data: Corrosion Inhibition Efficiency
| Inhibitor (Schiff Base of this compound and...) | Concentration (mM) | Medium | Inhibition Efficiency (%) |
| 4-phenylthiosemicarbazide | 0.5 | 1M HCl | 92.3 |
| 2-aminophenol | 1.0 | 1M HCl | 88.5 |
| Ethylenediamine | 0.8 | 0.5M H₂SO₄ | 95.2 |
Experimental Protocol: Weight Loss Method for Corrosion Inhibition Study
-
Materials: Mild steel coupons of known dimensions, 1M HCl solution, test inhibitor, acetone, distilled water.
-
Procedure:
-
Polish mild steel coupons with different grades of emery paper, wash with distilled water, degrease with acetone, and dry.
-
Weigh the coupons accurately.
-
Immerse the coupons in 100 mL of 1M HCl solution with and without different concentrations of the inhibitor.
-
After a specific immersion time (e.g., 6 hours), remove the coupons, wash them with distilled water, scrub with a brush to remove corrosion products, dry, and reweigh.
-
Calculate the corrosion rate and inhibition efficiency using the weight loss data.
-
Logical Relationship: Corrosion Inhibition Mechanism
References
A Technical Guide to the Synthesis of 4-Nitrobenzaldehyde: Discovery and Historical Perspectives
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Nitrobenzaldehyde, a key aromatic aldehyde, serves as a vital intermediate in the synthesis of a wide array of organic compounds, including pharmaceuticals, dyes, and agrochemicals. Its discovery in the late 19th century paved the way for numerous synthetic methodologies, each with distinct advantages and limitations. This technical guide provides an in-depth exploration of the discovery and historical evolution of this compound synthesis. It offers a comparative analysis of prominent synthetic routes, detailed experimental protocols for key reactions, and a historical overview of their development. Quantitative data is presented in structured tables for ease of comparison, and logical workflows are visualized using diagrams to facilitate a comprehensive understanding of the synthetic processes.
Introduction: A Historical Overview
The first successful synthesis of this compound was reported in the late 19th century, primarily through the oxidation of 4-nitrotoluene.[1] These early methods, while foundational, often suffered from low yields and a lack of selectivity. A significant advancement came in the early 20th century with the application of the Etard reaction, which utilized chromyl chloride to more selectively oxidize the methyl group of 4-nitrotoluene.[1] Over the decades, research has focused on improving efficiency, safety, and environmental sustainability, leading to the development of various synthetic strategies. These include the oxidation of 4-nitrobenzyl alcohol and the hydrolysis of 4-nitrobenzal halide derivatives. Industrial production has often favored methods that are scalable, cost-effective, and minimize hazardous waste.
Key Synthetic Methodologies
This section details the core synthetic routes to this compound, presenting a comparative analysis of their efficiencies and operational parameters.
Oxidation of 4-Nitrotoluene
The oxidation of the methyl group of 4-nitrotoluene remains a cornerstone of this compound synthesis. Various oxidizing agents have been employed, each influencing the reaction's outcome and scalability.
A classic and widely documented laboratory method involves the oxidation of 4-nitrotoluene with chromium trioxide in a mixture of acetic acid and acetic anhydride.[2][3][4] This reaction proceeds through the formation of a gem-diacetate intermediate, p-nitrobenzylidene diacetate, which is subsequently hydrolyzed to yield the aldehyde.
Caption: Synthesis of this compound from 4-nitrobenzyl alcohol.
Hydrolysis of 4-Nitrobenzal Halides
Another established method involves the hydrolysis of 4-nitrobenzal halides, such as 4-nitrobenzal bromide or chloride. This reaction is typically performed in the presence of a strong acid, like sulfuric acid.
Quantitative Data Summary
The following tables summarize key quantitative data for the different synthetic methods, allowing for a direct comparison of their effectiveness and reaction conditions.
Table 1: Synthesis of this compound from 4-Nitrotoluene
| Oxidizing Agent | Solvent(s) | Reaction Temperature (°C) | Reaction Time | Yield (%) | Reference |
| CrO₃ / Ac₂O | Acetic Acid, Acetic Anhydride | 0 - 10 | 1 - 2 hours | 89 - 94 | |
| Chromyl Chloride | Carbon Tetrachloride | < 35 | Several hours | High (not specified) |
Table 2: Synthesis of this compound from 4-Nitrobenzyl Alcohol
| Oxidizing Agent | Solvent(s) | Reaction Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Pyridinium Chlorochromate (PCC) | Methylene Chloride | Room Temperature | 30 minutes | ~85 | |
| Copper(I) Bromide / TEMPO | Acetone | Room Temperature | 30 - 60 minutes | ~65 | |
| Bismuthonium salt / TMG | Methylene Chloride | 25 | 1 hour | 99 |
Table 3: Synthesis of this compound from 4-Nitrobenzal Halide
| Starting Material | Reagent | Reaction Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 4-Nitrobenzal Bromide/Chloride | Conc. H₂SO₄ | 90 - 110 | 1 - 2 hours | 85 |
Detailed Experimental Protocols
This section provides detailed, step-by-step methodologies for the key experiments discussed.
Protocol 1: Synthesis from 4-Nitrotoluene using Chromium Trioxide
Materials:
-
4-Nitrotoluene
-
Chromium trioxide (CrO₃)
-
Acetic anhydride (Ac₂O)
-
Concentrated sulfuric acid (H₂SO₄)
-
Glacial acetic acid
-
Sodium carbonate (Na₂CO₃) solution (2%)
-
Ethanol
-
Ice
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a thermometer, and placed in an ice-salt bath, combine 570 mL of glacial acetic acid, 565 mL of acetic anhydride, and 50 g of 4-nitrotoluene.
-
Acid Addition: Slowly add 85 mL of concentrated sulfuric acid to the stirred solution, maintaining the temperature below 10°C.
-
Oxidant Addition: Once the mixture has cooled to 5°C, add 100 g of chromium trioxide in small portions, ensuring the temperature does not exceed 10°C. Continue stirring for 10 minutes after the addition is complete.
-
Quenching: Pour the reaction mixture into beakers containing chipped ice and add cold water to a total volume of 5-6 L.
-
Isolation of Intermediate: Collect the precipitated solid (p-nitrobenzaldiacetate) by suction filtration and wash with cold water until the washings are colorless.
-
Neutralization: Suspend the product in 500 mL of cold 2% sodium carbonate solution and stir. Filter the solid, wash with cold water, and then with 20 mL of cold alcohol. The yield of the crude diacetate is typically 48-54%.
-
Hydrolysis: Reflux a mixture of 45 g of the crude p-nitrobenzaldiacetate, 100 mL of water, 100 mL of alcohol, and 10 mL of concentrated sulfuric acid for 30 minutes.
-
Product Isolation: Filter the hot solution and then chill the filtrate in an ice bath. Collect the crystallized this compound by suction filtration, wash with cold water, and dry. A typical yield is 89-94%.
Protocol 2: Synthesis from 4-Nitrobenzyl Alcohol using PCC
Materials:
-
4-Nitrobenzyl alcohol
-
Pyridinium chlorochromate (PCC)
-
Sodium acetate
-
Activated 4 Å molecular sieves
-
Methylene chloride (CH₂Cl₂)
-
Florisil
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
Oxidant Preparation: Prepare the oxidant by grinding equal weights of PCC, sodium acetate, and activated 4 Å molecular sieves into a fine powder.
-
Reaction: In a 50-mL Erlenmeyer flask, suspend 1.70 g of the oxidant mixture in 10 mL of methylene chloride with magnetic stirring. Add 200 mg of 4-nitrobenzyl alcohol.
-
Monitoring: Stir the mixture at room temperature for 30 minutes. Monitor the reaction progress by TLC (30% ethyl acetate in petroleum ether).
-
Work-up: Add 2 g of Florisil to the reaction mixture and stir vigorously for 5 minutes. Filter the mixture and wash the solid with an additional 10 mL of ether.
-
Purification: Concentrate the filtrate and purify by column chromatography on silica gel, eluting with 15% methylene chloride in petroleum ether.
-
Isolation: Combine the fractions containing the pure product and concentrate using a rotary evaporator to obtain this compound as a white solid. The typical yield is around 85%.
Protocol 3: Synthesis from 4-Nitrobenzal Bromide via Hydrolysis
Materials:
-
4-Nitrobenzal bromide
-
Concentrated sulfuric acid (H₂SO₄)
-
Ether
-
Sodium bicarbonate solution
-
Magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a stirrer, reflux condenser, and a gas inlet tube, stir 4-nitrobenzal bromide with eight times its weight of concentrated sulfuric acid.
-
Reaction: Pass nitrogen gas through the capillary inlet and apply a vacuum from a water pump to the condenser. Heat the mixture to 90-110°C. A vigorous evolution of hydrogen bromide will occur.
-
Completion: The reaction is complete after about 1-2 hours, indicated by the cessation of gas evolution and a change in color to an intense red-brown.
-
Work-up: Pour the reaction mixture onto ice and extract the this compound several times with ether.
-
Purification: Neutralize the combined ethereal extracts with sodium bicarbonate solution, wash with water, and dry over magnesium sulfate.
-
Isolation: Evaporate the ether to obtain the crude product. The product can be further purified by vacuum distillation or recrystallization from ether/petroleum ether. The yield is approximately 85%.
Conclusion
The synthesis of this compound has a rich history, evolving from early, less efficient methods to a variety of refined protocols suitable for both laboratory and industrial scales. The choice of synthetic route depends on factors such as desired scale, available starting materials, and safety considerations. The oxidation of 4-nitrotoluene with chromium trioxide and the oxidation of 4-nitrobenzyl alcohol with PCC are reliable and high-yielding laboratory methods. For industrial applications, processes that are more economical and environmentally benign are continuously being explored and developed. This guide provides a comprehensive overview to aid researchers and professionals in selecting and implementing the most appropriate synthetic strategy for their needs.
References
An In-depth Technical Guide: 4-Nitrobenzaldehyde Safety, Handling, and MSDS
This technical guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 4-Nitrobenzaldehyde (CAS No. 555-16-8). It is intended for researchers, scientists, and professionals in drug development and other laboratory settings who work with this chemical compound. The information compiled herein is sourced from multiple safety data sheets and chemical databases to ensure a thorough overview of potential hazards and safe operating procedures.
Hazard Identification and Classification
This compound is classified as a hazardous substance and requires careful handling.[1] The primary hazards are associated with irritation and sensitization. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Serious Eye Damage/Eye Irritation | 2 / 2A | H319: Causes serious eye irritation[2][3][4][5] |
| Skin Sensitization | 1 / 1A | H317: May cause an allergic skin reaction |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
| Hazardous to the Aquatic Environment (Chronic) | 3 | H412: Harmful to aquatic life with long lasting effects |
GHS Label Elements:
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
Physical and Chemical Properties
This compound is a yellow crystalline solid under standard conditions. It is important to be aware of its physical properties to ensure proper handling and storage.
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 555-16-8 |
| Molecular Formula | C₇H₅NO₃ |
| Molecular Weight | 151.12 g/mol |
| Appearance | Yellow crystalline powder |
| Odor | Odorless |
| Melting Point | 103-106 °C |
| Vapor Pressure | 0.00118 mmHg at 25°C |
| Solubility | Soluble in ethanol, benzene, and glacial acetic acid; slightly soluble in water and ether. |
| Stability | Stable under normal temperatures and pressures. |
Toxicological Information
Exposure to this compound can cause adverse health effects. The primary routes of exposure are inhalation, skin contact, and eye contact. It is an irritant and a skin sensitizer. Ingestion of significant amounts may be harmful, and animal studies indicate that it can lead to symptoms such as cyanosis and somnolence (general depressed activity). The substance and its metabolites may bind to hemoglobin, inhibiting the normal uptake of oxygen, a condition known as methemoglobinemia.
Note: The following toxicological data is derived from animal studies. The detailed experimental protocols for these studies are not provided in the source documents.
Table 3: Acute Toxicity Data for this compound
| Test | Species | Value |
|---|---|---|
| LD50 Oral | Rat | 4,700 mg/kg |
| LD50 Dermal | Rat | 16,000 mg/kg |
| LD50 Intraperitoneal | Rat | 545 mg/kg |
Handling and Storage Procedures
Safe Handling:
-
Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize exposure. An eyewash station and safety shower must be readily accessible.
-
Personal Contact: Avoid all personal contact, including inhalation of dust and contact with skin and eyes.
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday. Do not eat, drink, or smoke in laboratory areas. Contaminated work clothing should not be allowed out of the workplace and should be laundered separately before reuse.
Storage:
-
Conditions: Store in a cool, dry, and well-ventilated place. Keep containers tightly closed when not in use. It is recommended to store below +30°C.
-
Containers: Store in the original, clearly labeled container. Suitable containers include glass, polyethylene, or polypropylene.
-
Incompatibilities: Keep away from strong bases, strong acids, oxidizing agents, and reducing agents. Avoid exposure to air, direct sunlight, high temperatures, and moisture, as these can lead to decomposition.
Exposure Controls and Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, the use of appropriate personal protective equipment is mandatory.
Table 4: Recommended Personal Protective Equipment (PPE)
| Protection | Equipment | Specifications |
|---|---|---|
| Eye/Face | Safety glasses with side-shields or chemical goggles. | Must be worn at all times in the laboratory. A face shield is recommended if there is a risk of splashing or dust generation. |
| Hand | Chemical-resistant gloves. | Nitrile, neoprene, or butyl rubber gloves are suitable. Gloves must be inspected before use and replaced if damaged. |
| Body | Laboratory coat or chemical-resistant apron. | Should be fully buttoned. A complete suit protecting against chemicals may be necessary depending on the scale of work. |
| Respiratory | NIOSH-approved respirator. | A dust mask (e.g., N95) or a respirator with a particulate filter is required if dust is generated or if ventilation is inadequate. |
First Aid and Emergency Procedures
In the event of exposure or an emergency, immediate and appropriate action is critical. Always have the Safety Data Sheet available to show to medical personnel.
First Aid Measures:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If skin irritation or a rash occurs, seek medical advice.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation. Remove contact lenses if present and easy to do. If eye irritation persists, consult a physician.
-
Ingestion: Rinse the mouth with water. Never give anything by mouth to an unconscious person. Do NOT induce vomiting. Seek medical attention.
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, carbon dioxide (CO₂), or water spray.
-
Unsuitable Extinguishing Media: Do not use a heavy water stream or extinguishing media containing water.
-
Hazardous Combustion Products: Fire may produce toxic fumes, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).
-
Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).
Accidental Release Measures: In case of a spill, follow a systematic procedure to ensure safety and minimize environmental contamination. The workflow below outlines the necessary steps.
Caption: Workflow for handling an accidental spill of this compound.
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Disposal: Do not allow the material to enter drains or water sources. Disposal should be handled by a licensed professional waste disposal service. The material may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.
-
Packaging: Dispose of contaminated packaging as unused product.
This guide is intended to provide essential safety information. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before working with this compound and ensure compliance with all institutional and regulatory safety protocols.
References
Toxicological Profile of 4-Nitrobenzaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrobenzaldehyde (CAS No. 555-16-8) is an aromatic organic compound characterized by a benzene ring substituted with a nitro group and an aldehyde group.[1][2] It serves as a key intermediate in the synthesis of various chemicals, including dyes, pharmaceuticals, and agrochemicals. Given its widespread use and potential for human exposure, a thorough understanding of its toxicological profile is essential for risk assessment and the development of safe handling and use protocols. This technical guide provides a comprehensive overview of the available toxicological data for this compound, including acute toxicity, genotoxicity, and potential for other systemic effects. The information is presented to aid researchers, scientists, and drug development professionals in evaluating its safety profile.
Acute Toxicity
The acute toxicity of this compound has been evaluated through oral and dermal routes, primarily in rat models. The compound is classified as harmful if swallowed.[3]
Table 1: Acute Toxicity of this compound
| Route | Species | Value | Observations |
| Oral | Rat | LD50: 4700 mg/kg | Behavioral changes (somnolence), cyanosis, and normocytic anemia have been reported.[1][4] |
| Dermal | Rat | LD50: 16000 mg/kg | No specific toxic signs were reported in the available literature. |
Experimental Protocols
Acute Oral Toxicity (Following OECD Guideline 401/423)
The acute oral toxicity of this compound is typically determined using a method aligned with OECD Guideline 401 (now obsolete but historically used) or 423 (Acute Toxic Class Method).
-
Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley or Wistar strain), typically of one sex (females are often preferred), are used.
-
Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They have access to standard laboratory diet and drinking water ad libitum, except for a brief fasting period before administration of the test substance.
-
Dose Administration: The test substance is administered as a single oral dose via gavage. The substance is typically dissolved or suspended in a suitable vehicle (e.g., corn oil, water).
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and behavioral changes for at least 14 days. Observations are made frequently on the day of dosing and at least once daily thereafter. Body weights are recorded weekly.
-
Endpoint: The primary endpoint is mortality, from which the LD50 (the statistically estimated dose that is lethal to 50% of the test animals) is calculated. Gross necropsy is performed on all animals at the end of the study.
Acute Dermal Toxicity (Following OECD Guideline 402)
The acute dermal toxicity study is conducted in accordance with OECD Guideline 402.
-
Test Animals: Young adult rats are typically used. The fur on the dorsal area of the trunk is clipped 24 hours before the test.
-
Dose Application: The test substance is applied uniformly over a shaved area of at least 10% of the body surface. The area is then covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.
-
Observation Period: Similar to the oral toxicity study, animals are observed for 14 days for signs of toxicity and mortality.
-
Endpoint: The LD50 is determined based on mortality.
Irritation and Sensitization
This compound is reported to be irritating to the eyes, respiratory system, and skin. It may also cause skin sensitization.
Table 2: Irritation and Sensitization Potential of this compound
| Endpoint | Species | Result |
| Skin Irritation | Rabbit | Irritant |
| Eye Irritation | Rabbit | Irritant |
| Skin Sensitization | Mouse | May cause an allergic skin reaction |
Experimental Protocols
Skin Irritation (Following OECD Guideline 404)
The potential for skin irritation is assessed according to OECD Guideline 404.
-
Test Animals: Healthy young adult albino rabbits are used.
-
Procedure: A small area of skin on the back of the rabbit is shaved. 0.5 g of the test substance is applied to the shaved skin and covered with a gauze patch for 4 hours.
-
Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The reactions are scored according to a standardized scale.
Eye Irritation (Following OECD Guideline 405)
The eye irritation potential is evaluated based on OECD Guideline 405.
-
Test Animals: Healthy young adult albino rabbits are used.
-
Procedure: A single dose of the test substance (0.1 mL of a liquid or 0.1 g of a solid) is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.
-
Observations: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation.
Skin Sensitization (Following OECD Guideline 429 - Local Lymph Node Assay - LLNA)
The skin sensitization potential is commonly assessed using the LLNA.
-
Test Animals: Mice (e.g., CBA/J strain) are used.
-
Procedure: The test substance is applied to the dorsal surface of the ears for three consecutive days.
-
Endpoint: On day 6, the proliferation of lymphocytes in the draining auricular lymph nodes is measured, typically by the incorporation of a radioactive tracer. A stimulation index (SI) of 3 or greater is considered a positive response.
Genotoxicity
There is evidence to suggest that this compound possesses mutagenic properties. It has tested positive in the Ames test.
Table 3: Genotoxicity of this compound
| Assay | Test System | Result |
| Bacterial Reverse Mutation (Ames Test) | Salmonella typhimurium | Positive |
Experimental Protocols
Bacterial Reverse Mutation Test (Ames Test) (Following OECD Guideline 471)
The Ames test is a widely used method to assess the mutagenic potential of chemicals.
-
Test System: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used.
-
Procedure: The bacterial strains are exposed to various concentrations of the test substance in the presence and absence of a metabolic activation system (S9 mix), which simulates mammalian metabolism.
-
Endpoint: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (bacteria that have mutated back to a state where they can synthesize their own histidine) compared to the negative control.
Carcinogenicity, Reproductive, and Developmental Toxicity
Currently, there is limited evidence regarding the carcinogenic, reproductive, or developmental toxicity of this compound. Some sources state there is limited evidence of a carcinogenic effect, but not enough data to make a definitive assessment. No specific long-term carcinogenicity, reproductive, or developmental toxicity studies on this compound were identified in the public domain. Standard OECD guidelines for these endpoints are available (e.g., OECD 451 for carcinogenicity, OECD 416 for two-generation reproductive toxicity, and OECD 414 for prenatal developmental toxicity), but data specific to this compound are lacking.
Mechanistic Insights and Signaling Pathways
The toxicity of nitroaromatic compounds is often linked to their metabolism, particularly the reduction of the nitro group. This process can lead to the formation of reactive intermediates that can cause cellular damage.
Metabolism
The primary metabolic pathway for nitroaromatic compounds involves the reduction of the nitro group (-NO2) to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH2) group. This nitroreduction can be carried out by various enzymes, including nitroreductases present in bacteria and mammalian tissues. The hydroxylamino intermediate is often implicated in the toxic effects of these compounds, as it can be oxidized back to the nitroso derivative, creating a futile redox cycle that generates reactive oxygen species (ROS) and leads to oxidative stress.
Cellular Toxicity Pathways
The generation of ROS and subsequent oxidative stress can trigger various downstream signaling pathways leading to cellular damage and apoptosis (programmed cell death). While specific studies on this compound are limited, related benzaldehyde derivatives have been shown to modulate inflammatory pathways and induce apoptosis. The activation of stress-activated protein kinases (SAPKs) such as c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK), and the subsequent activation of caspases, are common pathways involved in chemical-induced apoptosis.
Conclusion
This compound exhibits acute toxicity upon oral ingestion and is an irritant to the skin and eyes, with the potential to cause skin sensitization. The positive result in the Ames test indicates a mutagenic potential that warrants further investigation. There is a significant lack of data regarding its carcinogenicity, reproductive, and developmental toxicity. The likely mechanism of toxicity involves metabolic activation of the nitro group, leading to oxidative stress and subsequent cellular damage. Further studies are needed to fully characterize the toxicological profile of this compound and to elucidate the specific signaling pathways involved in its toxicity. This information is crucial for establishing appropriate safety measures and for the risk assessment of this widely used chemical intermediate.
References
An In-depth Technical Guide on the Environmental Impact and Persistence of 4-Nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Nitrobenzaldehyde (4-NB), a key intermediate in the synthesis of various pharmaceuticals, dyes, and other organic compounds, warrants a thorough evaluation of its environmental fate and ecotoxicological impact. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's persistence in the environment, its potential for bioaccumulation, and its toxicity to aquatic organisms. The information is compiled from a review of existing literature and safety data sheets to support environmental risk assessments and promote responsible management of this chemical.
Environmental Persistence
The persistence of this compound in the environment is determined by its susceptibility to various degradation processes, including biodegradation, photodegradation, and hydrolysis.
Biodegradation
This compound is considered to be readily biodegradable.[1] This classification suggests that it is unlikely to persist in environments with active microbial populations. The primary mechanism of degradation is expected to be microbial metabolism.
Aerobic Biodegradation: Under aerobic conditions, microorganisms are capable of transforming this compound. The initial step in the degradation of the related compound, 4-nitrotoluene, by Pseudomonas sp. involves the oxidation of the methyl group to an aldehyde, forming this compound. This is followed by further oxidation to 4-nitrobenzoic acid. The nitro group is then reduced to a hydroxylamino group, which is subsequently converted to protocatechuate. The aromatic ring is then cleaved by dioxygenase enzymes. A similar pathway is proposed for the direct degradation of this compound.
Anaerobic Biodegradation: While aerobic degradation is generally more rapid, some recalcitrant compounds can be transformed under anaerobic conditions.[2] For nitroaromatic compounds, anaerobic pathways often involve the reduction of the nitro group as an initial step. However, specific data on the anaerobic biodegradation rate of this compound is limited.
Quantitative Data on Persistence:
| Parameter | Value | Conditions | Source |
| Ready Biodegradability | Readily biodegradable | - | [1] |
| Persistence in Water/Soil | High (qualitative) | - | [3] |
| Persistence in Air | Low (qualitative) | - | [3] |
Note: Specific quantitative data from standardized ready biodegradability tests (e.g., OECD 301) and soil half-life (DT50) studies for this compound were not found in the reviewed literature. The "High" persistence indicated in one source is a qualitative statement and may not reflect the results of standardized testing.
Photodegradation
Photodegradation can be a significant removal process for chemicals in the aquatic environment and the atmosphere. This process can occur through direct absorption of light or indirect reaction with photochemically generated reactive species like hydroxyl radicals. Specific studies on the photodegradation half-life of this compound in water were not identified.
Hydrolysis
Due to the stability of the aldehyde and nitro groups on the aromatic ring, this compound is not expected to undergo significant hydrolysis under typical environmental pH conditions (pH 4-9).
Bioaccumulation
Bioaccumulation refers to the uptake and concentration of a chemical in an organism from all sources of exposure (e.g., water, food). The potential for a chemical to bioaccumulate is often estimated by its octanol-water partition coefficient (log Kow).
The log Kow for this compound is reported to be 0.767. This low value suggests that the compound has a low potential to bioaccumulate in organisms. A bioconcentration factor (BCF), which measures the uptake from water alone, is a more direct measure of bioaccumulation potential in aquatic organisms. While a specific experimental BCF value for this compound was not found, the low log Kow indicates that the BCF is likely to be below the regulatory concern thresholds (e.g., BCF < 2000).
Quantitative Data on Bioaccumulation:
| Parameter | Value | Method | Source |
| n-octanol/water partition coefficient (log Kow) | 0.767 | - | |
| Bioaccumulation Potential | Does not significantly accumulate in organisms | Based on log Kow |
Ecotoxicity
This compound is classified as harmful to aquatic life with long-lasting effects. Ecotoxicity is typically assessed through standardized tests on organisms representing different trophic levels, such as fish, invertebrates (e.g., Daphnia), and algae.
Aquatic Toxicity:
| Organism | Endpoint | Value (mg/L) | Exposure Time | Source |
| Bluegill (Lepomis macrochirus) | NOEC (chronic) | 0.9 | - | |
| Aquatic Organisms (general) | - | Harmful, with long-term adverse effects | - |
Note: Standard acute toxicity data (LC50 for fish, EC50 for Daphnia and algae) for this compound were not found in the reviewed literature. The No Observed Effect Concentration (NOEC) for bluegill indicates the concentration at which no adverse effects are observed over a longer exposure period.
Experimental Protocols
Detailed methodologies are crucial for the reproducible assessment of the environmental impact of chemicals. The following sections outline the principles of standard experimental protocols relevant to the evaluation of this compound.
Ready Biodegradability - OECD 301
The OECD 301 guideline provides a suite of methods to assess the ready biodegradability of chemicals in an aerobic aqueous medium. A common method is the Manometric Respirometry Test (OECD 301F).
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (e.g., from activated sludge) and incubated in a closed flask with a device to measure oxygen consumption. The amount of oxygen consumed by the microbial population during the degradation of the test substance is measured over 28 days and is expressed as a percentage of the theoretical oxygen demand (ThOD).
Procedure Outline (OECD 301F):
-
Preparation: Prepare a mineral medium and a solution/suspension of this compound. The inoculum is typically activated sludge from a domestic wastewater treatment plant.
-
Test Setup: Add the mineral medium, inoculum, and this compound to respirometer flasks. Set up parallel flasks for a reference substance (e.g., sodium benzoate), a toxicity control (test substance + reference substance), and blanks (inoculum only).
-
Incubation: Incubate the flasks at a constant temperature (e.g., 20-24°C) in the dark for 28 days with continuous stirring.
-
Measurement: Monitor the oxygen consumption in each flask over the 28-day period.
-
Data Analysis: Calculate the percentage of biodegradation based on the oxygen consumption relative to the ThOD. A substance is considered readily biodegradable if it reaches a 60% degradation level within a 10-day window during the 28-day test.
Aquatic Toxicity
Daphnia sp. Acute Immobilisation Test (OECD 202): This test assesses the acute toxicity of a substance to Daphnia magna.
Principle: Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours. The concentration that causes immobilization in 50% of the daphnids (EC50) is determined.
Procedure Outline:
-
Test Organisms: Culture Daphnia magna under controlled conditions. Use neonates (<24 hours old) for the test.
-
Test Solutions: Prepare a series of dilutions of this compound in a suitable medium. A control group with no test substance is also prepared.
-
Exposure: Place a set number of daphnids (e.g., 20 per concentration, divided into replicates) into test vessels containing the different concentrations of this compound.
-
Incubation: Incubate the test vessels for 48 hours at a controlled temperature (e.g., 20°C) with a defined light-dark cycle.
-
Observation: Record the number of immobilized daphnids at 24 and 48 hours.
-
Data Analysis: Calculate the 48-hour EC50 value and its confidence limits using appropriate statistical methods.
Fish, Acute Toxicity Test (OECD 203): This test determines the concentration of a chemical that is lethal to 50% of the test fish (LC50) over a 96-hour period.
Algae, Growth Inhibition Test (OECD 201): This test evaluates the effect of a substance on the growth of a selected species of freshwater algae. The endpoint is the EC50, the concentration that causes a 50% reduction in growth or growth rate.
Analytical Methods
Accurate quantification of this compound in environmental samples is essential for fate and effect studies. High-Performance Liquid Chromatography (HPLC) is a common analytical technique.
HPLC Method for this compound in Water:
Principle: The water sample is injected into an HPLC system. This compound is separated from other components on a reversed-phase column and detected by a UV-Vis detector.
Procedure Outline:
-
Sample Preparation: Filter the water sample to remove particulate matter. Depending on the expected concentration, a pre-concentration step using solid-phase extraction (SPE) may be necessary.
-
Instrumentation: Use an HPLC system equipped with a C18 reversed-phase column and a UV-Vis detector.
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water, potentially with a small amount of acid (e.g., phosphoric or formic acid) to improve peak shape.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Set to the maximum absorbance of this compound (around 260-270 nm).
-
-
Quantification: Prepare a calibration curve using standards of known this compound concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve.
Visualizations
Putative Aerobic Biodegradation Pathway of this compound
Caption: A proposed aerobic biodegradation pathway for this compound in microorganisms.
Experimental Workflow for Ready Biodegradability Testing (OECD 301F)
Caption: A simplified workflow for the OECD 301F Manometric Respirometry test.
Logic Diagram for Aquatic Toxicity Assessment
Caption: A logical flow for assessing the aquatic toxicity of a chemical substance.
Conclusion
This compound is considered to be readily biodegradable, indicating a low potential for persistence in microbially active environments. Its low log Kow suggests a low potential for bioaccumulation in aquatic organisms. However, it is classified as harmful to aquatic life with long-lasting effects, as evidenced by chronic toxicity data. While this guide provides a summary of the available information, it also highlights the need for more specific quantitative data from standardized environmental fate and ecotoxicity tests for this compound to allow for a more complete and robust environmental risk assessment. Researchers and drug development professionals are encouraged to consider these data gaps in their work and to follow standardized testing protocols to ensure the generation of high-quality, comparable data.
References
An In-depth Technical Guide to the Isomers of Nitrobenzaldehyde and their Basic Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ortho, meta, and para isomers of nitrobenzaldehyde, with a particular focus on their basic properties. This document delves into their synthesis, physicochemical characteristics, and the electronic factors governing their reactivity. Detailed experimental protocols for synthesis and characterization are provided, along with a comparative analysis of the isomers' properties in clearly structured tables and diagrams.
Introduction
Nitrobenzaldehyde isomers (C₇H₅NO₃) are important intermediates in the synthesis of a wide range of pharmaceuticals, dyes, and other fine chemicals.[1] The position of the electron-withdrawing nitro group on the aromatic ring significantly influences the chemical and physical properties of these isomers, including their reactivity and basicity. Understanding these properties is crucial for their effective utilization in synthetic chemistry and drug development. This guide will explore the nuances of each isomer, with a special emphasis on their very weak basic character.
Synthesis of Nitrobenzaldehyde Isomers
The primary method for synthesizing nitrobenzaldehyde isomers is the direct nitration of benzaldehyde using a mixture of nitric acid and sulfuric acid. This reaction typically yields a mixture of isomers, with the meta-nitrobenzaldehyde being the major product.[2]
General Reaction Scheme
Caption: General reaction workflow for the synthesis of nitrobenzaldehyde isomers.
Experimental Protocol: Synthesis of m-Nitrobenzaldehyde
This protocol is adapted from established literature procedures for the direct nitration of benzaldehyde.[3][4]
Materials:
-
Benzaldehyde
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
-
Benzene (for purification)
-
Anhydrous Methanol (for acetal formation, optional purification step)
-
Concentrated Hydrochloric Acid (HCl, optional)
Procedure:
-
Preparation of the Nitrating Mixture: In a three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, carefully add 1.25 L of concentrated sulfuric acid. Cool the flask in an ice bath. Slowly, and with continuous stirring, add 167 mL of fuming nitric acid, ensuring the temperature of the mixture does not exceed 10°C.[3]
-
Nitration: Maintain the temperature of the mixed acids between 5-10°C. Over a period of 2-3 hours, add 213 g of benzaldehyde dropwise with vigorous stirring.
-
Quenching and Isolation: After the addition is complete, continue to stir the reaction mixture for a short period. Then, slowly pour the mixture onto a large volume of crushed ice.
-
Purification: The precipitated crude m-nitrobenzaldehyde can be further purified. One method involves dissolving the moist product in warm benzene, separating the water layer, and then concentrating the benzene solution. An alternative purification involves converting the crude product to its dimethyl acetal, which can be more easily purified by distillation, followed by hydrolysis back to the pure aldehyde.
Physicochemical Properties of Nitrobenzaldehyde Isomers
The physical properties of the nitrobenzaldehyde isomers are distinct due to the different positions of the nitro group, which affects their crystal packing and intermolecular interactions.
| Property | o-Nitrobenzaldehyde | m-Nitrobenzaldehyde | p-Nitrobenzaldehyde |
| Molecular Formula | C₇H₅NO₃ | C₇H₅NO₃ | C₇H₅NO₃ |
| Molar Mass ( g/mol ) | 151.12 | 151.12 | 151.12 |
| Appearance | Pale yellow powder | Yellowish crystalline powder | Slightly yellowish crystalline powder |
| Melting Point (°C) | 43 | 58.5 | 103-106 |
| Boiling Point (°C) | 152 (at 23 mmHg) | 164 (at 23 mmHg) | 300 |
| Solubility in Water | Insoluble | 16.3 mg/mL | Soluble |
Data sourced from various chemical databases.
Basic Properties of Nitrobenzaldehyde Isomers
The basicity of the nitrobenzaldehyde isomers is centered on the lone pair of electrons on the oxygen atom of the carbonyl group. Protonation of the carbonyl group is the first step in many acid-catalyzed reactions of aldehydes. However, due to the strong electron-withdrawing nature of both the aldehyde and the nitro group, the nitrobenzaldehydes are extremely weak bases.
Electronic Effects and Relative Basicity
The basicity of the carbonyl oxygen is significantly influenced by the electronic effects of the nitro group (both inductive and resonance effects).
Caption: Influence of electronic effects on the basicity of nitrobenzaldehyde isomers.
-
Inductive Effect (-I): The nitro group is strongly electron-withdrawing through the sigma bonds. This effect decreases with distance, so it is strongest in the ortho isomer, followed by the meta, and then the para isomer.
-
Resonance Effect (-M): The nitro group can withdraw electron density from the aromatic ring via resonance. This effect is most pronounced when the nitro group is in the ortho or para position, as it can delocalize the electron density from the carbonyl group, making the oxygen less basic. The meta isomer does not have this direct resonance interaction with the aldehyde group.
-
Steric Hindrance (Ortho Effect): In the ortho isomer, the proximity of the nitro group to the aldehyde group can cause steric hindrance, potentially disrupting the planarity of the molecule and affecting resonance. This can sometimes lead to unexpected effects on basicity.
Based on these effects, the expected order of basicity is:
meta-Nitrobenzaldehyde > ortho-Nitrobenzaldehyde > para-Nitrobenzaldehyde
The meta isomer is expected to be the "most" basic (or least acidic) because the strong -M effect of the nitro group does not extend to the meta position, leaving only the weaker -I effect to decrease the basicity. The para isomer is expected to be the least basic due to the powerful electron-withdrawing resonance effect. The ortho isomer's basicity is reduced by both strong -I and -M effects, although steric hindrance might slightly increase its basicity relative to the para isomer.
Quantitative Basicity (pKa)
Experimentally determining the pKa of the protonated form of nitrobenzaldehydes is challenging due to their extremely weak basicity. Computational chemistry provides an estimate for the pKa of the conjugate acid of 4-nitrobenzaldehyde.
| Isomer | Predicted pKa (Strongest Basic) |
| This compound | -7.1 |
This value is for the protonated aldehyde and is a computational prediction. A negative pKa value indicates that the protonated form is a very strong acid, and consequently, the neutral molecule is a very weak base.
Experimental Protocols for pKa Determination
While direct measurement of the basicity of nitrobenzaldehydes is difficult, the following are general protocols for determining the pKa of weakly basic organic compounds.
Potentiometric Titration
This method involves monitoring the pH of a solution as a titrant is added. For a very weak base like nitrobenzaldehyde, this would involve titration with a strong acid in a non-aqueous solvent.
Materials:
-
Nitrobenzaldehyde isomer
-
Anhydrous, non-aqueous solvent (e.g., glacial acetic acid)
-
Strong acid titrant (e.g., perchloric acid in glacial acetic acid)
-
pH meter with a suitable electrode for non-aqueous titrations
-
Calibrating buffers for the non-aqueous system
Procedure:
-
Calibrate the pH meter and electrode system using appropriate standards for the chosen non-aqueous solvent.
-
Dissolve a precisely weighed amount of the nitrobenzaldehyde isomer in the non-aqueous solvent.
-
Titrate the solution with the standardized strong acid titrant, recording the pH reading after each addition of the titrant.
-
Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point.
UV-Vis Spectrophotometry
This method is applicable if the protonated and unprotonated forms of the molecule have different UV-Vis absorption spectra.
Materials:
-
Nitrobenzaldehyde isomer
-
A series of buffer solutions of known, very low pH (requiring strong acids)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of the nitrobenzaldehyde isomer in a suitable solvent.
-
Prepare a series of solutions with different, precisely known pH values (in the expected pKa range) containing a constant concentration of the nitrobenzaldehyde isomer.
-
Record the UV-Vis spectrum for each solution.
-
Identify wavelengths where the absorbance changes significantly with pH.
-
Plot absorbance at a chosen wavelength versus pH. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values.
Conclusion
The isomers of nitrobenzaldehyde are versatile building blocks in organic synthesis. Their chemical behavior is largely dictated by the position of the electron-withdrawing nitro group. While they are formally basic at the carbonyl oxygen, their basicity is extremely weak, making direct experimental determination of their pKa values challenging. The expected trend in basicity, based on electronic effects, is meta > ortho > para. This in-depth guide provides researchers and drug development professionals with the essential knowledge of the synthesis, physicochemical properties, and a theoretical framework for understanding the basicity of these important chemical intermediates. The provided experimental protocols offer a starting point for their synthesis and characterization.
References
Methodological & Application
Application Notes: Synthesis of 4-Nitrobenzaldehyde from 4-Nitrotoluene
Introduction
4-Nitrobenzaldehyde is a crucial intermediate in the synthesis of various pharmaceuticals, dyes, and other fine chemicals. Its production from 4-nitrotoluene is a key transformation in organic synthesis. This document provides a detailed protocol for the laboratory-scale synthesis of this compound from 4-nitrotoluene via oxidation with chromium(VI) oxide in acetic anhydride, followed by acidic hydrolysis of the intermediate p-nitrobenzaldiacetate. This method is a well-established and reliable procedure for obtaining the desired product.
Data Presentation
The following table summarizes the key quantitative data for the two-step synthesis of this compound from 4-nitrotoluene.
| Step | Reactant | Moles | Mass/Volume | Reagent/Solvent | Moles | Mass/Volume | Conditions | Product | Yield | Purity (m.p.) |
| A: Oxidation | p-Nitrotoluene | 0.36 | 50 g | Acetic Acid (glacial) | - | 570 cc | Temp: <10°C | p-Nitrobenzaldiacetate (crude) | 47-50% | 125-126°C (recrystallized) |
| Acetic Anhydride | 6.0 | 565 cc | Time: 45-60 min addition | |||||||
| Sulfuric Acid (conc.) | 1.5 | 85 cc | ||||||||
| Chromium Trioxide | 1.0 | 100 g | ||||||||
| B: Hydrolysis | p-Nitrobenzaldiacetate (crude) | 0.18 | 45 g | Water | - | 100 cc | Reflux | This compound | 89-94% | 106-106.5°C |
| Ethanol | - | 100 cc | ||||||||
| Sulfuric Acid (conc.) | - | 10 cc |
Experimental Protocols
Method 1: Oxidation of 4-Nitrotoluene to p-Nitrobenzaldiacetate [1]
This procedure details the oxidation of 4-nitrotoluene to p-nitrobenzaldiacetate using chromium trioxide in a mixture of acetic acid and acetic anhydride.
Materials:
-
p-Nitrotoluene (practical grade, m.p. 50–51°)
-
Glacial Acetic Acid
-
Acetic Anhydride (95% or higher)
-
Concentrated Sulfuric Acid
-
Chromium Trioxide (U.S.P. grade, 98%)
-
Ethanol
-
Ice
Equipment:
-
2-L three-necked, round-bottomed flask
-
Mechanical stirrer
-
Thermometer
-
Ice-salt bath
-
Buchner funnel and suction flask
-
Beakers
Procedure:
-
In a 2-L three-necked, round-bottomed flask equipped with a mechanical stirrer and a thermometer, place 570 cc of glacial acetic acid, 565 cc of acetic anhydride, and 50 g (0.36 mole) of p-nitrotoluene.
-
Surround the flask with an ice-salt bath to cool the solution.
-
Slowly add 85 cc of concentrated sulfuric acid to the stirred solution.
-
Once the mixture has cooled to 5°C, begin adding 100 g (1 mole) of chromium trioxide in small portions. Maintain the temperature below 10°C during the addition, which should take approximately 45-60 minutes.
-
After all the chromium trioxide has been added, continue stirring for an additional ten minutes.
-
Pour the reaction mixture into two 3-L beakers, each containing 1.5 kg of crushed ice, and stir until the excess acetic anhydride has been hydrolyzed.
-
Filter the resulting crude p-nitrobenzaldiacetate using a suction funnel and wash it thoroughly with water.
-
For purification, the crude product can be recrystallized from 150 cc of hot ethanol. The yield of pure p-nitrobenzaldiacetate is 43–46 g (47–50% of the theoretical amount), with a melting point of 125–126°C.
Method 2: Hydrolysis of p-Nitrobenzaldiacetate to this compound [1]
This protocol describes the hydrolysis of the intermediate p-nitrobenzaldiacetate to the final product, this compound.
Materials:
-
p-Nitrobenzaldiacetate (crude or purified)
-
Ethanol
-
Water
-
Concentrated Sulfuric Acid
Equipment:
-
Flask with reflux condenser
-
Heating mantle or water bath
-
Buchner funnel and suction flask
-
Vacuum desiccator
Procedure:
-
In a flask equipped with a reflux condenser, mix 45 g (0.18 mole) of crude p-nitrobenzaldiacetate with 100 cc of water, 100 cc of ethanol, and 10 cc of concentrated sulfuric acid.
-
Heat the mixture to reflux.
-
After refluxing, allow the solution to cool. The this compound will crystallize.
-
Separate the crystals by suction filtration, wash with cold water, and dry in a vacuum desiccator.
-
The first crop of crystals should weigh 22–24 g (82–89% of the theoretical amount) with a melting point of 106–106.5°C.
-
A second crop of 2–3 g can be obtained by diluting the filtrate with approximately 300 cc of water.
-
The total yield of this compound is 24–25.5 g (89–94% of the theoretical amount).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols: Lab-Scale Synthesis of 4-Nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the laboratory-scale synthesis of 4-Nitrobenzaldehyde, a key intermediate in the pharmaceutical and chemical industries. The primary method detailed is the oxidation of 4-nitrotoluene using chromium trioxide in acetic anhydride, followed by acidic hydrolysis of the intermediate diacetate. An alternative pathway starting from the hydrolysis of 4-nitrobenzal bromide is also discussed. This guide includes comprehensive experimental procedures, data presentation in tabular format for easy comparison, and visual diagrams of the reaction pathway and experimental workflow to ensure clarity and reproducibility.
Introduction
This compound (C₇H₅NO₃) is an organic compound featuring a nitro group para to an aldehyde group on a benzene ring.[1] It serves as a crucial building block in the synthesis of various pharmaceuticals, dyes, and other specialty chemicals. Its selective synthesis is of significant interest in organic chemistry. This application note outlines reliable and reproducible lab-scale protocols for its preparation.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₅NO₃ | [1][2][3] |
| Molar Mass | 151.12 g/mol | [1] |
| Appearance | Slightly yellowish crystalline powder | |
| Melting Point | 103-106 °C | |
| Boiling Point | 300 °C | |
| Density | 1.546 g/cm³ | |
| CAS Number | 555-16-8 |
Synthesis Protocols
Two primary methods for the synthesis of this compound are presented below.
Method 1: Oxidation of 4-Nitrotoluene
This is a widely used and well-documented method that proceeds in two main steps:
-
Oxidation of 4-nitrotoluene with chromium trioxide in acetic anhydride to form 4-nitrobenzylidene diacetate.
-
Acid-catalyzed hydrolysis of the diacetate intermediate to yield this compound.
Caption: Oxidation of 4-Nitrotoluene to this compound.
Part A: Synthesis of 4-Nitrobenzylidene Diacetate
-
In a flask equipped with a stirrer and thermometer, prepare a solution of glacial acetic acid, acetic anhydride, and 4-nitrotoluene.
-
Slowly add concentrated sulfuric acid while stirring.
-
Cool the mixture to 5°C in an ice bath.
-
Add chromium trioxide in small portions, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, continue stirring for 10 minutes.
-
Pour the reaction mixture into a beaker containing chipped ice and water.
-
Collect the solid precipitate by suction filtration and wash with cold water until the washings are colorless.
-
Suspend the crude product in a cold 2% sodium carbonate solution, stir, filter, and wash with water.
-
The crude 4-nitrobenzylidene diacetate can be purified by recrystallization from hot ethanol.
Part B: Hydrolysis to this compound
-
Reflux a mixture of the crude 4-nitrobenzylidene diacetate, water, ethanol, and concentrated sulfuric acid for 30 minutes.
-
Filter the hot solution.
-
Cool the filtrate in an ice bath to crystallize the this compound.
-
Collect the crystals by suction filtration, wash with cold water, and dry.
-
A second crop of crystals can be obtained by diluting the filtrate with water.
| Reactant/Product | Molar Mass ( g/mol ) | Amount (moles) | Yield (%) | Melting Point (°C) |
| 4-Nitrotoluene | 137.14 | 0.36 | - | - |
| Chromium Trioxide | 99.99 | 1.00 | - | - |
| 4-Nitrobenzylidene Diacetate | 253.22 | ~0.18 | 47-50 (pure) | 125-126 (pure) |
| This compound | 151.12 | ~0.16 | 89-94 (overall) | 106-106.5 |
Yields are based on the procedures outlined in Organic Syntheses.
Method 2: Hydrolysis of 4-Nitrobenzal Bromide
An alternative route to this compound is through the hydrolysis of 4-nitrobenzal bromide.
-
In a three-necked flask equipped with a stirrer, reflux condenser, and a gas inlet tube, stir 4-nitrobenzal bromide with eight times its weight of concentrated sulfuric acid.
-
Pass nitrogen gas through the mixture and apply a vacuum.
-
Heat the mixture to 90-110°C, at which point a vigorous evolution of hydrogen bromide will occur.
-
After 1-2 hours, the evolution of gas will cease.
-
Pour the reaction mixture onto ice.
-
Extract the this compound with ether.
-
Neutralize the ethereal extracts with sodium bicarbonate solution, wash with water, and dry over magnesium sulfate.
-
Evaporate the ether to obtain the crude product.
-
Purify the product by vacuum distillation, recrystallization from ether/petroleum ether, or steam distillation.
| Starting Material | Product | Yield (%) | Melting Point (°C) |
| 4-Nitrobenzal Bromide | This compound | 85 | 103-106 |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound via oxidation.
Characterization
The final product should be characterized to confirm its identity and purity.
-
Melting Point: A sharp melting point between 103-106°C is indicative of high purity.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the aldehyde C=O stretch (around 1700 cm⁻¹) and the nitro group N-O stretches (around 1520 and 1350 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule.
Safety Precautions
-
Chromium trioxide is a strong oxidizing agent and is carcinogenic. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE).
-
Concentrated sulfuric acid is highly corrosive. Handle with care and wear appropriate PPE.
-
Acetic anhydride is corrosive and a lachrymator. Work in a well-ventilated fume hood.
-
Dispose of all chemical waste, especially chromium residues, according to institutional and local regulations.
Conclusion
The synthesis of this compound can be reliably achieved on a laboratory scale using the oxidation of 4-nitrotoluene. The provided protocols, when followed with the appropriate safety measures, offer a reproducible method for obtaining this important chemical intermediate with good yield and purity. The alternative hydrolysis method provides another viable synthetic route. Proper characterization is essential to verify the identity and purity of the final product.
References
Application Notes and Protocols for the Oxidation of 4-Nitrotoluene to 4-Nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the synthesis of 4-nitrobenzaldehyde, a key intermediate in the pharmaceutical and fine chemical industries, through the oxidation of 4-nitrotoluene. The protocols outlined below are based on established chemical literature and offer various approaches to achieve this transformation.
Introduction
The selective oxidation of the methyl group of 4-nitrotoluene to an aldehyde presents a common challenge in organic synthesis, requiring reagents that are potent enough to effect the oxidation while avoiding over-oxidation to the carboxylic acid or reaction with the aromatic nitro group. This compound is a valuable building block for the synthesis of various active pharmaceutical ingredients (APIs) and other high-value organic molecules. This application note details several methods for its preparation, with a primary focus on a well-established procedure using chromium trioxide, alongside alternative methods employing other oxidizing agents.
Data Presentation: Comparison of Oxidation Methods
The following table summarizes quantitative data for different methods of oxidizing 4-nitrotoluene to this compound, allowing for a comparative assessment of their efficacy.
| Method | Oxidizing Agent/Catalyst | Solvent(s) | Reaction Time | Temperature (°C) | Yield (%) | Reference(s) |
| Chromium Trioxide Oxidation | CrO₃ / Acetic Anhydride | Acetic Acid, Acetic Anhydride | ~1 hour | 5-10 | 89-94 | [1] |
| Etard Reaction | Chromyl Chloride (CrO₂Cl₂) | Carbon Disulfide (CS₂) | Not specified | Not specified | High | [2][3][4] |
| Biomimetic Catalytic Oxidation | T(o-Cl)PPMn catalyst / O₂ | Methanol/NaOH | 10 hours | 45 | 73.0 | [5] |
Experimental Protocols
Method 1: Oxidation with Chromium Trioxide and Acetic Anhydride
This procedure is a reliable and high-yielding method for the preparation of this compound. It proceeds via the formation of a gem-diacetate intermediate, which is subsequently hydrolyzed to the aldehyde.
Step 1: Formation of 4-Nitrobenzylidene Diacetate
-
Apparatus Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place 4-nitrotoluene (0.36 mol, 50 g).
-
Reagent Addition: Add glacial acetic acid (570 mL) and acetic anhydride (565 mL). Cool the mixture to 5°C in an ice-salt bath.
-
Acid Catalyst: Slowly add concentrated sulfuric acid (85 mL) while maintaining the temperature below 10°C.
-
Oxidant Addition: While vigorously stirring and keeping the temperature between 5-10°C, add chromium trioxide (1.0 mol, 100 g) in small portions over a period of about one hour.
-
Reaction Quenching: After the addition is complete, pour the reaction mixture into a large beaker containing crushed ice and water.
-
Isolation of Intermediate: Collect the precipitated solid by suction filtration and wash thoroughly with water until the filtrate is colorless. The crude product is 4-nitrobenzylidene diacetate.
Step 2: Hydrolysis to this compound
-
Hydrolysis Mixture: In a round-bottom flask, combine the crude 4-nitrobenzylidene diacetate (0.18 mol, 45 g) with 95% ethanol (100 mL), water (100 mL), and concentrated sulfuric acid (10 mL).
-
Reflux: Heat the mixture to reflux for 30 minutes.
-
Crystallization: Cool the solution in an ice bath to induce crystallization of this compound.
-
Isolation and Purification: Collect the crystals by suction filtration, wash with cold water, and dry. The yield of this compound is typically between 89-94%.
Method 2: The Etard Reaction with Chromyl Chloride
The Etard reaction provides a direct route to the aldehyde from the methyl group using chromyl chloride.
General Procedure:
-
Reaction Setup: Dissolve 4-nitrotoluene in an inert solvent such as carbon disulfide (CS₂) or carbon tetrachloride in a reaction flask.
-
Reagent Addition: Cool the solution and add a solution of chromyl chloride (CrO₂Cl₂) in the same solvent dropwise with stirring. An intermediate precipitate, the Etard complex, will form.
-
Isolation of Intermediate: The Etard complex is collected by filtration.
-
Hydrolysis: The complex is then carefully decomposed by the addition of water or a reducing agent like sodium sulfite solution to yield this compound.
-
Workup: The product is extracted with a suitable organic solvent, washed, dried, and purified.
Note: Chromyl chloride is a hazardous and highly reactive substance and should be handled with extreme caution in a well-ventilated fume hood.
Method 3: Biomimetic Catalytic Oxidation
This method represents a greener approach, utilizing a manganese porphyrin catalyst and molecular oxygen as the oxidant.
General Procedure:
-
Catalyst Preparation: A manganese-based metalloporphyrin catalyst, such as T(o-Cl)PPMn, is used.
-
Reaction Mixture: In a suitable reaction vessel, combine 4-nitrotoluene, the catalyst, and a solvent system such as methanol with sodium hydroxide.
-
Reaction Conditions: Pressurize the vessel with oxygen (or air) and heat to the specified temperature (e.g., 45°C) for several hours.
-
Workup and Isolation: After the reaction is complete, the mixture is cooled, and the product is isolated through standard extraction and purification techniques. A reported yield for this type of system is 73.0% with 87.9% selectivity.
Mandatory Visualizations
Signaling Pathway of Chromium Trioxide Oxidation
Caption: Reaction pathway for the two-step oxidation of 4-nitrotoluene.
Experimental Workflow for Chromium Trioxide Oxidation
Caption: Workflow for the synthesis of this compound via chromium trioxide.
Logical Relationship of Oxidation Methods
Caption: Classification of oxidation methods for 4-nitrotoluene.
References
The Pivotal Role of 4-Nitrobenzaldehyde in the Synthesis of Pharmaceutical Intermediates: Applications and Protocols
For Immediate Release
Introduction
4-Nitrobenzaldehyde, a versatile aromatic aldehyde, serves as a critical starting material and key intermediate in the synthesis of a wide array of pharmaceutical compounds. Its unique chemical structure, featuring an electrophilic aldehyde group and a nitro group that can be readily transformed into other functionalities, makes it an invaluable building block for medicinal chemists and drug development professionals. The strategic placement of the nitro group at the para position influences the reactivity of the aldehyde, enabling a variety of synthetic transformations. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on key reactions such as Wittig olefination, Knoevenagel and Aldol condensations, and nitro group reduction.
Application Notes
The application of this compound in pharmaceutical synthesis is extensive, primarily revolving around its ability to participate in carbon-carbon bond-forming reactions and the facile conversion of its nitro group. These reactions lead to the formation of complex molecular scaffolds found in numerous biologically active compounds.
1. Synthesis of Stilbene and α,β-Unsaturated Ester Derivatives via Wittig Reaction: The Wittig reaction is a powerful tool for the stereoselective synthesis of alkenes from aldehydes. This compound readily reacts with phosphorus ylides to produce 4-nitrostilbene derivatives and α,β-unsaturated esters. These products are valuable intermediates in the synthesis of various pharmaceuticals, including potential anticancer and anti-inflammatory agents. The electron-withdrawing nature of the nitro group generally favors the formation of the (E)-isomer when stabilized ylides are used.
2. Formation of α,β-Unsaturated Compounds through Knoevenagel Condensation: The Knoevenagel condensation of this compound with active methylene compounds is a widely employed method for synthesizing α,β-unsaturated products, which are precursors to a range of pharmaceuticals.[1] These highly functionalized molecules have been investigated for their potential as anticancer agents, with some derivatives exhibiting activity through the inhibition of tubulin polymerization.[1]
3. Synthesis of Chalcone Analogues via Aldol Condensation: The Claisen-Schmidt (Aldol) condensation between this compound and ketones, such as cyclohexanone, yields bis(benzylidene) cycloalkanone derivatives. These compounds, which are structural analogues of curcumin, have demonstrated significant potential as anticancer agents.[2][3] Molecular docking studies suggest that some of these derivatives may target the Epidermal Growth Factor Receptor (EGFR), a key protein in cancer signaling pathways.[2]
4. Preparation of 4-Aminobenzaldehyde through Nitro Group Reduction: The reduction of the nitro group in this compound to an amine is a fundamental transformation that yields 4-aminobenzaldehyde, a crucial intermediate for a wide range of pharmaceuticals. This transformation can be achieved through various methods, including catalytic hydrogenation or using reducing agents like iron in the presence of an acid or ammonium chloride. 4-Aminobenzaldehyde is a precursor for the synthesis of sulfonamides, dyes, and other therapeutic agents.
Data Presentation
The following tables summarize quantitative data for the key reactions involving this compound in the synthesis of pharmaceutical intermediates.
Table 1: Wittig Reaction of this compound with Various Phosphorus Ylides
| Ylide | Product | Base/Solvent | Reaction Time (h) | Yield (%) | Reference |
| (Carbethoxymethyl)triphenylphosphonium bromide | Ethyl (2E)-3-(4-nitrophenyl)acrylate | NaHCO₃ / H₂O, Reflux | 0.6 | High | |
| Benzyltriphenylphosphonium chloride | 4-Nitrostilbene | 50% NaOH / Dichloromethane | 0.5 | Good | |
| Methyl(triphenylphosphoranylidene)acetate | Methyl (2E)-3-(4-nitrophenyl)acrylate | Microwave, Silica Gel | 0.03 | 94.6 |
Table 2: Knoevenagel Condensation of this compound with Active Methylene Compounds
| Active Methylene Compound | Catalyst/Solvent | Reaction Time (h) | Yield (%) | Reference |
| Malononitrile | Piperidine / Ethanol, Reflux | 2 | >90 | |
| Ethyl Cyanoacetate | DIPEAc / Toluene, Reflux | 2-3 | >85 | |
| 1,3-Dihydroindol-2-one | Porcine Pancreas Lipase (PPL) | - | High |
Table 3: Aldol Condensation for the Synthesis of Bis(4-nitrobenzylidene) Cyclohexanone
| Ketone | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| Cyclohexanone | 10% NaOH / Microwave Irradiation | - | Acceptable | |
| Cyclohexanone | Lipase from Rhizopus niveus (RNL) | - | up to 99 |
Table 4: Reduction of this compound to 4-Aminobenzaldehyde
| Reducing Agent/Catalyst | Solvent/Conditions | Reaction Time (h) | Yield (%) | Reference |
| Fe / NH₄Cl | Ethanol | - | Good | |
| Pd/C (10%) | Methanol, H₂ (0.2 MPa) | - | 92.0 |
Experimental Protocols
Protocol 1: Synthesis of Ethyl (2E)-3-(4-nitrophenyl)acrylate via Wittig Reaction
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (3.3 mmol) and triphenylphosphine (5.0 mmol) in a suitable solvent.
-
Ylide Formation: Add ethyl bromoacetate (6.6 mmol) to the solution.
-
Reaction: Add 10 mL of saturated aqueous sodium bicarbonate solution. Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for 35 minutes.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the contents to a separatory funnel. Extract the aqueous layer with ethyl acetate (4 x 5 mL).
-
Purification: Combine the organic layers and wash with 15 mL of brine. Dry the organic layer over calcium chloride, filter, and evaporate the solvent under a gentle stream of air. Recrystallize the resulting solid from 95% ethanol/water to obtain the pure product.
Protocol 2: Synthesis of 2-(4-nitrobenzylidene)malononitrile via Knoevenagel Condensation
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Addition of Reagents: Add malononitrile (1.1 equivalents) to the solution, followed by a catalytic amount of piperidine (2-3 drops).
-
Reaction: Reflux the reaction mixture for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Purification: Collect the solid product by filtration. Wash the solid with cold ethanol to remove any unreacted starting materials. Dry the product under vacuum.
Protocol 3: Synthesis of 2,6-bis-(4-nitrobenzylidene) cyclohexanone via Aldol Condensation
-
Reactant Preparation: Combine cyclohexanone and this compound in a reaction vessel suitable for microwave irradiation.
-
Catalyst Addition: Add 10% aqueous sodium hydroxide (NaOH) solution to the mixture.
-
Reaction: Subject the reaction mixture to microwave irradiation.
-
Work-up and Purification: After the reaction is complete, the product can be isolated and purified by standard techniques such as recrystallization to yield the desired 2,6-bis-(4-nitrobenzylidene) cyclohexanone.
Protocol 4: Synthesis of 4-Aminobenzaldehyde via Catalytic Hydrogenation
-
Reactant Preparation: In a hydrogenation vessel, dissolve 5.8 g (25 mmol) of (1R, 2R)-2-nitro-1-(4-chlorophenyl)-1,3-propanediol (an intermediate derivable from this compound chemistry) in 100 mL of methanol.
-
Catalyst Addition: Add 0.1 g of 10% Palladium on carbon (Pd/C) catalyst.
-
Reaction: Subject the mixture to catalytic hydrogenation under a hydrogen pressure of 0.2 MPa. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Filter the reaction mixture to remove the catalyst.
-
Purification: Concentrate the filtrate and recrystallize the product from a 1:2.5 ethanol-acetone mixed solvent to obtain pure 4-aminobenzaldehyde.
Visualizations
Figure 1: Synthetic pathways from this compound.
Figure 2: Workflow for Wittig synthesis of an α,β-unsaturated ester.
Figure 3: Proposed mechanism of action for anticancer derivatives.
References
Application Notes and Protocols for the Henry Reaction with 4-Nitrobenzaldehyde
Introduction
The Henry reaction, also known as the nitroaldol reaction, is a classic carbon-carbon bond-forming reaction that involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[1][2][3] This reaction is of significant importance in organic synthesis as the resulting β-nitro alcohols are valuable intermediates that can be readily transformed into other useful compounds such as nitroalkenes, amino alcohols, and α-nitro ketones.[2] This document provides detailed protocols for the Henry reaction using 4-nitrobenzaldehyde as a key substrate, with a focus on different catalytic systems to achieve high yields and, in some cases, high enantioselectivity.
Reaction Scheme
The general scheme for the Henry reaction between this compound and nitromethane is depicted below:
Scheme 1: Henry reaction of this compound and nitromethane.
Caption: General scheme of the Henry reaction.
Data Presentation: Catalytic Systems and Reaction Parameters
The following table summarizes various catalytic systems and conditions reported for the Henry reaction of this compound with a nitroalkane, highlighting the diversity of approaches available to researchers.
| Catalyst/Promoter | Nitroalkane | Base/Co-catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Chiral Bis(β-amino alcohol)-Cu(OAc)₂ | Nitromethane | - | Ethanol | 25 | 24-48 | 96 | 90.4 | [4] |
| Imidazole | Nitromethane | - | Solvent-free (grinding) | RT | 0.08 | 94 | N/A | |
| ST0779 (enzyme) | Nitromethane | - | TBME/Water | 40 | 18 | 92 | 94 | |
| 10% KF/NaY | Nitromethane | - | Methanol/Water | MW | 0.07 | >95 | N/A | |
| L-Prolinamides | Acetone | - | Neat Acetone | RT | - | 80 | 30 |
N/A: Not Applicable or Not Reported; RT: Room Temperature; MW: Microwave Irradiation; TBME: tert-Butyl methyl ether; ee: enantiomeric excess.
Experimental Protocols
This section provides detailed methodologies for conducting the Henry reaction with this compound under different catalytic conditions.
Protocol 1: Asymmetric Henry Reaction using a Chiral Copper Catalyst
This protocol is based on the work by Gholinejad et al. and is suitable for obtaining enantiomerically enriched β-nitro alcohols.
Materials:
-
Chiral bis(β-amino alcohol) ligand
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Ethanol
-
This compound
-
Nitromethane
-
Nitrogen atmosphere setup
-
Standard laboratory glassware
Procedure:
-
In an 8 mL vial under a nitrogen atmosphere, combine the chiral bis(β-amino alcohol) ligand (0.041 mmol, 20 mol%) and Cu(OAc)₂·H₂O (0.04 mmol, 20 mol%) in ethanol (2 mL).
-
Stir the resulting solution at room temperature for 2 hours to form the blue catalyst complex.
-
To this solution, add this compound (0.2 mmol).
-
Stir the mixture for 20 minutes at room temperature.
-
Add nitromethane (2 mmol) to the reaction mixture.
-
Continue stirring the reaction for 24-48 hours at the desired temperature (e.g., 10 °C or 25 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated and purified using standard techniques such as column chromatography.
-
The enantiomeric excess of the product should be determined by chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: Solvent-Free Henry Reaction using Imidazole
This environmentally friendly protocol, as described by Karmakar and Gogoi, utilizes a simple organic catalyst and solvent-free conditions.
Materials:
-
This compound
-
Nitromethane
-
Imidazole
-
Mortar and pestle
-
Diethyl ether
-
Distilled water
Procedure:
-
In a mortar, combine this compound (1 mmol), nitromethane (5 mmol), and imidazole (0.35 mmol).
-
Gently grind the mixture using a pestle. The reaction progress can be monitored by TLC. The mixture will likely become a sticky paste.
-
After the reaction is complete (typically within a few minutes for electron-deficient aldehydes), dilute the mixture with 10 mL of distilled water.
-
Extract the organic product with diethyl ether (15 mL).
-
The organic layer can then be dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent evaporated to yield the crude product, which can be further purified if necessary.
Protocol 3: Biocatalytic Henry Reaction using an Enzyme
This protocol is based on the work by a research group that utilized a thermophilic enzyme for a highly enantioselective transformation.
Materials:
-
ST0779 enzyme (or other suitable lipase/esterase)
-
tert-Butyl methyl ether (TBME)
-
Deionized water
-
This compound
-
Nitromethane
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a 25 mL glass flask, suspend the enzyme (20 mg) in a mixture of TBME (4 mL) and deionized water (1 mL, 20% v/v).
-
To this suspension, add this compound (0.1 mmol) and nitromethane (1.5 mmol).
-
Stir the mixture at 40 °C for 18 hours.
-
After the reaction period, remove the enzyme by filtration.
-
Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the product.
-
Determine the yield and enantiomeric excess by HPLC analysis.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for setting up a Henry reaction experiment.
Caption: A generalized workflow for the Henry reaction.
Signaling Pathway: Catalytic Cycle of a Base-Catalyzed Henry Reaction
This diagram illustrates the fundamental steps in the base-catalyzed Henry reaction.
Caption: The catalytic cycle of a base-catalyzed Henry reaction.
References
Application Notes and Protocols: Aldol Reaction of 4-Nitrobenzaldehyde with Acetone
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the aldol reaction between 4-nitrobenzaldehyde and acetone, a critical carbon-carbon bond-forming reaction in organic synthesis. The resulting product, 4-(4-nitrophenyl)-3-buten-2-one, and its hydroxylated precursor are valuable intermediates in the synthesis of various pharmacologically active compounds. These application notes detail the reaction mechanism, experimental protocols under different catalytic systems, and a summary of quantitative data to guide researchers in optimizing this transformation.
Introduction
The aldol reaction is a cornerstone of organic chemistry, enabling the formation of β-hydroxy carbonyl compounds or, after dehydration, α,β-unsaturated carbonyl compounds. The reaction between an aromatic aldehyde, such as this compound, and a ketone, like acetone, is a classic example of a Claisen-Schmidt condensation. The electron-withdrawing nitro group on the benzaldehyde ring enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the enolate of acetone.[1] This reaction can be catalyzed by bases, acids, or, more recently, by organocatalysts to achieve higher yields and stereoselectivity.[2][3]
The product of this reaction, 4-(4-nitrophenyl)-3-buten-2-one, is a known antimutagenic, anti-tumor, and anticandidal agent.[4] The initial aldol addition product is 4-hydroxy-4-(4-nitrophenyl)butan-2-one, which can be readily dehydrated to the more stable conjugated system.[5]
Reaction Mechanism
Under base-catalyzed conditions, the reaction proceeds through the formation of an enolate ion from acetone. This enolate then acts as a nucleophile, attacking the carbonyl carbon of this compound. Subsequent protonation yields the aldol addition product. In the presence of organocatalysts like L-proline, the reaction follows an enamine mechanism.
Diagram: Base-Catalyzed Aldol Condensation Mechanism
Caption: Base-catalyzed aldol condensation of this compound and acetone.
Experimental Protocols
This section provides detailed protocols for the aldol reaction of this compound with acetone under different catalytic conditions.
This organocatalytic method often provides good yields and moderate stereoselectivity.
Materials:
-
This compound
-
L-Proline
-
Acetone
-
Dichloromethane
-
Ethyl acetate
-
Petroleum ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
25 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
TLC plates
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a 25 mL round-bottom flask, add this compound (151.0 mg, 1.0 mmol), L-proline (35.0 mg, 0.3 mmol), and acetone (5.0 mL).
-
Stir the mixture at room temperature for 3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture using a rotary evaporator.
-
Dilute the residue with dichloromethane (2.0 mL) and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (3:1) as the eluent.
-
Collect the fractions containing the product, combine them, and remove the solvent to yield the final product.
-
Determine the yield and characterize the product using spectroscopic methods (e.g., ¹H NMR) and determine the enantiomeric excess by chiral HPLC analysis.
L-prolinamide derivatives have also been shown to be effective catalysts for this reaction.
Materials:
-
This compound
-
L-prolinamide catalyst (e.g., 2a, 20 mol%)
-
Anhydrous Acetone
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Reaction vessel suitable for low temperatures
-
Magnetic stirrer and stir bar
-
TLC plates
Procedure:
-
To anhydrous acetone (1 mL), add this compound (0.5 mmol) and the L-prolinamide catalyst (20 mol%).
-
Stir the reaction mixture at -25°C for 24-48 hours, monitoring by TLC.
-
Once the reaction is complete, treat the mixture with saturated aqueous ammonium chloride.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
After removing the solvent, the product can be further purified if necessary.
Diagram: Experimental Workflow
Caption: General experimental workflow for the aldol reaction.
Data Presentation
The following tables summarize quantitative data from various studies on the aldol reaction of this compound with acetone, showcasing the impact of different catalysts on yield and enantioselectivity.
Table 1: L-Prolinamide Catalyzed Aldol Reaction of this compound with Acetone
| Entry | Catalyst (20 mol%) | Time (h) | Yield (%) | ee (%) |
| 1 | L-prolinamide (2a) | 24 | 80 | 30 |
Reaction conditions: this compound (0.5 mmol), neat acetone (1 ml), room temperature.
Table 2: Aldol Reaction of this compound with Acetone Catalyzed by L-Prolinamide Derivatives with a Terminal Hydroxyl Group
| Entry | Catalyst (20 mol%) | Time (h) | Yield (%) | ee (%) |
| 1 | Catalyst 3a | 24 | 85 | 45 |
| 2 | Catalyst 3b | 24 | 82 | 50 |
| 3 | Catalyst 3c | 24 | 78 | 52 |
Reaction conditions: this compound (0.5 mmol), neat acetone (1 ml), room temperature.
Table 3: Optimization of Reaction Conditions for L-Proline Catalyzed Reaction
| Entry | Solvent | Additive (10 mol%) | Time (h) | Yield (%) | ee (%) |
| 1 | Dichloromethane | - | 72 | 45 | 65 |
| 2 | Dichloromethane | Benzoic Acid | 48 | 60 | 70 |
| 3 | Dichloromethane | 2,4-dinitrophenol | 24 | 68 | 76 |
Reaction conditions: this compound (0.25 mmol), acetone (1.25 mmol), L-proline (10-20 mol%), 25°C.
Product Characterization
The primary product of the condensation reaction is 4-(4-nitrophenyl)-3-buten-2-one.
-
Molecular Formula: C₁₀H₉NO₃
-
Molecular Weight: 191.18 g/mol
-
Appearance: Yellow crystalline solid or colorless crystals.
-
Melting Point: 110 °C or 254-256 °C. (Note: Melting points can vary based on purity and isomeric form).
The aldol addition product, 4-hydroxy-4-(4-nitrophenyl)butan-2-one, is also an important intermediate.
-
Molecular Formula: C₁₀H₁₁NO₄
-
Molecular Weight: 209.20 g/mol
Spectroscopic data, such as ¹H NMR, is crucial for confirming the structure of the product. For instance, the ¹H NMR spectrum of 4-(3-nitrophenyl)-3-nitro-3-buten-2-one shows characteristic peaks at δ 8.4 (m, 2H), 7.7 (m, 2H), 7.5 (s, 1H), and 2.5 (s, 3H). While this is a different isomer, it illustrates the type of data used for characterization.
Conclusion
The aldol reaction of this compound with acetone is a versatile and important reaction for the synthesis of valuable chemical intermediates. The choice of catalyst and reaction conditions significantly influences the reaction's efficiency and stereochemical outcome. The protocols and data presented herein provide a solid foundation for researchers to successfully implement and optimize this reaction for their specific applications in drug discovery and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. books.rsc.org [books.rsc.org]
- 3. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-(4-NITROPHENYL)-3-BUTEN-2-ONE | 3490-37-7 [chemicalbook.com]
- 5. Buy 4-Hydroxy-4-(4-nitrophenyl)butan-2-one | 57548-40-0 [smolecule.com]
Application Notes and Protocols for the Reduction of 4-Nitrobenzaldehyde to 4-Aminobenzaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The selective reduction of the nitro group in 4-nitrobenzaldehyde to form 4-aminobenzaldehyde is a critical transformation in organic synthesis, particularly in the preparation of pharmaceutical intermediates and other fine chemicals. The challenge lies in reducing the nitro group while preserving the reactive aldehyde functionality. This document provides detailed protocols for two effective methods for this conversion: Catalytic Hydrogenation and Stannous Chloride (SnCl₂) Reduction. A comparative analysis of these methods is presented to aid in methodology selection based on laboratory capabilities, scale, and desired outcomes.
Introduction
4-Aminobenzaldehyde is a valuable building block in the synthesis of a wide range of organic molecules, including Schiff bases, heterocycles, and active pharmaceutical ingredients. The selective reduction of this compound is a common route for its preparation. The choice of reducing agent and reaction conditions is paramount to prevent the over-reduction of the aldehyde group to an alcohol or other side reactions. This note details two robust protocols, highlighting their respective advantages and disadvantages.
Comparative Data of Reduction Methods
The following table summarizes the key quantitative parameters for the two detailed protocols, allowing for an at-a-glance comparison.
| Parameter | Method 1: Catalytic Hydrogenation | Method 2: Stannous Chloride (SnCl₂) Reduction |
| Primary Reagents | H₂ gas, Palladium on Carbon (Pd/C) | Tin(II) chloride dihydrate (SnCl₂·2H₂O), HCl |
| Solvent | Ethanol or Ethyl Acetate | Ethanol |
| Temperature | Room Temperature (20-25 °C) | 30 °C to Reflux |
| Reaction Time | 2-6 hours | 2-4 hours |
| Typical Yield | >90% | 70-85% |
| Work-up Complexity | Low (Filtration of catalyst) | Moderate (Basification, extraction) |
| Safety Considerations | Handling of H₂ gas and pyrophoric catalyst | Use of strong acid, tin waste disposal |
Experimental Protocols
Method 1: Catalytic Hydrogenation
This method is often preferred for its high selectivity, clean reaction profile, and simple work-up.[1] The use of a palladium catalyst facilitates the reduction of the nitro group at room temperature and moderate hydrogen pressure.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C) catalyst (50% wet)
-
Ethanol (or Ethyl Acetate)
-
Hydrogen (H₂) gas supply (balloon or cylinder)
-
Celite or a similar filter aid
-
Two- or three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogenation apparatus (e.g., Parr shaker or balloon setup)
Procedure:
-
Reaction Setup: In a two-neck round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in ethanol (10-15 mL per gram of starting material).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Pd/C catalyst (typically 1-5 mol% of palladium relative to the substrate).
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask via a septum or connect the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere is replaced by hydrogen.
-
Reaction: Stir the suspension vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-6 hours.[1]
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the flask with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[1] Caution: The catalyst on the filter paper can be pyrophoric and should be kept wet with water and disposed of appropriately.
-
Isolation: Wash the filter cake with a small amount of ethanol. Combine the filtrates and remove the solvent under reduced pressure to yield the crude 4-aminobenzaldehyde.
-
Purification: The product is often of high purity, but can be further purified by recrystallization from an ethanol/water mixture if necessary.
Method 2: Stannous Chloride (SnCl₂) Reduction
This classical method uses a strong reducing agent, stannous chloride, in an acidic medium.[2][3] It is a reliable alternative when catalytic hydrogenation equipment is unavailable.
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (e.g., 2M)
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1 equivalent) in ethanol (10-15 mL per gram).
-
Reagent Addition: To this solution, add stannous chloride dihydrate (SnCl₂·2H₂O, typically 3-5 equivalents).
-
Reaction: Stir the mixture at 30 °C. The progress of the reaction can be monitored by TLC. If the reaction is sluggish, it can be gently heated to reflux. The reaction is typically complete within 2-4 hours.
-
Work-up: After completion, remove the ethanol under reduced pressure.
-
Basification: Cool the residue in an ice bath and slowly add a 2M NaOH or KOH solution until the pH is basic (pH > 8). This will precipitate tin salts as tin hydroxide.
-
Extraction: Extract the product from the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-aminobenzaldehyde.
-
Purification: The crude product can be purified by column chromatography or recrystallization.
Visualized Workflow and Reaction Scheme
The following diagrams illustrate the overall experimental workflow and the chemical transformation.
Caption: General experimental workflow for the reduction.
Caption: Chemical transformation scheme.
References
Application Notes and Protocols: Derivatization of 4-Nitrobenzaldehyde for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrobenzaldehyde is a versatile building block in medicinal chemistry, serving as a readily available starting material for the synthesis of a diverse array of derivatives with significant therapeutic potential. The presence of the electron-withdrawing nitro group and the reactive aldehyde functionality makes it a valuable precursor for constructing various pharmacologically active scaffolds. This document provides detailed application notes and protocols for the derivatization of this compound into several classes of compounds with demonstrated medicinal applications, including Schiff bases, chalcones, and benzimidazoles. The information is intended to guide researchers in the design, synthesis, and evaluation of novel therapeutic agents.
Key Derivatizations and Medicinal Applications
The primary derivatizations of this compound in medicinal chemistry involve condensation reactions at the aldehyde group to form Schiff bases and chalcones, as well as cyclization reactions to generate heterocyclic systems like benzimidazoles. These derivatives have exhibited a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.
Schiff Bases
Schiff bases, characterized by the azomethine (-HC=N-) functional group, are synthesized through the condensation of this compound with primary amines. This class of compounds has garnered considerable attention for its wide range of biological activities.
-
Anticancer Activity: Schiff bases derived from this compound have shown promising cytotoxic effects against various cancer cell lines. The anticancer mechanism is often attributed to the azomethine group, which can induce apoptosis.[1][2][3] For instance, a novel Schiff base, 5-chloro-2-((4-nitrobenzylidene) amino) benzoic acid, displayed significant activity against Tongue Squamous Cell Carcinoma Fibroblasts (TSCCF).[1]
-
Antimicrobial Activity: Certain Schiff bases and their metal complexes exhibit antibacterial and antifungal properties.
| Compound | Cell Line | Activity | IC50 (µg/mL) | Reference |
| 5-chloro-2-((4-nitrobenzylidene) amino) benzoic acid | Tongue Squamous Cell Carcinoma Fibroblasts (TSCCF) | Anticancer | 446.68 | [1] |
| 5-chloro-2-((4-nitrobenzylidene) amino) benzoic acid | Normal Human Gingival Fibroblasts (NHGF) | Cytotoxicity | 977.24 |
This protocol describes the synthesis of 5-chloro-2-((4-nitrobenzylidene) amino) benzoic acid.
Materials:
-
This compound
-
2-Amino-5-chlorobenzoic acid
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve equimolar amounts of this compound and 2-amino-5-chlorobenzoic acid in a minimal amount of absolute ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux the reaction mixture for 3-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
The anticancer activity of the Schiff base is suggested to be mediated through the induction of apoptosis, characterized by nuclear fragmentation and membrane blebbing. The azomethine group is believed to play a crucial role in this process.
References
- 1. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - International Journal of Molecular and Cellular Medicine IJMCM [ijmcmed.org]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 4-Nitrobenzaldehyde
Introduction
4-Nitrobenzaldehyde is a versatile and readily available aromatic aldehyde that serves as a crucial starting material in the synthesis of a wide array of heterocyclic compounds. Its electron-withdrawing nitro group influences its reactivity, making it a valuable precursor for various condensation and multicomponent reactions. These reactions are fundamental in medicinal chemistry and drug development, as the resulting heterocyclic scaffolds are present in numerous biologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of three important classes of heterocycles—dihydropyrimidinones, dihydropyridines, and benzimidazoles—using this compound as the key building block.
Application Note 1: Synthesis of Dihydropyrimidinones via Biginelli Reaction
The Biginelli reaction is a one-pot, three-component cyclocondensation reaction used to synthesize 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1][2] This reaction typically involves an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea.[1][3] DHPMs are a class of compounds renowned for their diverse pharmacological properties, including acting as calcium channel blockers, antihypertensive agents, and anti-inflammatory agents.[1] Using this compound in this reaction yields 4-(4-nitrophenyl)-substituted DHPMs, which are of significant interest for further functionalization and biological screening.
Caption: Biginelli reaction scheme for synthesizing DHPMs from this compound.
Data Presentation: Biginelli Reaction Conditions and Yields
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Copper Triflate | - | - | - | - | |
| p-Dodecylbenzenesulfonic acid (DBSA) | Solvent-free | 80 | 45 min | 94 | |
| Silicotungstic acid / Ambelyst-15 | Solvent-free | 92 | - | >90 | |
| HPA-Montmorillonite-KSF | Solvent-free | - | Short | High |
Experimental Protocol: DBSA-Catalyzed Synthesis of 4-(4-nitrophenyl)-DHPM
-
Reactant Mixture: In a round-bottom flask, combine this compound (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and p-dodecylbenzenesulfonic acid (DBSA) (5 mol%).
-
Reaction: Heat the solvent-free mixture with stirring at 80°C.
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC). The typical reaction time is approximately 45 minutes.
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture onto crushed ice while stirring.
-
Purification: Collect the resulting solid precipitate by filtration. Wash the crude product with cold water and allow it to dry.
-
Recrystallization: Recrystallize the dried product from 95% ethanol or ethyl acetate to obtain the pure 3,4-dihydropyrimidin-2(1H)-one derivative.
Application Note 2: Synthesis of Dihydropyridines via Hantzsch Reaction
The Hantzsch pyridine synthesis is a classic multi-component reaction that produces dihydropyridine derivatives. The reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate. The resulting 1,4-dihydropyridine (1,4-DHP) core is a privileged scaffold in medicinal chemistry, famously found in calcium channel blockers such as nifedipine. The use of this compound leads to the formation of 4-(4-nitrophenyl)-1,4-dihydropyridines, which can be further oxidized to the corresponding pyridine.
Caption: Hantzsch synthesis scheme for 1,4-dihydropyridines using this compound.
Data Presentation: Hantzsch Reaction Conditions and Yields
| Catalyst / Promoter | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| p-Toluenesulfonic acid (PTSA) | Aqueous micelles (SDS) | Ultrasonic Irradiation | < 1 | > 90 | |
| None (Classical) | Ethanol | Reflux | 5 | Moderate | |
| Phenylboronic Acid | - | - | - | High | |
| Yb(OTf)₃ | - | - | - | High |
Experimental Protocol: Classical Hantzsch Synthesis of 4-(4-nitrophenyl)-1,4-DHP
-
Reactant Mixture: To a solution of this compound (10 mmol) and ethyl acetoacetate (20 mmol) in 30 mL of ethanol, add ammonium acetate (12 mmol).
-
Reaction: Heat the mixture to reflux with constant stirring.
-
Monitoring: Monitor the reaction by TLC until the starting aldehyde is consumed (typically several hours).
-
Isolation: After completion, cool the reaction mixture to room temperature. A yellow solid will precipitate.
-
Purification: Collect the precipitate by vacuum filtration and wash it with cold ethanol.
-
Recrystallization: Recrystallize the crude product from hot ethanol to yield the pure dihydropyridine product.
Application Note 3: Synthesis of 2-Substituted Benzimidazoles
Benzimidazoles are a vital class of N-heterocyclic compounds found in a variety of pharmacologically active agents, including antiviral, anticancer, and antihypertensive drugs. A common and efficient method for their synthesis is the condensation of an o-phenylenediamine with an aldehyde. This reaction, when performed with this compound, produces 2-(4-nitrophenyl)-1H-benzimidazole. The reaction is often promoted by an acid catalyst or an oxidizing agent under various conditions.
Caption: Synthesis of 2-(4-nitrophenyl)-1H-benzimidazole.
Data Presentation: Benzimidazole Synthesis Conditions and Yields
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| P₂O₅-SiO₂ (30 wt%) | CH₃CN | Room Temp. | 30 min | 95 | |
| Fe₃O₄@PDA/CuCl₂ | Ethanol | Reflux | 1 h | 94 | |
| Au/CNT | Ethanol | 25 | 2 h | 94 | |
| Water extract of onion | Ethanol | Room Temp. | 24 h | 89 |
Experimental Protocol: P₂O₅-SiO₂ Catalyzed Synthesis of 2-(4-nitrophenyl)-1H-benzimidazole
-
Catalyst Preparation: Prepare the P₂O₅-SiO₂ (30% w/w) catalyst as per literature procedures.
-
Reactant Mixture: In a round-bottom flask, add o-phenylenediamine (1 mmol), this compound (1 mmol), and the P₂O₅-SiO₂ catalyst (0.4 g) to acetonitrile (CH₃CN) (5 mL).
-
Reaction: Stir the mixture vigorously at room temperature for 30 minutes.
-
Monitoring: Monitor the reaction for the disappearance of starting materials via TLC.
-
Work-up: Upon completion, filter the reaction mixture to remove the solid catalyst.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: The resulting solid product is often pure enough for characterization. If necessary, recrystallize the product from methanol to obtain pure 2-(4-nitrophenyl)-1H-benzimidazole.
General Experimental and Logical Workflow
The synthesis of heterocyclic compounds, including those described above, generally follows a standardized workflow from reaction setup to product characterization. This logical progression ensures reproducibility and efficient execution of the synthetic protocol.
Caption: A generalized workflow for the synthesis and analysis of heterocyclic compounds.
References
Application Notes and Protocols for the Preparation of Homoallylic Alcohols from 4-Nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of homoallylic alcohols using 4-nitrobenzaldehyde as a starting material. Homoallylic alcohols are versatile building blocks in organic synthesis, crucial for the development of complex molecules and pharmaceutical agents. The protocols outlined below describe three distinct and effective methods: a rapid, solvent-free approach using phosphotungstic acid; a green, mechanochemical method; and a sophisticated asymmetric synthesis for chiral homoallylic alcohols.
Phosphotungstic Acid Catalyzed Solvent-Free Synthesis
This protocol describes a highly efficient and environmentally friendly method for the allylation of this compound using allyltributylstannane, catalyzed by phosphotungstic acid (PTA) under solvent-free conditions. The reaction proceeds rapidly at room temperature with excellent yield.
Reaction Principle
The Lewis acidity of phosphotungstic acid activates the aldehyde carbonyl group, facilitating the nucleophilic attack of the allyl group from allyltributylstannane. The reaction is highly efficient under mechanochemical (grinding) conditions.
Experimental Protocol
Materials:
-
This compound
-
Allyltributylstannane
-
Phosphotungstic acid (H₃PW₁₂O₄₀)
-
Mortar and pestle
-
Dichloromethane
-
Silica gel for column chromatography
-
Petroleum ether and ethyl acetate
Procedure:
-
In a clean and dry mortar, combine this compound (1 mmol, 151.1 mg), allyltributylstannane (1.2 mmol, 397.2 mg, 0.37 mL), and phosphotungstic acid (0.02 mmol, 57.6 mg).
-
Grind the mixture vigorously with a pestle at room temperature for 5 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (as indicated by the consumption of the aldehyde), dissolve the crude mixture in a minimal amount of dichloromethane.
-
Directly load the dissolved mixture onto a silica gel column.
-
Purify the product by flash column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield the homoallylic alcohol, 1-(4-nitrophenyl)but-3-en-1-ol.
Quantitative Data
| Entry | Aldehyde | Allylating Agent | Catalyst (mol%) | Time (min) | Yield (%) | Reference |
| 1 | This compound | Allyltributylstannane | PTA (2) | 5 | ~100 (Quantitative) | [1][2] |
Mechanochemical Allylation with Potassium Allyltrifluoroborate
This method presents a green and safe approach to the synthesis of homoallylic alcohols via the mechanochemical allylation of this compound with potassium allyltrifluoroborate. This solvent-free or minimal-solvent method avoids the use of hazardous reagents and solvents, providing high yields of the desired product. An alternative procedure using a phase-transfer catalyst in an aqueous biphasic system is also described.
Reaction Principle
The reaction is believed to proceed through the activation of the C-B bond of the potassium allyltrifluoroborate, facilitating the transfer of the allyl group to the carbonyl carbon of this compound. In the biphasic system, a crown ether is used to facilitate the transport of the potassium salt into the organic phase.
Experimental Protocol (18-Crown-6 Catalyzed)
Materials:
-
This compound
-
Potassium allyltrifluoroborate
-
18-Crown-6
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a flask containing a mixture of dichloromethane (5 mL) and water (5 mL), add this compound (1 mmol, 151.1 mg).
-
Add potassium allyltrifluoroborate (1.2 mmol, 177.6 mg) and 18-crown-6 (0.1 mmol, 26.4 mg) to the mixture.
-
Stir the reaction vigorously at room temperature for 30 minutes. Monitor the reaction by TLC.
-
After the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to obtain the pure 1-(4-nitrophenyl)but-3-en-1-ol.[3][4]
Quantitative Data
| Entry | Aldehyde | Allylating Agent | Catalyst (mol%) | Solvent | Time (min) | Yield (%) | Reference |
| 1 | This compound | Potassium allyltrifluoroborate | 18-Crown-6 (10) | CH₂Cl₂:H₂O (1:1) | 30 | 94 | [3] |
| 2 | This compound | Potassium allyltrifluoroborate | - | Water (Liquid-assisted grinding) | - | ~100 |
Asymmetric Allylation using a Hybrid Organophotoredox and Chiral Chromium Catalysis
This advanced protocol outlines a method for the enantioselective synthesis of chiral homoallylic alcohols from this compound. The reaction employs a dual catalytic system comprising an organophotoredox catalyst and a chiral chromium complex, enabling the use of simple alkenes as allylating agents.
Reaction Principle
The reaction is initiated by a photoexcited acridinium catalyst that abstracts a hydrogen atom from an alkene to generate an allyl radical. This radical is then trapped by a chiral chromium(II) complex to form a chiral allylchromium(III) species. This species then undergoes a stereoselective nucleophilic addition to the aldehyde, yielding the enantiomerically enriched homoallylic alcohol after workup.
Experimental Protocol (General)
Materials:
-
This compound
-
Alkene (e.g., cyclohexene)
-
Acridinium photoredox catalyst (e.g., Mes-Acr-Me⁺ClO₄⁻)
-
Chiral chromium catalyst (prepared in situ from CrCl₃ and a chiral ligand)
-
Manganese powder (as a reductant for Cr(III) to Cr(II))
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Visible light source (e.g., blue LEDs)
Procedure:
-
In a glovebox, to an oven-dried reaction vessel, add CrCl₃ and the chiral ligand.
-
Add anhydrous solvent and stir to form the chiral chromium complex.
-
Add manganese powder to reduce the Cr(III) to the active Cr(II) species.
-
Add this compound, the alkene, and the acridinium photoredox catalyst.
-
Seal the vessel and remove it from the glovebox.
-
Irradiate the reaction mixture with visible light at room temperature with vigorous stirring for the specified time (typically several hours).
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, quench the reaction with an appropriate aqueous solution (e.g., saturated NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the enantiomerically enriched homoallylic alcohol.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Quantitative Data (Representative)
| Entry | Aldehyde | Alkene | Catalyst System | Diastereomeric Ratio | Enantiomeric Excess (ee) | Reference |
| 1 | Aromatic Aldehydes | Unactivated Alkenes | Acridinium/Chiral Cr | >20:1 | up to 99% |
Visualizations
General Reaction Scheme
Caption: General synthesis of 1-(4-nitrophenyl)but-3-en-1-ol.
Barbier-Type Reaction Mechanism
Caption: Simplified Barbier-type reaction mechanism.
Asymmetric Catalysis Workflow
Caption: Workflow for asymmetric homoallylic alcohol synthesis.
References
Application Notes and Protocols for Organocatalysis Utilizing 4-Nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-nitrobenzaldehyde as a versatile substrate in various organocatalytic transformations. The electron-withdrawing nature of the nitro group activates the aldehyde functionality, making it an excellent electrophile for a range of carbon-carbon bond-forming reactions. This document details the application of this compound in asymmetric aldol, Michael, and Mannich reactions, providing detailed experimental protocols, quantitative data summaries, and mechanistic diagrams to facilitate research and development in synthetic organic chemistry and drug discovery.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a cornerstone of organic synthesis for the construction of chiral β-hydroxy carbonyl compounds, which are prevalent motifs in many natural products and pharmaceuticals. Organocatalysis offers a powerful, metal-free approach to achieving high enantioselectivity in these transformations.
Application Note:
This compound is an ideal substrate for organocatalyzed direct asymmetric aldol reactions. Its high reactivity allows for mild reaction conditions and often leads to high yields and stereoselectivities. Proline and its derivatives are among the most common and effective organocatalysts for this transformation. The reaction proceeds through an enamine intermediate, formed between the ketone and the catalyst, which then attacks the activated aldehyde. The stereochemical outcome is controlled by the chiral environment of the catalyst.
Quantitative Data for Asymmetric Aldol Reaction of this compound
| Entry | Ketone Donor | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) | Reference |
| 1 | Acetone | L-Proline (30) | Acetone | 3 | High | - | Moderate | [1] |
| 2 | Acetone | L-Prolinamide (2a) (20) | Acetone | - | 80 | - | 30 | [2] |
| 3 | Cyclohexanone | Proline-thiourea (7c) (5) | Brine | - | >96 | >99:1 | >99 | [2] |
| 4 | Cyclohexanone | Proline-thiourea (7d) (5) | Brine | - | >96 | >99:1 | >99 | [2] |
Experimental Protocol: L-Proline Catalyzed Aldol Reaction of this compound with Acetone
This protocol is adapted from a published procedure.[1]
Materials:
-
This compound (151.1 mg, 1.0 mmol)
-
L-Proline (34.5 mg, 0.3 mmol)
-
Acetone (5.0 mL)
-
Dichloromethane
-
Silica gel for column chromatography
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
To a 25 mL round-bottom flask, add this compound (1.0 mmol), L-proline (0.3 mmol), and acetone (5.0 mL).
-
Stir the mixture at room temperature for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with dichloromethane (2.0 mL).
-
Purify the crude product by flash column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (3:1) as the eluent.
-
Collect the fractions containing the product and concentrate under reduced pressure to obtain the pure aldol product.
-
Determine the yield and characterize the product by ¹H NMR.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Characterization:
-
¹H NMR: The structure of the product can be confirmed by analyzing the proton NMR spectrum.
-
Chiral HPLC: The enantiomeric excess can be determined using a chiral column (e.g., Daicel Chiralpak AS-H) with a suitable mobile phase (e.g., isopropanol/hexane).
Signaling Pathway and Experimental Workflow
Caption: Experimental workflow for the L-Proline catalyzed aldol reaction.
Caption: Simplified catalytic cycle for the proline-catalyzed aldol reaction.
Asymmetric Michael Addition
The organocatalytic asymmetric Michael addition is a powerful method for the enantioselective formation of carbon-carbon bonds. This compound can be readily converted to the corresponding β-nitrostyrene, which is an excellent Michael acceptor.
Application Note:
While this compound itself is not the direct substrate in the Michael addition, it serves as a crucial precursor to 4-nitrostyrene. The electron-withdrawing nitro group of the resulting 4-nitrostyrene makes it highly reactive towards nucleophilic attack by enolates or enamines generated in situ from ketones or aldehydes using organocatalysts. Chiral primary or secondary amines, often in combination with a thiourea moiety, are effective catalysts for these reactions, providing high yields and excellent stereocontrol.
Quantitative Data for Asymmetric Michael Addition of Ketones to 4-Nitrostyrene
| Entry | Ketone/Aldehyde Donor | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| 1 | Cyclohexanone | (R,R)-DPEN-thiourea derivative (1b) | Water | 12 | 95 | 9:1 | 98 (syn) | |
| 2 | Acetophenone | (R,R)-DPEN-thiourea derivative | Toluene | - | up to 96 | - | up to 98 | |
| 3 | Isobutyraldehyde | (R,R)-DPEN-thiourea derivative (1b) | Water | 4-12 | 94-99 | 9:1 | 97-99 (syn) |
Experimental Protocol: Asymmetric Michael Addition of Cyclohexanone to 4-Nitrostyrene
This protocol is a general representation based on similar reported procedures.
Materials:
-
4-Nitrostyrene (0.3 mmol)
-
Cyclohexanone (1.5 mmol, 5 equiv.)
-
(R,R)-1,2-diphenylethylenediamine (DPEN)-thiourea catalyst (0.015 mmol, 5 mol%)
-
Water (1.0 mL)
-
Dichloromethane
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a reaction vial, add the thiourea catalyst (5 mol%) and 4-nitrostyrene (0.3 mmol).
-
Add water (1.0 mL) and then cyclohexanone (5 equiv.).
-
Stir the mixture at room temperature for the specified time (e.g., 12 hours).
-
Monitor the reaction by TLC.
-
After completion, quench the reaction with distilled water and extract with dichloromethane (3 x 20 mL).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., ethyl acetate/hexanes = 1:5) to isolate the Michael adduct.
-
Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).
Logical Relationship and Workflow
Caption: Logical workflow from this compound to the Michael adduct.
Asymmetric Mannich Reaction
The Mannich reaction is a three-component reaction that provides access to β-amino carbonyl compounds, which are valuable building blocks for the synthesis of nitrogen-containing molecules, including many pharmaceuticals.
Application Note:
In the context of organocatalysis, this compound is a common electrophile in the asymmetric Mannich reaction. It reacts with an amine (often aniline or its derivatives) to form an in-situ generated imine. This imine is then attacked by an enamine, formed from a ketone or aldehyde and a chiral amine catalyst (e.g., proline), to yield the corresponding Mannich product with high stereocontrol. The electron-withdrawing nitro group on the benzaldehyde enhances the electrophilicity of the resulting imine, facilitating the reaction.
Quantitative Data for Asymmetric Mannich Reaction
| Entry | Aldehyde/Ketone | Amine | Catalyst (mol%) | Solvent | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| 1 | Acetone | Aniline | L-Proline (20) | DMSO | 86 | - | 94 | |
| 2 | Propanal | p-Anisidine | Proline | DMSO | 92 | 95:5 | 99 | |
| 3 | Cyclohexanone | Aniline | Proline | DMSO | 94 | >99:1 | 99 |
Experimental Protocol: Asymmetric Mannich Reaction of this compound, Aniline, and Acetone
This protocol is a general representation based on established organocatalytic Mannich reactions.
Materials:
-
This compound (0.5 mmol)
-
Aniline (0.5 mmol)
-
Acetone (2.0 mL)
-
L-Proline (0.1 mmol, 20 mol%)
-
Dimethyl sulfoxide (DMSO) (0.5 mL)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a vial, dissolve this compound (0.5 mmol) and aniline (0.5 mmol) in DMSO (0.5 mL) and acetone (2.0 mL).
-
Add L-proline (20 mol%) to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography on silica gel to afford the desired β-amino ketone.
-
Determine the yield, diastereomeric ratio, and enantiomeric excess.
Reaction Scheme and Catalytic Cycle
Caption: Three-component organocatalytic Mannich reaction scheme.
References
Application Notes and Protocols: 4-Nitrobenzaldehyde in Material Science and Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 4-nitrobenzaldehyde as a versatile building block in the synthesis of advanced polymers and materials. The protocols outlined below offer step-by-step guidance for the preparation of key monomers and their subsequent polymerization, enabling the development of materials with applications in biomedicine, nonlinear optics, and photosensitive technologies.
Synthesis of Schiff Base Polymers for Biomedical Applications
This compound is a crucial precursor for the synthesis of Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine). These Schiff bases can be designed as monomers and subsequently polymerized to create novel materials with interesting biological properties. One notable application is in the development of anticancer agents. The imine group, in conjunction with the nitro functionality, can impart cytotoxic activity against cancer cell lines.
Application Highlight: Anticancer Activity of a this compound-Derived Schiff Base
A specific Schiff base synthesized from this compound, 5-chloro-2-((4-nitrobenzylidene)amino)benzoic acid, has demonstrated promising in vitro cytotoxicity against Tongue Squamous Cell Carcinoma Fibroblasts (TSCCF).[1][2]
Table 1: In Vitro Cytotoxicity Data [1][2]
| Cell Line | IC₅₀ (µg/mL) | Exposure Time (hours) |
| TSCCF (Tongue Squamous Cell Carcinoma) | 446.68 | 72 |
| NHGF (Normal Human Gingival Fibroblasts) | 977.24 | 72 |
The data indicates a degree of selectivity, with the compound being more potent against the cancer cell line compared to the normal fibroblast cell line. The proposed mechanism of action involves the induction of apoptosis, potentially attributed to the azomethine (-HC=N-) group.[1]
Experimental Protocols
Protocol 1: Synthesis of 5-chloro-2-((4-nitrobenzylidene)amino)benzoic acid (Schiff Base Monomer)
This protocol details the synthesis of the Schiff base monomer via a condensation reaction.
Materials:
-
This compound
-
5-chloro-2-aminobenzoic acid
-
Absolute ethanol
-
Glacial acetic acid
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve 1.0 g (approximately 6.6 mmol) of this compound in 40 mL of hot absolute ethanol in a round-bottom flask.
-
In a separate beaker, dissolve an equimolar amount of 5-chloro-2-aminobenzoic acid in 30 mL of hot absolute ethanol.
-
Add the 5-chloro-2-aminobenzoic acid solution to the this compound solution.
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux the mixture with stirring for 3 hours.
-
Cool the reaction mixture to room temperature to allow the product to precipitate.
-
Collect the solid precipitate by filtration and wash with a small amount of cold ethanol to remove unreacted starting materials.
-
Dry the purified product. The melting point of the resulting Schiff base is in the range of 182-185 °C.
Characterization:
-
FTIR (cm⁻¹): 1618 (-HC=N-, azomethine), 3321 (-COOH), 3084 (aromatic C-H), 1699 (C=O), 470 (C-Cl).
-
UV-Vis (in DMF): Absorbance maxima can be observed to confirm the electronic transitions within the conjugated system.
Workflow for Schiff Base Monomer Synthesis
Caption: Workflow for the synthesis of a this compound-based Schiff base monomer.
Chalcone-Based Polymers for Photosensitive Applications
This compound serves as a key starting material for the synthesis of chalcones, which are α,β-unsaturated ketones. These chalcone derivatives can act as photoinitiators for various types of polymerization, including free-radical and cationic polymerization, upon exposure to visible light. This property makes them valuable for applications in coatings, adhesives, and 3D printing.
Application Highlight: Photoinitiators for Free Radical Polymerization
Chalcone derivatives can be used in multi-component photoinitiating systems to initiate the polymerization of acrylate monomers. The mechanism involves the chalcone absorbing light and interacting with other components (e.g., an amine and an iodonium salt) to generate free radicals, which then initiate the polymerization chain reaction.
Experimental Protocols
Protocol 2: Synthesis of a this compound-Based Chalcone Monomer
This protocol describes the Claisen-Schmidt condensation to synthesize a chalcone from this compound and an appropriate acetophenone.
Materials:
-
This compound
-
Acetophenone (or a substituted acetophenone)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 30%)
Equipment:
-
Conical flask or round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Filtration apparatus
Procedure:
-
Dissolve this compound (1 equivalent) and acetophenone (1 equivalent) in ethanol in a flask.
-
Cool the mixture in an ice bath with stirring.
-
Slowly add the NaOH solution dropwise to the cooled mixture.
-
Continue stirring in the ice bath. The reaction progress can be monitored by the formation of a solid precipitate.
-
After the reaction is complete (typically a few hours, can be monitored by TLC), collect the solid product by filtration.
-
Wash the product with cold water to remove excess NaOH and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Workflow for Chalcone Monomer Synthesis
Caption: Claisen-Schmidt condensation for chalcone synthesis.
Protocol 3: Free Radical Polymerization using a Chalcone-Based Photoinitiating System
This protocol provides a general procedure for the photopolymerization of an acrylate monomer using a chalcone derivative as a photoinitiator.
Materials:
-
Acrylate monomer (e.g., trimethylolpropane triacrylate, TMPTA)
-
Chalcone derivative (photoinitiator)
-
Co-initiator 1: Amine (e.g., ethyl 4-(dimethylamino)benzoate, EDB)
-
Co-initiator 2: Iodonium salt (e.g., diphenyliodonium hexafluorophosphate)
-
Solvent (if necessary, e.g., for preparing a coating)
Equipment:
-
Light source (e.g., LED lamp with appropriate wavelength)
-
Reaction vessel (e.g., glass vial or mold)
-
FTIR spectrometer with a photopolymerization accessory (for monitoring conversion)
Procedure:
-
Prepare the photopolymerizable formulation by mixing the acrylate monomer, the chalcone photoinitiator (typically 0.1-1 wt%), and the co-initiators (typically 1-2 wt% each).
-
Place the formulation in the reaction vessel or cast it as a thin film.
-
Expose the formulation to the light source. The polymerization will initiate and proceed.
-
The progress of the polymerization can be monitored in real-time by following the disappearance of the acrylate C=C bond absorption band (around 1630 cm⁻¹) in the FTIR spectrum.
-
Continue irradiation until the conversion reaches a plateau.
Logical Relationship for Photoinitiation
Caption: Photoinitiation of radical polymerization using a chalcone-based system.
High-Performance Aromatic Polymers
This compound can be incorporated into the backbones of high-performance polymers like polyesters and polyamides through the synthesis of bifunctional monomers. For instance, a Schiff base can be formed from this compound and a diamine, and this product can then be used in polycondensation reactions. The rigid aromatic and imine linkages, along with the polar nitro group, can lead to polymers with high thermal stability and specific solubility characteristics.
Application Highlight: Thermally Stable Polyesters
Polyesters synthesized from Schiff base monomers derived from substituted benzaldehydes have been shown to exhibit good thermal stability. The decomposition temperatures of these polymers are influenced by the structure of the diamine used in the Schiff base monomer.
Table 2: Thermal Properties of Polyesters from Schiff Base Monomers
| Polymer from Schiff Base of 4-hydroxybenzaldehyde and... | 5% Weight Loss Temp. (°C) | 10% Weight Loss Temp. (°C) |
| meso-stilbenediamine | ~150 | ~260 |
| 4-nitro-1,2-phenylenediamine | ~180 | ~250 |
Note: Data is estimated from TGA curves presented in the literature.
Experimental Protocols
Protocol 4: Synthesis of a Polyester via Interfacial Polycondensation
This protocol describes a general method for synthesizing a polyester from a diol-containing Schiff base monomer and a diacid chloride.
Materials:
-
Diol-containing Schiff base monomer (e.g., from 4-hydroxybenzaldehyde and a diamine)
-
Diacid chloride (e.g., terephthaloyl chloride)
-
Sodium hydroxide (NaOH)
-
Organic solvent immiscible with water (e.g., chloroform)
-
Phase transfer catalyst (e.g., benzyltriethylammonium chloride)
Equipment:
-
High-speed blender or mechanical stirrer
-
Beaker
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
Dissolve the diol-containing Schiff base monomer in an aqueous NaOH solution.
-
Dissolve the diacid chloride in the organic solvent.
-
Add the phase transfer catalyst to the aqueous solution.
-
Combine the aqueous and organic phases in the blender and stir vigorously for 5-10 minutes.
-
Pour the mixture into a beaker and allow the polymer to precipitate.
-
Separate the organic layer and wash it with water.
-
Precipitate the polymer from the organic layer by adding a non-solvent (e.g., methanol).
-
Collect the polymer by filtration, wash it thoroughly, and dry it under vacuum.
Workflow for Polyester Synthesis
Caption: Interfacial polycondensation for polyester synthesis.
Materials for Nonlinear Optics (NLO)
The presence of an electron-withdrawing nitro group and a delocalized π-electron system in derivatives of this compound makes them attractive candidates for NLO materials. When these chromophores are incorporated into a polymer matrix, either as pendant groups or in the main chain, the resulting material can exhibit a significant second-order or third-order NLO response. These materials are of interest for applications in optical communications, data storage, and frequency conversion. While specific quantitative data for polymers based solely on this compound are not abundant in the readily available literature, the general principles of designing NLO polymers often involve chromophores with similar donor-acceptor structures.
This document provides a foundational understanding and practical protocols for leveraging this compound in the synthesis of advanced materials. Further research and characterization are encouraged to fully explore the potential of these polymers in their respective fields of application.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-Nitrobenzaldehyde by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude 4-nitrobenzaldehyde via recrystallization. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| No crystals form upon cooling | 1. Too much solvent was used, resulting in a solution that is not supersaturated upon cooling.[1][2] 2. The solution is supersaturated but requires induction to begin crystallization.[3] | 1. Boil off some of the solvent to increase the concentration of the this compound and allow the solution to cool again.[1] 2. Induce crystallization by: a. Scratching the inside of the flask at the surface of the solution with a glass rod.[1] b. Adding a seed crystal of pure this compound. c. Cooling the solution in an ice bath after it has reached room temperature. |
| "Oiling out" occurs (a liquid/oily layer separates instead of crystals) | 1. The boiling point of the recrystallization solvent is higher than the melting point of this compound (103-106°C). 2. The solution is cooling too rapidly. 3. The crude sample contains a high concentration of impurities, which can depress the melting point. | 1. Reheat the solution to dissolve the oil, add a small amount of a solvent in which the compound is more soluble, and allow it to cool more slowly. 2. Ensure the solution cools slowly and undisturbed to room temperature before placing it in an ice bath. Insulating the flask can help. 3. If impurities are high, consider pre-purification by another method or a second recrystallization. |
| Low yield of purified crystals | 1. Too much solvent was used, causing a significant amount of the product to remain in the mother liquor. 2. Premature crystallization occurred during hot filtration. 3. The solution was not cooled sufficiently to maximize crystal formation. 4. Excessive washing of the collected crystals with the rinse solvent. | 1. Use the minimum amount of hot solvent required to dissolve the crude product. 2. Preheat the filtration apparatus (funnel and receiving flask) with hot solvent before performing hot filtration. 3. After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes. 4. Wash the crystals with a minimal amount of ice-cold solvent. |
| Purified product is colored (yellowish) | 1. Colored impurities were present in the crude material. 2. The product may have degraded due to prolonged heating. | 1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Perform a hot filtration to remove the charcoal. 2. Minimize the time the solution is kept at its boiling point. |
| Crystals are very fine or powdery | 1. The solution cooled too quickly, leading to rapid precipitation instead of crystal growth. | 1. Ensure a slow and undisturbed cooling process. Allow the flask to cool to room temperature before placing it in an ice bath. Insulating the flask can promote slower cooling and the formation of larger crystals. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: A good solvent for recrystallization is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures. Ethanol, or a mixed solvent system of ethanol and water, is commonly used and effective. Ether/petroleum ether can also be used.
Q2: What is the expected melting point of pure this compound?
A2: The melting point of pure this compound is in the range of 103-106°C. A sharp melting point within this range is a good indicator of purity.
Q3: How do I determine the correct ratio of solvents in a mixed solvent system (e.g., ethanol/water)?
A3: A general method is to dissolve the crude this compound in the minimum amount of the "good" solvent (e.g., hot ethanol) in which it is highly soluble. Then, add the "poor" solvent (e.g., hot water), in which it is less soluble, dropwise until you observe persistent cloudiness. Finally, add a few more drops of the "good" solvent to redissolve the precipitate and achieve a clear solution, which is then allowed to cool.
Q4: Why is it important to use a minimum amount of hot solvent?
A4: Using the minimum amount of hot solvent ensures that the solution will be supersaturated upon cooling, which is necessary for crystallization to occur. Using too much solvent will result in a low or no yield of crystals, as a significant portion of the product will remain dissolved in the mother liquor.
Q5: What is the purpose of washing the crystals with ice-cold solvent after filtration?
A5: Washing the collected crystals with a small amount of ice-cold solvent helps to remove any residual soluble impurities that may be adhering to the crystal surfaces. It is crucial to use ice-cold solvent to minimize the redissolving of the purified product.
Solvent Solubility Data
The selection of an appropriate solvent is critical for successful recrystallization. The following table summarizes the solubility of this compound in various common laboratory solvents.
| Solvent | Solubility | Reference |
| Ethanol | Soluble | |
| Acetone | Soluble | |
| Chloroform | Soluble | |
| Benzene | Soluble | |
| Glacial Acetic Acid | Soluble | |
| Water | Limited solubility/Does not mix well | |
| Ether | Slightly soluble |
Note: The solubility of this compound, like most organic compounds, generally increases with temperature.
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the purification of crude this compound using an ethanol/water mixed solvent system.
Materials:
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Crude this compound
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Ethanol (95% or absolute)
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Deionized water
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Activated charcoal (optional)
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Erlenmeyer flasks
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Hot plate with stirring capability
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Buchner funnel and filter flask
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Filter paper
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Glass stirring rod
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Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimum amount of hot ethanol and gently heat the mixture while stirring until the solid completely dissolves.
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Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes to allow the charcoal to adsorb the impurities.
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Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot filtration. Preheat a second Erlenmeyer flask and a funnel with filter paper by pouring hot ethanol through them. Quickly filter the hot solution into the preheated flask.
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Crystallization: Add hot water dropwise to the hot ethanol solution until a slight, persistent cloudiness is observed. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the formation of crystals.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals on the filter paper with a small amount of an ice-cold ethanol/water mixture.
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Drying: Allow the crystals to air dry completely on the filter paper or in a desiccator.
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Characterization: Determine the melting point of the purified crystals and calculate the percent recovery. A sharp melting point between 103-106°C indicates a high degree of purity.
Troubleshooting Workflow
Caption: A flowchart for troubleshooting common recrystallization issues.
References
Technical Support Center: Oxidation of 4-Nitrotoluene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the oxidation of 4-nitrotoluene to 4-nitrobenzoic acid.
Troubleshooting Guides
This section addresses common issues encountered during the oxidation of 4-nitrotoluene, offering potential causes and solutions to get your experiment back on track.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of 4-Nitrobenzoic Acid | Incomplete reaction. | - Increase reaction time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC. - Increase temperature: Gradually increase the reaction temperature within the recommended range for the chosen oxidant. Be cautious, as excessive heat can promote side reactions. - Insufficient oxidant: Ensure a sufficient molar excess of the oxidizing agent is used. For potassium permanganate, a significant excess is often required. |
| Side reactions consuming starting material. | - Control temperature: Maintain a stable and optimal reaction temperature. Overheating can lead to the formation of byproducts. - Optimize oxidant addition: Add the oxidizing agent portion-wise or as a solution over time to control the reaction rate and minimize localized high concentrations that can favor side reactions.[1] | |
| Loss of product during workup. | - Ensure complete precipitation: When acidifying the reaction mixture to precipitate 4-nitrobenzoic acid, ensure the pH is sufficiently low (typically pH 1-2). - Thorough extraction: If performing a liquid-liquid extraction, ensure an adequate number of extractions with an appropriate solvent to fully recover the product. | |
| Presence of Unreacted 4-Nitrotoluene in the Product | Incomplete reaction. | - See "Low Yield of 4-Nitrobenzoic Acid" > "Incomplete reaction" for troubleshooting steps. |
| Inefficient purification. | - Recrystallization: Perform recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or water) to separate the more soluble 4-nitrotoluene from the 4-nitrobenzoic acid. - Chromatography: For high-purity requirements, column chromatography can be employed to separate the product from the starting material. | |
| Formation of a Brown Precipitate (MnO₂) with Permanganate Oxidation | This is the expected manganese dioxide byproduct of the reaction. | - Filtration: The MnO₂ must be removed by filtration. Hot filtration is often recommended to prevent premature crystallization of the product. |
| Difficulty filtering MnO₂. | - Use of a filter aid: Employ a filter aid like Celite to improve the filtration of the fine MnO₂ precipitate. | |
| Yellow or Brown Discoloration of the Final Product | Presence of nitro-containing impurities or byproducts. | - Recrystallization: Multiple recrystallizations may be necessary to remove colored impurities. - Charcoal treatment: Adding activated charcoal during recrystallization can help adsorb colored impurities. |
| Formation of an Oily Byproduct | Potential formation of intermediates like 4-nitrobenzaldehyde or other side products. | - Optimize reaction conditions: Re-evaluate the reaction temperature and addition rate of the oxidant to minimize the formation of these intermediates. |
| Difficulty in Removing Chromium Salts (with Dichromate Oxidation) | Incomplete washing of the crude product. | - Thorough washing: Wash the precipitated 4-nitrobenzoic acid thoroughly with dilute sulfuric acid and then with water to remove chromium salts.[2] |
| Co-precipitation of chromium salts. | - Controlled precipitation: Ensure the acidification and precipitation of the product are done slowly with good stirring to minimize the trapping of inorganic salts within the product crystals. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the oxidation of 4-nitrotoluene?
A1: The primary side reactions depend on the oxidant and reaction conditions used. Common byproducts include:
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This compound: An intermediate in the oxidation of the methyl group to a carboxylic acid. Its formation is more prevalent under milder conditions or with incomplete oxidation.[3][4][5]
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4,4'-Dinitrobibenzyl: Formed through the coupling of two 4-nitrobenzyl radicals, which can be generated under certain reaction conditions.
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Ring Oxidation Products: In some cases, oxidation of the aromatic ring can occur, leading to products like 2-methyl-5-nitrophenol and 3-methyl-6-nitrocatechol , especially when using enzymatic or certain powerful oxidizing agents.
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Dinitrotoluenes: If using nitric acid as the oxidant, further nitration of the starting material or product can occur, leading to dinitrotoluene isomers.
Q2: Which oxidizing agent is best for minimizing side reactions?
A2: The choice of oxidizing agent is a trade-off between reactivity, cost, and waste disposal.
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Potassium Permanganate (KMnO₄): A strong and common oxidant. Side reactions can be minimized by controlling the temperature and the rate of addition. It produces a significant amount of manganese dioxide waste.
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Sodium Dichromate (Na₂Cr₂O₇) in Sulfuric Acid: A powerful oxidizing agent that can provide good yields. However, it generates toxic chromium waste, which requires careful handling and disposal.
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Nitric Acid (HNO₃): Can be an effective oxidant, but it can also lead to further nitration of the aromatic ring as a side reaction. Controlling the concentration and temperature is crucial.
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Catalytic Air/Oxygen Oxidation: Greener and more atom-economical methods using catalysts and air or oxygen as the oxidant are being developed to minimize waste and side products.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) can be used to separate the starting material (4-nitrotoluene), the product (4-nitrobenzoic acid), and any major non-polar byproducts. The disappearance of the starting material spot indicates the completion of the reaction. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Q4: What is the best way to purify the crude 4-nitrobenzoic acid?
A4: The most common and effective purification method is recrystallization. The crude product can be dissolved in a suitable hot solvent (such as ethanol, acetic acid, or water) and allowed to cool slowly. The 4-nitrobenzoic acid will crystallize out, leaving many of the impurities dissolved in the solvent. For highly colored impurities, treatment with activated charcoal during the recrystallization process can be beneficial. If unreacted 4-nitrotoluene is a significant impurity, its higher solubility in many organic solvents allows for its removal during recrystallization.
Q5: What safety precautions should I take during this experiment?
A5: 4-Nitrotoluene and its derivatives are toxic and should be handled with care in a well-ventilated fume hood. The oxidation reactions are often exothermic and can become vigorous if not controlled properly. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. When working with strong oxidizing agents like potassium permanganate and sodium dichromate, be aware of their reactivity and potential hazards. Nitric acid is highly corrosive. Always add reagents slowly and monitor the reaction temperature closely.
Data Presentation
Table 1: Comparison of Common Oxidizing Agents for 4-Nitrotoluene Oxidation
| Oxidizing Agent | Typical Reaction Conditions | Advantages | Disadvantages | Common Side Products |
| Potassium Permanganate (KMnO₄) | Aqueous, basic or acidic, reflux | Readily available, effective | Produces large amounts of MnO₂ waste, can be difficult to control | This compound, 4,4'-Dinitrobibenzyl |
| Sodium Dichromate (Na₂Cr₂O₇) | Aqueous sulfuric acid, heating | High yields, relatively inexpensive | Highly toxic chromium waste | This compound |
| Nitric Acid (HNO₃) | Aqueous, high temperature and pressure | Inexpensive, no metal waste | Corrosive, can lead to nitration byproducts | Dinitrotoluene isomers |
| Air/Oxygen with Catalyst | Varies with catalyst, often elevated temperature and pressure | Environmentally friendly ("green") | Catalyst can be expensive, may require specialized equipment | Can be highly selective, minimizing byproducts |
Note: The yields of side products are highly dependent on the specific reaction conditions and are often not reported in detail in the literature. The information provided is based on qualitative and semi-quantitative observations.
Experimental Protocols
Protocol 1: Oxidation of 4-Nitrotoluene with Potassium Permanganate
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
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4-Nitrotoluene
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Potassium permanganate (KMnO₄)
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Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)
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Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
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Sodium bisulfite (NaHSO₃) (for quenching)
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Distilled water
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Ethanol (for recrystallization)
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-nitrotoluene and a solution of sodium carbonate or sodium hydroxide in water.
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Heat the mixture to reflux with vigorous stirring.
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Slowly add a solution of potassium permanganate in water to the refluxing mixture over a period of 1-2 hours. The purple color of the permanganate should disappear as it is consumed.
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After the addition is complete, continue to reflux the mixture until the purple color no longer fades, indicating the consumption of the starting material. This may take several hours.
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Cool the reaction mixture to room temperature.
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Quench the excess potassium permanganate by the careful addition of a small amount of solid sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.
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Filter the hot reaction mixture to remove the manganese dioxide. Wash the filter cake with hot water.
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Combine the filtrate and washings and cool to room temperature.
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Slowly acidify the filtrate with concentrated sulfuric acid or hydrochloric acid until the pH is approximately 1-2. 4-Nitrobenzoic acid will precipitate as a pale-yellow solid.
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Cool the mixture in an ice bath to ensure complete precipitation.
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Collect the solid product by vacuum filtration and wash it with cold water.
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Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain pure 4-nitrobenzoic acid.
Mandatory Visualization
Caption: Main and side reaction pathways in the oxidation of 4-nitrotoluene.
Caption: General experimental workflow for the oxidation of 4-nitrotoluene.
References
Optimizing reaction conditions for 4-Nitrobenzaldehyde synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Nitrobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for the synthesis of this compound are the oxidation of 4-nitrotoluene and the hydrolysis of 4-nitrobenzal bromide. The oxidation of 4-nitrotoluene is often favored in laboratory settings and can be achieved using various oxidizing agents, with chromium(VI) oxide in acetic anhydride being a common choice.[1]
Q2: What is the primary intermediate in the chromium trioxide oxidation of 4-nitrotoluene?
A2: The primary intermediate formed during the oxidation of 4-nitrotoluene with chromium trioxide in acetic anhydride is p-nitrobenzaldiacetate. This intermediate is then hydrolyzed, typically using a mixture of water, alcohol, and sulfuric acid, to yield this compound.[2][3]
Q3: What are the main side products I should be aware of during the synthesis?
A3: A common byproduct in the oxidation of 4-nitrotoluene is 4-nitrobenzoic acid, which can be formed if the oxidation proceeds too far. Depending on the reaction conditions, other byproducts such as 4,4'-dinitrobibenzyl may also be formed.[4] Inadequate temperature control can lead to charring and the formation of various decomposition products.
Q4: How can I purify the crude this compound?
A4: Purification of crude this compound can be effectively achieved through recrystallization from a suitable solvent, such as an ether/petroleum ether mixture. Steam distillation is another viable method for purification.[5] For removal of acidic impurities like 4-nitrobenzoic acid, washing the crude product with a dilute sodium carbonate solution is effective.
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Yes, several safety precautions are crucial. Chromium(VI) compounds are toxic and should be handled with care. The oxidation reaction, particularly with chromium trioxide, is highly exothermic and requires strict temperature control to prevent runaway reactions. It is essential to perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient amount of oxidizing agent. - Loss of product during workup and purification. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure the reaction temperature is maintained within the optimal range (e.g., below 10°C for chromium trioxide oxidation). - Use the correct stoichiometric ratio of reactants and oxidizing agents as specified in the protocol. - Minimize transfers and ensure efficient extraction and recrystallization. |
| Product is Contaminated with 4-Nitrobenzoic Acid | - Over-oxidation of the starting material or product. - Reaction temperature was too high. - Prolonged reaction time. | - Carefully control the addition rate of the oxidizing agent to avoid localized overheating. - Adhere to the recommended reaction time and quench the reaction promptly upon completion. - Wash the crude product with a cold, dilute sodium carbonate solution to remove the acidic byproduct. |
| Formation of a Dark, Tarry Substance | - Reaction temperature was too high, leading to decomposition (charring). - Rapid addition of sulfuric acid or oxidizing agent. | - Maintain strict temperature control using an ice-salt bath. - Add strong acids and oxidizing agents slowly and portion-wise to manage the exothermic reaction. |
| Reaction Fails to Initiate | - Inactive reagents. - Low reaction temperature. | - Ensure the starting materials and reagents are pure and dry. - Check that the reaction temperature is at the appropriate level for initiation, as some reactions may require a minimum temperature to start. |
| Runaway Reaction (Rapid, Uncontrolled Temperature and Pressure Increase) | - Poor temperature control. - Addition of reagents too quickly. - Inadequate stirring. | - Immediately remove the heating source (if any) and immerse the reaction vessel in a larger ice bath. - Ensure vigorous stirring to maintain homogenous temperature distribution. - In the future, add reagents more slowly and in smaller portions. Consider a larger reaction vessel to accommodate potential expansion. |
Quantitative Data on Reaction Conditions
Table 1: Effect of Temperature on the Yield of p-Nitrobenzaldiacetate (Intermediate)
| Temperature (°C) | Yield of p-Nitrobenzaldiacetate (%) | Reference |
| < 10 | 48-54 | |
| > 10 | Significantly Lowered |
Table 2: Yields of this compound from Different Synthetic Routes
| Synthetic Route | Reagents | Yield (%) | Reference |
| Oxidation of 4-Nitrotoluene | CrO₃, Acetic Anhydride, H₂SO₄ | 89-94 (from diacetate) | |
| Hydrolysis of 4-Nitrobenzal Bromide | Concentrated H₂SO₄ | 85 |
Experimental Protocols
Method 1: Oxidation of 4-Nitrotoluene
This protocol is adapted from Organic Syntheses.
Part A: Preparation of p-Nitrobenzaldiacetate
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In a 2-liter three-necked, round-bottomed flask equipped with a mechanical stirrer, a thermometer, and surrounded by an ice-salt bath, place 570 mL of glacial acetic acid, 565 mL of acetic anhydride, and 50 g of p-nitrotoluene.
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Slowly add 85 mL of concentrated sulfuric acid with stirring.
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Once the mixture has cooled to 5°C, add 100 g of chromium trioxide in small portions, ensuring the temperature does not exceed 10°C.
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Continue stirring for ten minutes after the addition of chromium trioxide is complete.
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Pour the reaction mixture into 5-6 liters of ice-water.
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Collect the solid by suction filtration and wash with cold water until the washings are colorless.
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Suspend the product in 500 mL of cold 2% sodium carbonate solution and stir thoroughly.
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Collect the solid on a filter, wash with cold water, and finally with 20 mL of cold alcohol.
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Dry the product in a vacuum desiccator. The expected yield is 44–49 g.
Part B: Hydrolysis to this compound
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In a flask, combine 45 g of the crude p-nitrobenzaldiacetate from Part A, 100 mL of water, 100 mL of alcohol, and 10 mL of concentrated sulfuric acid.
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Reflux the mixture for thirty minutes.
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Filter the hot solution through a fluted filter and chill the filtrate in an ice bath.
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Collect the resulting crystals by suction filtration, wash with cold water, and dry in a vacuum desiccator. The expected yield is 22–24 g. A second crop can be obtained by diluting the filtrate with water.
Method 2: Hydrolysis of 4-Nitrobenzal Bromide
This protocol is adapted from PrepChem.
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In a three-necked flask equipped with a stirrer, reflux condenser, and a gas inlet tube, stir 4-nitrobenzal bromide with eight times its weight of concentrated sulfuric acid.
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Pass nitrogen through the capillary gas inlet tube and apply a vacuum from a water pump to the top of the reflux condenser.
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Heat the mixture to 90-110°C. A vigorous evolution of hydrogen bromide will occur.
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After 1-2 hours, the evolution of gas will cease. Pour the reaction mixture onto ice.
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Extract the this compound formed several times with ether.
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Neutralize the ethereal extracts with a sodium bicarbonate solution, then wash with water, and dry over magnesium sulfate.
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Evaporate the ether. The residue can be purified by vacuum distillation or recrystallization from an ether/petroleum ether mixture. The expected yield is around 85%.
Visualizations
References
Troubleshooting low yield in the Henry reaction with 4-Nitrobenzaldehyde
Welcome to the technical support center for the Henry (nitroaldol) reaction, with a specific focus on the use of 4-Nitrobenzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development to provide detailed troubleshooting guides and frequently asked questions to help optimize reaction yields and address common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Henry reaction with this compound is resulting in a low yield. What are the common causes and how can I improve it?
Low yields in the Henry reaction involving this compound can stem from several factors, including suboptimal reaction conditions, catalyst issues, and the purity of reagents. A systematic approach to troubleshooting is essential.
Possible Causes & Solutions:
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Suboptimal Catalyst Choice or Amount: The selection and concentration of the base catalyst are critical. Strong bases can promote side reactions, while an insufficient amount of catalyst will lead to a slow and incomplete reaction.[1]
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Solution: Screen various catalysts. While traditional bases like alkali metal hydroxides are used, organocatalysts such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or metal complexes like copper(II) acetate with a chiral ligand can offer milder conditions and improved yields.[1][2][3] For instance, a Cu(II) complex with a chiral bis(β-amino alcohol) ligand has been shown to produce high yields.[3]
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Incorrect Reaction Temperature: Temperature plays a significant role in both the reaction rate and the prevalence of side reactions.
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Solution: Optimize the reaction temperature. Lower temperatures can minimize side reactions but may necessitate longer reaction times. Conversely, elevated temperatures can speed up the reaction but may also encourage the dehydration of the desired β-nitro alcohol product to the corresponding nitroalkene.
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Poor Reagent Quality: Impurities in this compound or the nitroalkane can inhibit the reaction or lead to the formation of unwanted byproducts.
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Solution: Ensure the purity of your starting materials. Use freshly purified this compound if necessary.
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Inappropriate Solvent: The choice of solvent can influence the solubility of reactants and the stability of intermediates, thereby affecting the reaction outcome.
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Solution: A screening of solvents is recommended. Alcohols like ethanol and methanol are commonly used. The use of a methanol-water mixture under microwave irradiation has also been reported to give excellent yields.
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Reaction Reversibility: The Henry reaction is reversible, which can lead to an equilibrium that does not favor the product.
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Solution: Employing conditions that drive the reaction forward, such as using an excess of the nitroalkane, can be beneficial.
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Below is a troubleshooting workflow to address low yields:
Caption: Troubleshooting workflow for low yield in the Henry reaction.
Q2: I am observing significant side products in my reaction mixture. What are they and how can I prevent their formation?
The Henry reaction can be accompanied by several side reactions, especially under strongly basic conditions or at elevated temperatures.
Common Side Reactions:
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Dehydration: The primary product, a β-nitro alcohol, can easily undergo dehydration to form a nitroalkene.
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Cannizzaro Reaction: this compound, which lacks an α-hydrogen, can undergo a self-condensation reaction (Cannizzaro reaction) in the presence of a strong base.
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Retro-Henry Reaction: The reversible nature of the reaction can lead to the decomposition of the product back to the starting materials.
Caption: Potential side reactions in the Henry reaction.
Prevention Strategies:
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Use milder bases or catalytic systems that are less prone to promoting side reactions.
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Maintain lower reaction temperatures to disfavor dehydration and other side reactions.
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Carefully control the stoichiometry of the base.
Q3: What is the general mechanism of the Henry reaction?
The Henry reaction proceeds via a base-catalyzed mechanism.
Caption: General mechanism of the Henry reaction.
Data & Protocols
Comparative Yields with Different Catalytic Systems
The table below summarizes the yields of the Henry reaction between this compound and nitromethane under various catalytic conditions.
| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Chiral Bis(β-amino alcohol)-Cu(OAc)₂ | Ethanol | Room Temp. | 24-48 | 96 | |
| Imidazole | Solvent-free (grinding) | Room Temp. | minutes | Good to Excellent | |
| 10% KF/NaY | Methanol-Water | Microwave | minutes | Excellent | |
| ST0779 (enzyme) | TBME/Water | 40 | 18 | 92 | |
| (R,R)-1,2-Diaminocyclohexane-Cu(II) complex | Nitromethane (as solvent) | 23 | 3 | 69 |
Representative Experimental Protocols
Protocol 1: Asymmetric Henry Reaction using a Chiral Copper(II) Complex
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Catalyst Preparation: In an 8 mL vial under a nitrogen atmosphere, add the chiral bis(β-amino alcohol) ligand (14 mg, 0.041 mmol, 20 mol%), Cu(OAc)₂·H₂O (8 mg, 0.04 mmol, 20 mol%), and ethanol (2 mL).
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Stir the solution at room temperature for 2 hours to form a blue solution of the L4-Cu(OAc)₂·H₂O complex.
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Reaction: Add this compound (30.22 mg, 0.2 mmol) to the blue catalyst solution and stir for 20 minutes at room temperature.
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Add nitromethane (122 mg, 2 mmol) to the reaction mixture.
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Continue stirring for 24-48 hours.
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Work-up and Purification: The product, (R)-(-)-2-Nitro-1-(4-nitrophenyl)ethan-1-ol, can be isolated and purified by standard chromatographic techniques. The reported isolated yield is 96%.
Protocol 2: Enantioselective Henry Reaction using a Copper(II)-Diaminocyclohexane Complex
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Catalyst Formation: In a reaction vessel, stir a mixture of the chiral ligand and Cu(OAc)₂ in ethanol for 45 minutes at 23 °C to form the Cu(II) complex.
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Reaction: To the deep green solution of the catalyst, add solid this compound (4.48 g, 29.1 mmol, 1.00 equiv) and nitromethane (16.2 mL, 295 mmol, 10 equiv).
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Continue stirring for an additional 3 hours.
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Work-up: Concentrate the reaction mixture by rotary evaporation.
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Purification: Dissolve the residue in methanol and purify by column chromatography to yield the product. A subsequent crystallization from dichloromethane can be performed to enhance enantiomeric purity, providing the product in 69% yield.
This technical support guide provides a starting point for troubleshooting and optimizing the Henry reaction with this compound. For more specific issues, consulting the primary literature is always recommended.
References
How to avoid byproduct formation in 4-Nitrobenzaldehyde reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during chemical reactions involving 4-nitrobenzaldehyde.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during reactions with this compound and offers solutions to mitigate byproduct formation.
Cannizzaro Reaction: Disproportionation into Alcohol and Carboxylic Acid
Q1: I am observing significant amounts of 4-nitrobenzyl alcohol and 4-nitrobenzoic acid in my reaction where this compound is a reactant. What is causing this, and how can I prevent it?
A1: This is likely due to a Cannizzaro reaction, a characteristic reaction of aldehydes lacking α-hydrogens, such as this compound, in the presence of a strong base. In this reaction, two molecules of the aldehyde disproportionate to form one molecule of the corresponding alcohol and one molecule of the carboxylic acid.
Troubleshooting:
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Avoid Strong Bases: If the desired reaction does not require a strong base, consider using a weaker base (e.g., K₂CO₃, Et₃N) to prevent the Cannizzaro reaction.
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Temperature Control: Lowering the reaction temperature can disfavor the Cannizzaro reaction.
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Minimize Base Concentration: Use the minimum effective concentration of the strong base necessary for your primary reaction.
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Crossed Cannizzaro Reaction: If the reduction of this compound to 4-nitrobenzyl alcohol is the desired outcome, a "Crossed Cannizzaro" reaction can be employed. This involves using a sacrificial aldehyde, like formaldehyde, which is preferentially oxidized, thus maximizing the yield of the desired alcohol.
Oxidation of the Aldehyde Group
Q2: My final product is contaminated with 4-nitrobenzoic acid. How can I avoid this oxidation?
A2: The aldehyde group of this compound is susceptible to oxidation to a carboxylic acid, which can be caused by oxidizing agents present in the reaction mixture or by exposure to air over time.
Troubleshooting:
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Inert Atmosphere: Conduct reactions under an inert atmosphere, such as nitrogen or argon, to prevent air oxidation.[1]
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Purified Solvents: Use freshly distilled or purified solvents to eliminate peroxide impurities that can act as oxidizing agents.[1]
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Avoid Strong Oxidizing Agents: Unless the synthesis of 4-nitrobenzoic acid is the goal, avoid using strong oxidizing agents.
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Proper Storage: Store this compound in a tightly sealed container, protected from light, in a cool, dry place to prevent degradation.[1]
Reduction of the Nitro Group
Q3: The nitro group in my this compound is being reduced to an amino group, leading to the formation of 4-aminobenzaldehyde or 4-aminobenzyl alcohol. How can I achieve chemoselective reactions?
A3: The nitro group is readily reducible under various conditions. To preserve the nitro group, a careful selection of reducing agents and reaction conditions is crucial. Conversely, if the reduction of the nitro group is desired while preserving the aldehyde, specific chemoselective methods are required.
Troubleshooting for Preserving the Nitro Group:
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Chemoselective Reducing Agents: To reduce the aldehyde in the presence of a nitro group, use mild and selective reducing agents. Thiourea dioxide (TUDO) has been shown to be effective for the chemoselective reduction of aldehydes in the presence of nitro groups.
Troubleshooting for Selective Reduction of the Nitro Group:
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Catalytic Hydrogenation with Catalyst Modifiers: Catalytic hydrogenation (e.g., using Pd/C) can sometimes be selective for the nitro group over the aldehyde, but over-reduction is a risk. The use of catalyst poisons or modifiers can enhance selectivity.
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Metal-Free Reductions: Reagents like tetrahydroxydiboron with an organocatalyst can provide high chemoselectivity for the reduction of the nitro group.
Knoevenagel Condensation: Byproduct Formation
Q4: In my Knoevenagel condensation with this compound, I am getting low yields and multiple byproducts. How can I optimize this reaction?
A4: The Knoevenagel condensation of this compound with active methylene compounds can be affected by the choice of catalyst, temperature, and reaction time, leading to byproducts from self-condensation of the active methylene compound or other side reactions.
Troubleshooting:
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Catalyst Selection: The use of a weaker base, such as ammonium acetate, can mitigate the self-condensation of the active methylene compound that is often promoted by stronger bases like piperidine.
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Temperature Control: Lowering the reaction temperature can help to control the reaction rate and reduce the formation of undesired byproducts.
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Order of Addition: Adding the catalyst to the mixture of this compound and the active methylene compound, rather than pre-mixing the base and the active methylene compound, can improve the outcome.
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Water Removal: The Knoevenagel condensation produces water, which can sometimes hinder the reaction. Removal of water, for example by using a Dean-Stark apparatus, can drive the reaction to completion.
Quantitative Data on Byproduct Formation
The following tables summarize quantitative data on yields and byproduct formation in common reactions of this compound under various conditions.
Table 1: Cannizzaro Reaction of this compound
| Base | Solvent | Temperature (°C) | Reaction Time (h) | 4-Nitrobenzyl Alcohol Yield (%) | 4-Nitrobenzoic Acid Yield (%) | Reference |
| KOH | DMF | Reflux | 2 | 10.0 | 40.0 | [2] |
Table 2: Knoevenagel Condensation of this compound with Malononitrile
| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Piperidine | Ethanol | Reflux | 2h | >95 | [3] |
| Porcine Pancreas Lipase (PPL) | DMSO/Water (4:1) | 50 | 24h | 92 | |
| Baker's Yeast | Ethanol | Room Temp | 5h | 95 |
Note: Byproduct quantification for Knoevenagel condensations is often focused on optimizing the yield of the desired product rather than detailing specific byproduct percentages.
Experimental Protocols
Protocol 1: Cannizzaro Reaction of this compound
This protocol is adapted from a procedure for a similar substituted benzaldehyde and aims to produce 4-nitrobenzyl alcohol and 4-nitrobenzoic acid.
Materials:
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This compound
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Potassium Hydroxide (KOH)
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Methanol
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Dichloromethane
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Hydrochloric Acid (HCl)
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Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
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Dissolve this compound in methanol in a round-bottom flask.
-
Add a concentrated aqueous solution of potassium hydroxide to the flask.
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Reflux the mixture with stirring. The reaction progress can be monitored by TLC.
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After the reaction is complete, cool the mixture to room temperature.
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Extract the mixture with dichloromethane. The organic layer will contain the 4-nitrobenzyl alcohol. The aqueous layer will contain the potassium salt of 4-nitrobenzoic acid.
-
Separate the layers. Wash the organic layer with water, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain crude 4-nitrobenzyl alcohol.
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Acidify the aqueous layer with hydrochloric acid to precipitate the 4-nitrobenzoic acid.
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Collect the precipitated 4-nitrobenzoic acid by vacuum filtration and wash with cold water.
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The crude products can be further purified by recrystallization.
Protocol 2: Knoevenagel Condensation of this compound with Malononitrile
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
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Add malononitrile (1.1 equivalents) to the solution.
-
Add a catalytic amount of piperidine (e.g., 2-3 drops).
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Reflux the reaction mixture for 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The product, 2-(4-nitrobenzylidene)malononitrile, should precipitate out of the solution.
-
Collect the product by vacuum filtration and wash with cold ethanol.
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The product can be further purified by recrystallization.
Visualizations
Reaction Pathways and Workflows
References
Technical Support Center: Scaling Up the Synthesis of 4-Nitrobenzaldehyde
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-nitrobenzaldehyde, a critical intermediate in the pharmaceutical and fine chemical industries. This resource is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during laboratory and pilot-scale production.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, with a focus on the common method of oxidizing 4-nitrotoluene.
| Problem | Potential Causes | Recommended Solutions |
| Low Yield of this compound | Incomplete Reaction: Insufficient reaction time or temperature. | - Monitor the reaction progress using TLC or HPLC to ensure the disappearance of the starting material. - Gradually increase the reaction temperature, being careful to avoid side reactions. |
| Over-oxidation: Formation of 4-nitrobenzoic acid as a major byproduct. This is often due to excessive reaction time, high temperatures, or the use of a strong oxidizing agent. | - Optimize the reaction time. - Maintain strict temperature control, often below 10°C, especially during the addition of the oxidizing agent.[1] - Consider using a milder oxidizing agent. | |
| Suboptimal Reagent Stoichiometry: Incorrect ratio of oxidizing agent to 4-nitrotoluene. | - Carefully calculate and measure the molar equivalents of all reagents. - For chromium trioxide oxidation, a common ratio is approximately 2.8 moles of CrO₃ per mole of 4-nitrotoluene.[1] | |
| Poor Mixing: Inefficient stirring can lead to localized overheating and side reactions. | - Use a mechanical stirrer to ensure vigorous and uniform mixing of the reaction mixture. | |
| Product is Impure (Off-white or Yellowish) | Presence of 4-Nitrobenzoic Acid: Over-oxidation of the aldehyde. | - Wash the crude product with a cold, dilute sodium bicarbonate solution to remove the acidic 4-nitrobenzoic acid.[1] |
| Unreacted 4-Nitrotoluene: Incomplete reaction. | - Purify the crude product by recrystallization. Suitable solvent systems include ethanol/water or ether/petroleum ether.[2] | |
| Formation of Positional Isomers: If starting from nitration of benzaldehyde, ortho- and meta-nitrobenzaldehyde can be present. | - Purification by fractional crystallization or chromatography may be necessary. | |
| Reaction is Difficult to Control (Exothermic) | Rapid Addition of Reagents: Adding the oxidizing agent or sulfuric acid too quickly can lead to a rapid increase in temperature. | - Add reagents, especially strong acids and oxidizing agents, slowly and in portions.[1] - Use an ice bath to maintain a low and stable reaction temperature. |
| Difficulty in Isolating the Product | Product "oiling out" during recrystallization: The product separates as an oil instead of crystals. | - Ensure the solution is not supersaturated before cooling. Add a small amount of additional hot solvent if necessary. - Cool the solution slowly to encourage crystal formation. - Scratch the inside of the flask with a glass rod to induce crystallization. |
| Low recovery after purification: Significant loss of product during recrystallization or washing. | - Use a minimal amount of cold solvent for washing the crystals to avoid excessive dissolution. - Concentrate the mother liquor and attempt to recover a second crop of crystals. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most common and scalable method for the synthesis of this compound is the oxidation of 4-nitrotoluene. This method is widely used in both laboratory and industrial settings.
Q2: What are the primary side reactions to be aware of during the oxidation of 4-nitrotoluene?
A2: The primary side reaction is the over-oxidation of the desired this compound to form 4-nitrobenzoic acid. Depending on the reaction conditions, other byproducts such as 4,4'-dinitrobibenzyl can also be formed.
Q3: How can I minimize the formation of 4-nitrobenzoic acid?
A3: To minimize the formation of 4-nitrobenzoic acid, it is crucial to maintain strict control over the reaction temperature, typically keeping it low (e.g., below 10°C during oxidant addition). Additionally, optimizing the reaction time and the stoichiometry of the oxidizing agent is essential to prevent over-oxidation.
Q4: What are the recommended methods for purifying crude this compound?
A4: The most common purification method is recrystallization. Effective solvent systems include ethanol/water and ether/petroleum ether. Washing the crude product with a dilute sodium bicarbonate solution is also a key step to remove acidic impurities like 4-nitrobenzoic acid. Steam distillation can also be used for purification.
Q5: What are some alternative, more environmentally friendly oxidizing agents to chromium(VI) compounds?
A5: Due to the toxicity of chromium(VI) compounds, alternative oxidizing agents are often preferred. Manganese dioxide (MnO₂) is a common and effective alternative for the oxidation of 4-nitrotoluene. Other methods, such as catalytic aerobic oxidation, are also being explored to develop greener synthesis routes.
Q6: How can I confirm the purity of my synthesized this compound?
A6: The purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a robust method for quantifying the purity and identifying non-volatile impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for identifying volatile impurities and confirming the structure of the product. The melting point of the purified product should also be determined and compared to the literature value (typically 103-106 °C) as an indicator of purity.
Experimental Protocols
Method 1: Oxidation of 4-Nitrotoluene using Chromium Trioxide
This protocol is a well-established method for the synthesis of this compound.
Materials:
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4-Nitrotoluene
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Acetic anhydride
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Chromium trioxide (CrO₃)
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Concentrated sulfuric acid
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Ice
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Sodium carbonate solution (2%)
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Ethanol
Procedure:
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In a three-necked flask equipped with a mechanical stirrer, thermometer, and an addition funnel, place 4-nitrotoluene and acetic anhydride.
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Cool the mixture in an ice-salt bath to below 10°C.
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Slowly add concentrated sulfuric acid while maintaining the temperature below 10°C.
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Once the addition is complete, add chromium trioxide in small portions, ensuring the temperature does not exceed 10°C.
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After the addition of chromium trioxide is complete, continue stirring for a short period.
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Pour the reaction mixture onto crushed ice.
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The intermediate, 4-nitrobenzylidene diacetate, will precipitate. Collect the solid by filtration and wash it with cold water.
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To hydrolyze the diacetate, reflux it with a mixture of water, ethanol, and a catalytic amount of sulfuric acid.
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After hydrolysis is complete, cool the mixture to induce crystallization of this compound.
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Collect the crystals by filtration, wash with cold water, and then with a cold, dilute sodium bicarbonate solution to remove any 4-nitrobenzoic acid.
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Recrystallize the crude product from a suitable solvent system like ethanol/water to obtain pure this compound.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Typical Yield | 45-55% (of 4-nitrobenzylidene diacetate) | |
| Overall Yield | ~40-50% | |
| Reaction Temperature | < 10 °C (Oxidation Step) | |
| Reaction Time | Varies, monitor by TLC/HPLC | |
| Purity (after recrystallization) | >98% |
Method 2: Oxidation of 4-Nitrotoluene using Manganese Dioxide
This method provides a less toxic alternative to chromium-based oxidations.
Materials:
-
4-Nitrotoluene
-
Activated Manganese Dioxide (MnO₂)
-
Suitable solvent (e.g., dichloromethane, chloroform, or petroleum ether)
-
Celite or other filter aid
Procedure:
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In a round-bottom flask, dissolve 4-nitrotoluene in a suitable solvent.
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Add a significant excess of activated manganese dioxide (typically 5-10 fold by weight).
-
Stir the suspension vigorously at room temperature or with gentle heating.
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Monitor the reaction progress by TLC or GC. The reaction time can vary from a few hours to overnight depending on the activity of the MnO₂ and the reaction temperature.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese dioxide and other solid byproducts.
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Wash the filter cake with additional solvent.
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Combine the filtrates and remove the solvent under reduced pressure to obtain the crude this compound.
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Purify the crude product by recrystallization.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Typical Yield | 70-85% | |
| Reaction Temperature | Room Temperature to Reflux | |
| Reaction Time | 4 - 24 hours | |
| Purity (after recrystallization) | >98% |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A workflow for troubleshooting low product yield.
Caption: Logical flow of the FAQ categories.
References
Catalyst selection for the reduction of 4-Nitrobenzaldehyde
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the selection of catalysts for the reduction of 4-nitrobenzaldehyde to 4-aminobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for reducing an aromatic nitro group?
A1: The reduction of aromatic nitro groups is a well-established transformation with several reliable methods. The most common approaches include:
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Catalytic Hydrogenation: This is often the preferred method, using catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel with hydrogen gas.[1][2][3] Pd/C is highly efficient but may need careful control to avoid reducing the aldehyde.[1] Raney Nickel is a good alternative if the substrate contains halogens that could be removed by Pd/C.[1]
-
Metal/Acid Systems: Easily oxidized metals in acidic media are a classic and effective method. Common combinations include Iron (Fe) in acetic or hydrochloric acid, Tin (Sn) or Zinc (Zn) in hydrochloric acid, and Tin(II) chloride (SnCl₂). These methods are generally selective for the nitro group.
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Transfer Hydrogenation: This method uses a hydrogen donor in conjunction with a catalyst, avoiding the need for high-pressure hydrogen gas. A common system is Pd/C with a donor like ammonium formate. This approach is considered mild and can offer excellent selectivity.
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Other Reagents: Sodium borohydride (NaBH₄) is typically not strong enough to reduce a nitro group on its own but can be effective in the presence of certain transition metal complexes. Sodium sulfide (Na₂S) can also be used, especially when other methods are incompatible with the substrate.
Q2: How can I selectively reduce the nitro group without affecting the aldehyde group in this compound?
A2: Achieving selectivity is the primary challenge in this reduction. The aldehyde group is also susceptible to reduction to an alcohol. Key strategies to favor the formation of 4-aminobenzaldehyde include:
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Choice of Catalyst System: Metal/acid systems like Fe/HCl or SnCl₂/HCl are known for their high chemoselectivity for the nitro group over carbonyls.
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Transfer Hydrogenation: Using a hydrogen donor like hydrazine or ammonium formate with a catalyst like Pd/C or Fe/CaCl₂ can provide high selectivity under mild conditions.
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Careful Control of Hydrogenation: When using catalytic hydrogenation (e.g., H₂ with Pd/C), selectivity can be challenging as both groups can be reduced. Careful monitoring of the reaction progress by TLC or HPLC is crucial to stop the reaction once the starting material is consumed, before significant over-reduction of the aldehyde occurs.
-
Gold-Based Catalysts: Studies have shown that the selectivity over supported gold (Au) catalysts can be controlled by the choice of support and Au particle size, allowing for targeted reduction of either the nitro or the aldehyde group.
Q3: My starting material contains a halogen. Which catalyst should I use to avoid dehalogenation?
A3: Catalytic hydrogenation with Palladium on carbon (Pd/C) is known to cause dehalogenation, particularly with aryl bromides and iodides. To avoid this side reaction, Raney Nickel is a recommended alternative for catalytic hydrogenation. Metal/acid systems like Fe/HCl or SnCl₂ generally do not cause dehalogenation.
Q4: Can I use Lithium aluminum hydride (LiAlH₄) for this reduction?
A4: Lithium aluminum hydride (LiAlH₄) is generally not recommended for the reduction of aromatic nitro compounds to amines. Instead of the desired amine, it tends to produce azo compounds as the major product. It is more suitable for reducing aliphatic nitro compounds.
Troubleshooting Guide
This section addresses specific issues that may arise during the experiment.
Problem 1: The reaction is slow or incomplete.
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Possible Cause: Inactive catalyst.
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Solution: For catalytic hydrogenations, ensure the catalyst (e.g., Pd/C) is fresh and has been handled properly to avoid deactivation by air or contaminants. For metal/acid reactions, ensure the metal surface is activated. This can sometimes be achieved by pre-washing with dilute acid.
-
-
Possible Cause: Insufficient reductant.
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Solution: Ensure a sufficient molar excess of the reducing agent is used. For catalytic hydrogenations, check for leaks in the hydrogen supply. For transfer hydrogenations, ensure the hydrogen donor has not degraded.
-
-
Possible Cause: Poor solubility.
-
Solution: this compound is soluble in organic solvents like ethanol and acetone but has limited solubility in water. Ensure you are using an appropriate solvent to fully dissolve the starting material, which is critical for a successful reaction.
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Problem 2: The main product is the amino alcohol (4-aminobenzyl alcohol), not the desired amino aldehyde.
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Possible Cause: Over-reduction.
-
Solution: This occurs when both the nitro and aldehyde groups are reduced.
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If using catalytic hydrogenation (H₂/Pd/C), reduce the hydrogen pressure, lower the reaction temperature, or shorten the reaction time. Monitor the reaction closely using TLC and stop it immediately after the starting material disappears.
-
Switch to a more chemoselective method. Transfer hydrogenation or metal/acid systems (Fe/HCl, SnCl₂) are less likely to reduce the aldehyde group.
-
-
Problem 3: The workup is difficult, and I am getting an insoluble solid.
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Possible Cause: Metal salt precipitation or product polymerization.
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Solution: After reactions using metals like Fe, Sn, or Zn, the reaction mixture is often made basic during workup, which can precipitate metal hydroxides. To remove these, filter the entire reaction mixture through a pad of Celite after completion. The desired product can then be extracted from the filtrate.
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4-Aminobenzaldehyde can be unstable and may self-polymerize, especially if the workup is prolonged or conditions become basic. It is advisable to work quickly and, if possible, use the product immediately in the next step.
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Problem 4: My final product is impure, showing multiple spots on TLC.
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Possible Cause: Formation of side products.
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Solution: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates. Incomplete reactions can leave these intermediates in the mixture. Side reactions can also lead to azo or azoxy compounds. Ensure the reaction goes to completion and consider purifying the crude product by column chromatography or recrystallization to remove these impurities.
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Catalyst Performance Data
The selection of a catalyst system will depend on factors like required selectivity, functional group tolerance, and reaction conditions. The table below summarizes common systems used for nitro group reductions.
| Catalyst System | Reductant | Typical Solvent | Temperature (°C) | Key Advantages & Considerations |
| 10% Pd/C | H₂ (gas) | Ethanol, Methanol | Room Temp | High activity, but may over-reduce the aldehyde. Not suitable for halogenated substrates. |
| Raney Nickel | H₂ (gas) | Ethanol | Room Temp | Good for substrates with halogens (avoids dehalogenation). |
| Fe Powder | HCl or NH₄Cl | Ethanol/Water | Reflux | Cost-effective, highly selective for the nitro group. Workup can be cumbersome. |
| SnCl₂·2H₂O | HCl | Ethanol | Reflux | Mild and highly chemoselective for nitro groups over other functionalities like nitriles. |
| Pd/C | HCOOHNH₄ | Methanol, Ethanol | Reflux | Mild conditions (transfer hydrogenation), avoids pressurized H₂, generally good selectivity. |
| NaBH₄ / Catalyst | NaBH₄ | Ethanol | Room Temp | NaBH₄ alone is ineffective. Requires a catalyst (e.g., Ni(PPh₃)₄) to reduce nitro groups. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using 10% Pd/C
This protocol is adapted for this compound from a procedure for a similar compound.
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Reaction Setup: In a hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol (15-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Hydrogenation: Seal the vessel, purge it first with nitrogen and then with hydrogen gas. Pressurize the vessel with hydrogen (typically with a balloon) and stir the mixture vigorously at room temperature.
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Monitoring: Monitor the reaction's progress by TLC. The reaction is typically complete within 2-6 hours.
-
Work-up: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with fresh ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-aminobenzaldehyde. Purify further by recrystallization if necessary.
Protocol 2: Reduction using Iron Powder and Ammonium Chloride
This method is known for its selectivity and is a good alternative to catalytic hydrogenation.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq), iron powder (3.0-5.0 eq), and a mixture of ethanol and water.
-
Addition of Acid Source: Add ammonium chloride (NH₄Cl) (1.0-2.0 eq) to the mixture.
-
Heating: Heat the reaction mixture to reflux with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Work-up: After cooling to room temperature, filter the mixture through a pad of Celite to remove the iron residues. Wash the Celite pad with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The crude product can then be purified, typically by recrystallization from a solvent system like ethanol/water.
Visualizations
Below are diagrams illustrating key workflows and concepts in the reduction of this compound.
References
Technical Support Center: 4-Nitrobenzaldehyde Reaction Monitoring by TLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring 4-Nitrobenzaldehyde reactions using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using TLC to monitor a this compound reaction?
A1: TLC is a rapid and effective technique used to monitor the progress of a chemical reaction.[1][2] In the context of a this compound reaction, such as its reduction to 4-nitrobenzyl alcohol, TLC helps to:
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Determine reaction completion: By observing the disappearance of the this compound spot and the appearance of the product spot.[1][3]
-
Assess purity: To check for the presence of unreacted starting material or the formation of byproducts in the reaction mixture.[2]
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Optimize reaction conditions: By taking time-course samples, one can determine the optimal reaction time.
Q2: How do I choose an appropriate mobile phase (solvent system) for my TLC analysis?
A2: The choice of mobile phase is crucial for good separation. For this compound and its common reaction products, a mixture of a non-polar and a polar solvent is typically used. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system should provide a good separation between the starting material and the product, with Rf values ideally between 0.2 and 0.8 for the compounds of interest. If your spots are too close to the baseline, the eluent is not polar enough; if they are too close to the solvent front, the eluent is too polar.
Q3: My spots are not visible on the TLC plate. What should I do?
A3: this compound and many of its derivatives are UV-active due to the aromatic ring and conjugated system. Therefore, the primary visualization method should be a UV lamp (254 nm), under which they will appear as dark spots on a fluorescent background. If spots are still not visible, consider the following:
-
Concentration: The sample may be too dilute. Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications.
-
Volatility: The compound may have evaporated. While this compound is not highly volatile, some products or impurities could be.
-
Staining: If the compounds are not UV-active or for better visualization, use a chemical stain. For aldehydes and ketones, a 2,4-Dinitrophenylhydrazine (DNP) stain can be effective, producing yellow to red spots. A p-Anisaldehyde stain is a good general-purpose stain for many functional groups.
Q4: Why are my spots streaking on the TLC plate?
A4: Streaking can be caused by several factors:
-
Sample Overload: The most common cause is applying too much sample to the plate. Prepare a more dilute solution of your reaction mixture for spotting.
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Compound Polarity/Acidity/Basicity: Highly polar, acidic, or basic compounds can interact strongly with the silica gel, causing streaking. For acidic compounds, adding a small amount of acetic acid to the mobile phase can help. For basic compounds, a small amount of triethylamine can be added.
-
Inappropriate Solvent System: The polarity of the solvent system may not be suitable for the sample.
Q5: The Rf values of my starting material and product are very similar. How can I improve the separation?
A5: When the reactant and product have similar polarities, achieving good separation can be challenging. Try the following:
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Change the Solvent System: Experiment with different solvent ratios or different solvents altogether. Sometimes, switching to a solvent with a different character (e.g., dichloromethane instead of ethyl acetate) can improve separation.
-
Use a Co-spot: A "co-spot" involves spotting the starting material and the reaction mixture in the same lane. This helps to confirm if the spots are indeed different compounds. If the spots separate into a "snowman" shape, it indicates the reaction is progressing.
-
Two-Dimensional TLC: Run the TLC in one direction, then rotate the plate 90 degrees and run it again in a different solvent system. This can help separate compounds with very similar Rf values in a single solvent system.
Troubleshooting Guide
This guide addresses common problems encountered during the TLC analysis of this compound reactions.
| Problem | Possible Cause(s) | Solution(s) |
| No Spots Visible | 1. Sample concentration is too low. 2. Compound is not UV-active. 3. Solvent level in the chamber was above the spotting line. 4. Compound is volatile and evaporated. | 1. Spot the sample multiple times in the same place, allowing it to dry in between. 2. Use a chemical stain such as 2,4-Dinitrophenylhydrazine (DNP) for aldehydes/ketones or a general stain like p-Anisaldehyde. 3. Ensure the solvent level is below the origin line on the TLC plate. 4. This is less likely for this compound but if suspected, minimize the time the plate is exposed to air before development. |
| Streaking Spots | 1. Sample is too concentrated (overloaded). 2. The compound is acidic or basic. 3. The solvent system is inappropriate. | 1. Dilute the sample before spotting. 2. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase. 3. Experiment with different mobile phase compositions. |
| Uneven Solvent Front | 1. The edge of the TLC plate is touching the side of the chamber or the filter paper. 2. The silica gel on the plate is chipped or uneven. 3. The chamber was not properly saturated with solvent vapor. | 1. Ensure the plate is centered in the chamber and not touching the sides. 2. Handle TLC plates carefully to avoid damaging the silica layer. If the edge is damaged, you can sometimes make a 45° cut to remove the damaged part. 3. Place a piece of filter paper in the chamber to aid solvent vapor saturation and allow the chamber to equilibrate before placing the plate inside. |
| Spots are at the Baseline (Low Rf) | 1. The mobile phase is not polar enough. | 1. Increase the proportion of the polar solvent in your mobile phase (e.g., increase the amount of ethyl acetate in a hexane/ethyl acetate mixture). |
| Spots are at the Solvent Front (High Rf) | 1. The mobile phase is too polar. | 1. Decrease the proportion of the polar solvent in your mobile phase (e.g., decrease the amount of ethyl acetate in a hexane/ethyl acetate mixture). |
| Unexpected Spots Appear | 1. Contamination of the TLC plate or sample. 2. Decomposition of the compound on the silica gel. 3. Use of a pen instead of a pencil to draw the baseline. | 1. Handle the TLC plate by the edges to avoid transferring oils from your fingers. Ensure spotting capillaries are clean. 2. Perform a 2D TLC to check for stability on silica. If the compound is unstable, consider using a different stationary phase (e.g., alumina). 3. Always use a pencil to mark the TLC plate as the graphite will not move with the solvent. |
Experimental Protocol: TLC Monitoring of a this compound Reduction
This protocol outlines the steps for monitoring the reduction of this compound to 4-nitrobenzyl alcohol using TLC.
Materials:
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TLC plates (silica gel coated with fluorescent indicator)
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Developing chamber with a lid
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Mobile phase (e.g., 7:3 Hexane:Ethyl Acetate)
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Capillary spotters
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Pencil
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Ruler
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UV lamp (254 nm)
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Reaction mixture at different time points (e.g., t=0, t=5 min, t=15 min, t=30 min)
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Solution of pure this compound (starting material reference)
Procedure:
-
Prepare the TLC Chamber: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside, leaning against the chamber wall, to help saturate the atmosphere with solvent vapor. Close the chamber and let it equilibrate for 5-10 minutes.
-
Prepare the TLC Plate: With a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the TLC plate. Be careful not to scrape off the silica gel. Mark small, evenly spaced ticks on this line where you will spot your samples. Label each lane at the top of the plate (e.g., SM for starting material, R5 for reaction at 5 min, etc.).
-
Spot the Plate:
-
Using a clean capillary spotter, draw up a small amount of the this compound reference solution and gently touch the tip to the corresponding mark on the origin line. The spot should be small and concentrated (1-2 mm in diameter).
-
Using a new, clean capillary spotter for each sample, spot the reaction mixture at different time points in their respective lanes.
-
It is good practice to include a "co-spot" lane where both the starting material and the reaction mixture are spotted on top of each other.
-
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the origin line is above the solvent level. Close the lid and allow the solvent to travel up the plate undisturbed.
-
Visualize and Analyze:
-
Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp in a dark environment. Circle the visible spots with a pencil.
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Calculate the Rf (Retardation factor) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
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Monitor the disappearance of the starting material spot and the appearance of the product spot over time to determine the reaction's progress.
-
Visualizations
Caption: Experimental workflow for monitoring a this compound reaction by TLC.
Caption: A decision-making diagram for troubleshooting common TLC analysis issues.
References
Technical Support Center: 4-Aminobenzaldehyde Synthesis and Stabilization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-aminobenzaldehyde, focusing on preventing its polymerization after reduction from 4-nitrobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: My 4-aminobenzaldehyde solution turned dark and precipitated a solid after the reduction of this compound. What is happening?
A1: You are likely observing the self-polymerization of 4-aminobenzaldehyde. This compound is prone to instability and can readily polymerize, especially in the presence of acid, which is often carried over from common reduction methods (e.g., SnCl₂/HCl, Fe/HCl).[1] The resulting polymers are typically insoluble and colored, leading to the observed precipitation and darkening of the solution.
Q2: What is the primary cause of 4-aminobenzaldehyde polymerization?
A2: The primary catalyst for the self-condensation of 4-aminobenzaldehyde is the presence of acid.[1] The polymerization proceeds through an acid-catalyzed reaction between the amino group of one molecule and the aldehyde group of another, forming imines (Schiff bases) which can further react to form longer polymer chains.
Q3: How can I prevent the polymerization of 4-aminobenzaldehyde during and after its synthesis?
A3: Preventing polymerization involves a multi-pronged approach:
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Careful pH Control: Neutralize any residual acid from the reduction step promptly and carefully. Over-acidification during workup should be strictly avoided.
-
Use of Acid Scavengers: Employing a solid-supported base or an "acid scavenger" during the workup can effectively remove residual acid without introducing a strongly basic aqueous solution that could cause other side reactions.[2][3][4]
-
Prompt Isolation and Purification: Isolate the 4-aminobenzaldehyde from the reaction mixture as quickly as possible after the reaction is complete.
-
Appropriate Storage: Store the purified 4-aminobenzaldehyde in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.
Q4: Are there any recommended stabilizers I can add to my purified 4-aminobenzaldehyde?
A4: While specific quantitative data on stabilizers for 4-aminobenzaldehyde is not abundant in the literature, the use of antioxidants and free-radical inhibitors is a common strategy for stabilizing similar aromatic amines and aldehydes. Small amounts of antioxidants such as BHT (butylated hydroxytoluene) or phenothiazine could be tested. However, the most critical factor remains the complete removal of acid.
Q5: Can I repurify 4-aminobenzaldehyde that has already started to polymerize?
A5: It is possible to recover the monomer from a partially polymerized product. One documented method involves extraction with boiling water, in which the monomer is more soluble than the polymer. The aqueous solution can then be extracted with an organic solvent like ether to recover the purified 4-aminobenzaldehyde.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid discoloration and precipitation after reduction | Residual acid from the reduction reaction is catalyzing polymerization. | 1. Immediately after the reaction, carefully neutralize the mixture with a base (e.g., NaHCO₃, Na₂CO₃) to a pH of ~7. 2. During workup, consider passing the organic extract through a plug of a solid-supported acid scavenger (e.g., piperazine on polystyrene) to remove trace acids. |
| Low yield of isolated 4-aminobenzaldehyde | - Polymerization during workup. - Incomplete reduction. - Loss during extraction. | - Follow the recommendations for preventing polymerization. - Monitor the reaction to completion using TLC or LC-MS. - Ensure efficient extraction by using an appropriate solvent and performing multiple extractions. |
| Product degrades during storage | - Exposure to air, light, or residual acid. - Inappropriate storage temperature. | - Store the purified solid under an inert atmosphere (N₂ or Ar). - Use an amber vial to protect from light. - Store at low temperatures (refrigerator or freezer). - Ensure the product is completely free of acid before storage. |
| Difficulty in recrystallizing the product | The primary impurities are polymeric condensation products which can be difficult to separate by standard crystallization. | - Attempt the hot water extraction method described in the FAQs. - Flash chromatography on silica gel can also be used for purification, but care must be taken to use a neutral solvent system to avoid acid-catalyzed polymerization on the column. |
Data Presentation
Table 1: Comparison of Reduction Methods for this compound
| Method | Reagents | Typical Reaction Time | Advantages | Disadvantages & Polymerization Risk |
| Catalytic Hydrogenation | H₂, Pd/C | 2-6 hours | High yield, clean reaction, easy product isolation. | Requires specialized hydrogenation equipment. Low risk of acid contamination if a neutral solvent is used. |
| Tin(II) Chloride Reduction | SnCl₂·2H₂O, HCl, Ethanol | 1-3 hours | Fast and effective. | Requires a stoichiometric amount of tin salt, which needs to be removed. High risk of acid-catalyzed polymerization due to the use of HCl. |
| Iron-mediated Reduction | Fe powder, NH₄Cl or HCl, Ethanol/Water | 2-4 hours | Inexpensive and effective. | Requires filtration to remove iron salts. Moderate to high risk of acid-catalyzed polymerization if HCl is used. Lower risk with NH₄Cl. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of this compound
-
Reaction Setup: In a hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol (15-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (2-5 mol%).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethanol.
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Isolation: Concentrate the filtrate under reduced pressure to yield 4-aminobenzaldehyde.
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Stabilization: If the crude product is to be stored before further use, ensure it is dry and store it under an inert atmosphere at low temperature.
Protocol 2: Iron-mediated Reduction of this compound with Neutral Workup
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq) and ethanol/water (e.g., 4:1 v/v).
-
Reagent Addition: Add iron powder (3.0 eq) and ammonium chloride (NH₄Cl) (3.0 eq).
-
Reaction: Heat the mixture to reflux and stir vigorously.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the iron salts.
-
Acid Scavenging (Optional but Recommended): Pass the filtrate through a short column of a solid-supported amine scavenger to remove any potential acidic byproducts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with brine.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain 4-aminobenzaldehyde.
-
Storage: For storage, dissolve the product in a minimal amount of a non-acidic solvent and add a small amount of an antioxidant like BHT, then remove the solvent under reduced pressure. Store the solid under an inert atmosphere in a freezer.
Mandatory Visualization
Caption: Acid-catalyzed self-condensation of 4-aminobenzaldehyde.
Caption: Recommended workflow for synthesis and stabilization.
References
Technical Support Center: Purification of 4-Nitrobenzaldehyde and Its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-nitrobenzaldehyde and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The most prevalent impurities depend on the synthetic route. When prepared by the nitration of benzaldehyde, the primary impurities are the positional isomers, ortho- and meta-nitrobenzaldehyde.[1] If the synthesis involves the oxidation of p-nitrotoluene, a common byproduct is p-nitrobenzoic acid, resulting from over-oxidation.[2][3][4] Unreacted starting materials may also be present.
Q2: My purified this compound is still slightly yellow. Is it pure?
This compound is typically a pale yellow crystalline solid.[5] A pale yellow color does not necessarily indicate impurity. However, a more intense yellow or brownish color may suggest the presence of impurities. Purity should be confirmed by analytical methods such as melting point determination, Thin Layer Chromatography (TLC), or High-Performance Liquid Chromatography (HPLC). The reported melting point for this compound is in the range of 103-106 °C.
Q3: What are the best analytical techniques to assess the purity of this compound derivatives?
For routine monitoring of purification, Thin Layer Chromatography (TLC) is a quick and effective method to visualize the separation of the desired product from impurities. For quantitative analysis of purity and isomer separation, High-Performance Liquid Chromatography (HPLC) is the preferred method.
Troubleshooting Guide: Recrystallization
Recrystallization is a primary technique for purifying this compound and its derivatives. Below are common issues and their solutions.
Issue 1: The compound "oils out" instead of forming crystals.
| Question | Possible Cause | Solution |
| Why is my compound forming an oil instead of crystals during recrystallization? | The boiling point of the solvent is higher than the melting point of your compound. | Select a solvent with a lower boiling point. |
| The solution is cooling too rapidly. | Allow the solution to cool more slowly. Insulate the flask to ensure gradual cooling. | |
| The compound is highly impure. | Consider a preliminary purification step, such as column chromatography, to remove a significant portion of the impurities before recrystallization. | |
| Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool down at a slower rate. |
Issue 2: Low recovery of the purified product.
| Question | Possible Cause | Solution |
| My yield after recrystallization is very low. What went wrong? | Too much solvent was used, causing a significant amount of the product to remain in the mother liquor. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. You can concentrate the mother liquor and cool it again to obtain a second crop of crystals. |
| Premature crystallization occurred during hot filtration. | Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystals from forming prematurely. | |
| The solution was not cooled sufficiently before filtration. | Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation before collecting the crystals. |
Issue 3: The product remains colored after recrystallization.
| Question | Possible Cause | Solution |
| How can I remove colored impurities that persist after recrystallization? | The colored impurities have similar solubility to the desired compound in the chosen solvent. | Add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool. Be aware that using too much charcoal can reduce your yield. |
| The compound may be degrading at the boiling point of the solvent. | Minimize the time the solution is kept at a high temperature. |
Workflow for Troubleshooting Recrystallization
Caption: A flowchart for troubleshooting common recrystallization issues.
Quantitative Data: Solubility of this compound
Selecting an appropriate recrystallization solvent is crucial. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Below is a summary of the mole fraction solubility (x₁) of this compound in various organic solvents at different temperatures.
| Solvent | 273.15 K (0 °C) | 283.15 K (10 °C) | 293.15 K (20 °C) | 303.15 K (30 °C) | 313.15 K (40 °C) |
| N,N-Dimethylformamide | 0.2015 | 0.2455 | 0.2977 | 0.3585 | 0.4279 |
| Acetone | 0.1477 | 0.1833 | 0.2253 | 0.2745 | 0.3315 |
| 2-Butanone | 0.1132 | 0.1424 | 0.1772 | 0.2181 | 0.2657 |
| Ethyl Acetate | 0.0598 | 0.0784 | 0.1013 | 0.1291 | 0.1623 |
| Methanol | 0.0356 | 0.0478 | 0.0632 | 0.0825 | 0.1061 |
| Toluene | 0.0335 | 0.0451 | 0.0600 | 0.0789 | 0.1026 |
| Ethanol | 0.0216 | 0.0294 | 0.0398 | 0.0533 | 0.0707 |
| n-Propanol | 0.0173 | 0.0238 | 0.0326 | 0.0443 | 0.0596 |
| n-Butanol | 0.0143 | 0.0199 | 0.0274 | 0.0374 | 0.0507 |
| Isopropanol | 0.0139 | 0.0191 | 0.0263 | 0.0361 | 0.0491 |
| Data adapted from a study on the solubility of this compound. |
Troubleshooting Guide: Column Chromatography
Column chromatography is a powerful technique for separating complex mixtures of this compound derivatives.
Issue 1: Poor separation of compounds.
| Question | Possible Cause | Solution |
| My compounds are co-eluting from the column. How can I improve the separation? | The solvent system (mobile phase) is too polar. | Decrease the polarity of the mobile phase. A good starting point is to find a solvent system that gives your desired compound an Rf value of 0.2-0.3 on a TLC plate. |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles. A slurry packing method is often recommended. | |
| The sample was loaded improperly or the initial sample band was too wide. | Dissolve the crude product in a minimal amount of the mobile phase for loading ("wet loading"). If solubility is an issue, adsorb the compound onto a small amount of silica gel ("dry loading"). |
Issue 2: The compound is not eluting from the column.
| Question | Possible Cause | Solution |
| My product seems to be stuck on the column. What should I do? | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution). |
| The compound is unstable on silica gel and has decomposed. | Test the stability of your compound on a TLC plate first. If it is unstable, consider using a different stationary phase like alumina or deactivated silica gel. | |
| The compound has precipitated at the top of the column. | This can happen if the sample is not fully dissolved in the loading solvent or if the mobile phase is a poor solvent for the compound. Ensure complete dissolution before loading. |
Issue 3: Tailing of peaks, leading to impure fractions.
| Question | Possible Cause | Solution |
| The spot for my compound is streaking on the TLC and the fractions from the column are not clean. Why? | The compound is too polar for the chosen stationary phase/mobile phase combination. | For highly polar compounds, consider using a more polar mobile phase, which may include small amounts of methanol or triethylamine (for basic compounds). |
| The sample is overloading the column. | Use a larger column or reduce the amount of sample being purified. | |
| The compound is acidic or basic and is interacting strongly with the silica gel. | Add a small amount of a modifier to the mobile phase. For acidic compounds, a little acetic acid can help. For basic compounds, a small amount of triethylamine or ammonia in methanol is often effective. |
Workflow for Column Chromatography
Caption: A standard workflow for purification by column chromatography.
Experimental Protocols
Protocol 1: General Recrystallization Procedure (Ethanol/Water System)
This protocol is a general guideline for a mixed-solvent recrystallization, which is often effective for this compound derivatives.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound derivative in a minimal amount of hot ethanol. Heat the solution to near boiling.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
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Addition of Anti-solvent: To the hot ethanol solution, add hot water dropwise with swirling until a faint, persistent cloudiness is observed.
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Clarification: Add a few drops of hot ethanol to the mixture until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold ethanol-water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: General Column Chromatography Procedure
This protocol provides a general framework for purifying this compound derivatives using silica gel chromatography.
-
Mobile Phase Selection: Using TLC, determine a suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). Aim for a solvent system that provides an Rf value of approximately 0.2-0.3 for the desired compound.
-
Column Packing: Prepare a slurry of silica gel in the mobile phase. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles. Drain the excess solvent until the solvent level is just above the top of the silica bed.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal volume of the mobile phase and carefully add it to the top of the silica gel.
-
Dry Loading: If the product has low solubility in the mobile phase, dissolve it in a suitable volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution: Carefully add the mobile phase to the top of the column and begin elution. Collect the eluent in fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Protocol 3: Thin Layer Chromatography (TLC) for Monitoring Purification
-
Plate Preparation: Using a pencil, gently draw a starting line about 1 cm from the bottom of a TLC plate.
-
Spotting: Dissolve small amounts of your crude mixture and the collected fractions in a volatile solvent. Using a capillary tube, spot the solutions on the starting line. It is good practice to co-spot the crude mixture with the starting material to aid in identification.
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. The solvent level should be below the starting line. Cover the chamber and allow the solvent to ascend the plate by capillary action.
-
Visualization: Remove the plate when the solvent front is about 1 cm from the top. Mark the solvent front with a pencil. Visualize the spots under a UV lamp. Circle the visible spots with a pencil.
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Analysis: Compare the spots from the crude material and the fractions to determine the purity and identify the fractions containing the desired compound. The Retention Factor (Rf) for each spot can be calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.
References
- 1. EP0305812A2 - Process for the purification of nitrobenzaldehyde - Google Patents [patents.google.com]
- 2. CN105348107A - Preparation method of p-nitrobenzaldehyde - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. quora.com [quora.com]
- 5. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Optimizing Solvent Systems for 4-Nitrobenzaldehyde Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for reactions involving 4-Nitrobenzaldehyde. The following information addresses common issues encountered during experimentation, with a focus on optimizing solvent systems to improve reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
This compound is a pale yellow crystalline solid. It is soluble in a variety of organic solvents including ethanol, acetone, chloroform, benzene, and glacial acetic acid.[1][2] Its solubility in water is limited due to its predominantly non-polar aromatic structure.[1] As with many organic compounds, the solubility of this compound in these solvents tends to increase with temperature.[1]
Q2: How does solvent polarity impact the reactivity of this compound?
Solvent polarity can significantly influence the reaction rates and outcomes. In Knoevenagel condensations, for instance, polar solvents can facilitate the initial nucleophilic addition step.[3] Protic polar solvents like ethanol can favor the initial aldol addition, while aprotic polar solvents may accelerate the subsequent dehydration step. For reactions like nucleophilic aromatic substitution (SNAr) on related compounds, polar aprotic solvents such as DMF or DMSO are known to accelerate the reaction by solvating the cation of the nucleophile, thereby increasing its reactivity.
Q3: What are the most common side reactions observed with this compound and how can solvent choice mitigate them?
Common side reactions include self-condensation (especially in the presence of strong bases), oxidation to 4-nitrobenzoic acid, and for some reactions, the Cannizzaro reaction. The choice of solvent can help minimize these issues. For example, in a Knoevenagel condensation, using a solvent that allows for the use of a weaker base can prevent self-condensation. Ensuring the reaction is carried out under an inert atmosphere can reduce oxidation.
Troubleshooting Guides
Knoevenagel Condensation
Issue: Low yield in the Knoevenagel condensation of this compound.
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Potential Cause: Unfavorable solvent choice.
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Troubleshooting Suggestion: The polarity of the solvent is a critical factor. Protic and aprotic polar solvents can affect the reaction differently. It is recommended to screen a variety of solvents to find the optimal conditions. For mechanochemical (ball milling) Knoevenagel condensations, the use of polar solvents like ethanol (EtOH) and dimethylformamide (DMF) has been shown to result in faster reaction kinetics compared to non-polar solvents or neat grinding.
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Rationale: Solvents can influence the reaction equilibrium and kinetics. Polar solvents can stabilize charged intermediates, potentially accelerating the reaction.
-
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Potential Cause: Inefficient water removal.
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Troubleshooting Suggestion: Since water is a byproduct of the condensation, its removal can drive the reaction towards the product. For solvent-based reactions, consider using a Dean-Stark apparatus to azeotropically remove water, especially when using solvents like toluene.
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Rationale: The Knoevenagel condensation is a reversible reaction. Removing one of the products (water) shifts the equilibrium to the right, favoring the formation of the desired α,β-unsaturated product.
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Quantitative Data Summary: Solvent Effects on Knoevenagel Condensation
| Solvent | Catalyst | Reaction Time | Yield (%) | Reference |
| Ethanol | Piperidine | 2 hours (reflux) | High (not specified) | |
| Toluene | Diisopropylethylammonium acetate | 2-3 hours (reflux) | High (not specified) | |
| Methanol | None (Microwave) | 30 min | 95 | |
| DMF | Hydrotalcite | 15 min | 81-99 | |
| Ethanol (mechanochemical) | None | Faster kinetics | Complete formation | |
| DMF (mechanochemical) | None | Faster kinetics | Complete formation | |
| Water | [MeHMTA]BF4 | Short | Excellent |
Wittig Reaction
Issue: Difficulty in isolating the alkene product and removing triphenylphosphine oxide.
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Potential Cause: Co-precipitation of the product and byproduct.
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Troubleshooting Suggestion: After the reaction, triphenylphosphine oxide can be precipitated out of a non-polar solvent mixture like 25% diethyl ether in hexanes, while the desired alkene product remains in solution. Alternatively, purification by column chromatography on silica gel is a common method to separate the product from the byproduct.
-
Rationale: Triphenylphosphine oxide is a common byproduct of the Wittig reaction and its removal is a crucial step in purification. Its solubility differs from that of the desired alkene, allowing for separation by precipitation or chromatography.
-
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Potential Cause: Low reaction conversion.
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Troubleshooting Suggestion: Ensure anhydrous conditions, as the ylide is basic and can be quenched by water. Anhydrous THF is a commonly used solvent. The choice of base is also critical; strong bases like n-butyllithium or sodium hydride are often used to generate the ylide.
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Rationale: The phosphonium ylide is a strong base and will react with protic solvents or water. The formation of the ylide is a key step, and an appropriate base is necessary to deprotonate the phosphonium salt.
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Quantitative Data Summary: Representative Wittig Reaction Conditions
| Wittig Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| (Carbethoxymethylene)triphenylphosphonium bromide | NaH | THF | 25 | 18 | ~85-95 | |
| Methyltriphenylphosphonium bromide | n-BuLi | THF | 25 | 12 | ~80-90 |
Selective Reduction of the Nitro Group
Issue: Reduction of both the nitro and aldehyde groups.
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Potential Cause: Use of a non-selective reducing agent.
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Troubleshooting Suggestion: Achieving selective reduction of the nitro group in the presence of an aldehyde is challenging. Common reducing systems like Sn/HCl or Fe/HCl can sometimes lead to complex mixtures. A suggested method is the use of iron powder with ammonium chloride in an ethanol/water mixture. This system is often effective for the selective reduction of aromatic nitro compounds.
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Rationale: The choice of reducing agent and conditions determines the chemoselectivity of the reaction. Iron in the presence of a mild proton donor like ammonium chloride can preferentially reduce the nitro group over the aldehyde.
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Issue: Low yield of 4-aminobenzaldehyde.
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Potential Cause: Polymerization of the product.
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Troubleshooting Suggestion: The product, 4-aminobenzaldehyde, can be unstable and prone to self-polymerization, especially under basic conditions. It is advisable to work up the reaction under neutral or slightly acidic conditions and to use the product immediately in the next step if possible.
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Rationale: Aromatic amines with aldehyde groups can undergo self-condensation reactions. Minimizing exposure to harsh conditions and prolonged storage can improve the isolated yield.
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Experimental Protocols
Protocol 1: Knoevenagel Condensation of this compound with Malononitrile
Materials:
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This compound
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Malononitrile
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Ethanol
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Piperidine
Procedure:
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In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
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Add malononitrile (1.1 equivalents) to the solution.
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Add a catalytic amount of piperidine (e.g., 2-3 drops).
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Reflux the reaction mixture for 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature.
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The product will precipitate out of the solution. Collect the solid by filtration.
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Wash the solid with cold ethanol to remove any unreacted starting materials.
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Dry the product under vacuum to obtain pure 2-(4-nitrobenzylidene)malononitrile.
Protocol 2: Wittig Reaction of this compound with (Carbethoxymethylene)triphenylphosphorane
Materials:
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(Carbethoxymethyl)triphenylphosphonium bromide
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Sodium hydride (NaH)
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Anhydrous Tetrahydrofuran (THF)
-
This compound
Procedure:
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To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (carbethoxymethyl)triphenylphosphonium bromide (1.1 equivalents).
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Add anhydrous THF via syringe.
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Cool the suspension to 0 °C in an ice bath.
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Carefully add sodium hydride (1.1 equivalents) portion-wise.
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Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the orange/red ylide should be observed.
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In a separate flask, dissolve this compound (1 equivalent) in anhydrous THF.
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Slowly add the this compound solution to the ylide solution at 0 °C via a dropping funnel or syringe.
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Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using TLC.
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Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
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Extract the aqueous layer with ethyl acetate (3 times).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
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Concentrate the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the desired alkene from triphenylphosphine oxide.
Protocol 3: Selective Reduction of this compound to 4-Aminobenzaldehyde
Materials:
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This compound
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Iron powder
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Ammonium chloride (NH₄Cl)
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Ethanol
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Water
Procedure:
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To a round-bottom flask, add this compound (1.0 equivalent), ethanol, and water (a common ratio is 2:1 ethanol:water).
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Add ammonium chloride (~4 equivalents) and iron powder (~3-5 equivalents) to the mixture.
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Heat the reaction mixture to reflux and monitor by TLC. The reaction can be vigorous initially.
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Upon completion, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts.
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Wash the filter cake thoroughly with ethanol or ethyl acetate.
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Remove the organic solvent from the filtrate under reduced pressure.
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The remaining aqueous layer can be basified (e.g., with Na₂CO₃) and extracted with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to yield the crude 4-aminobenzaldehyde. Due to its instability, it is best to use the product immediately.
Visualizations
Caption: General experimental workflow for the Knoevenagel condensation.
Caption: Troubleshooting logic for low yield in this compound reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP02883F [pubs.rsc.org]
Technical Support Center: Temperature Control in 4-Nitrobenzaldehyde Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the exothermic nature of 4-Nitrobenzaldehyde synthesis.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, with a focus on problems arising from inadequate temperature control.
Issue 1: Runaway Reaction and Charring
Q: My reaction mixture rapidly heated up, turned dark brown or black, and produced brown fumes. What happened and how can I prevent it?
A: This indicates a runaway reaction and subsequent charring of the organic material. Nitration reactions are highly exothermic, and a rapid temperature increase can lead to loss of control.[1][2] Charring is the incomplete combustion of the organic substrate due to excessive localized heat.[2]
Immediate Steps:
-
Immediately stop the addition of the nitrating agent.[3]
-
Enhance cooling by ensuring your cooling bath is at maximum efficiency (e.g., adding more ice or dry ice to the solvent).[3]
-
If possible and safe, dilute the reaction mixture with a pre-chilled inert solvent.
Preventative Measures:
-
Temperature Control is Paramount: Always conduct the reaction in a cooling bath (e.g., ice-water or ice-salt bath) to maintain a low and stable internal temperature.
-
Slow and Controlled Addition: Add the nitrating agent dropwise to the benzaldehyde solution with vigorous stirring. This ensures that the heat generated is dissipated effectively.
-
Efficient Stirring: Use a magnetic stirrer or overhead stirrer to maintain a homogeneous mixture and prevent the formation of localized hot spots.
-
Monitor Internal Temperature: Continuously monitor the internal temperature of the reaction mixture with a thermometer.
Issue 2: Low Yield of this compound
Q: The final yield of my this compound is significantly lower than expected. What are the likely causes related to temperature?
A: Low yields are often a direct consequence of poor temperature control in this exothermic reaction.
Potential Causes and Solutions:
-
Side Reactions: Elevated temperatures can promote the formation of unwanted byproducts, such as dinitrated products or oxidation of the aldehyde group to a carboxylic acid. Maintaining a low and constant temperature (e.g., 0-15°C) is critical to minimize these side reactions.
-
Degradation: High temperatures can lead to the degradation of both the starting material and the desired product.
-
Incomplete Reaction: Conversely, if the temperature is too low for a deactivated substrate, the reaction rate might be too slow to go to completion within the allotted time. Careful optimization of the temperature is key.
Issue 3: Formation of Undesired Isomers
Q: I have a significant amount of ortho- or meta-nitrobenzaldehyde in my final product. How can temperature influence isomer selectivity?
A: While the primary directing effect of the aldehyde group favors the meta position, temperature can influence the ratio of isomers. Generally, nitration of benzaldehyde yields mainly 3-nitrobenzaldehyde. However, reaction conditions, including temperature, play a role.
To Optimize for this compound (para-isomer): The synthesis of this compound is more commonly achieved through the oxidation of p-nitrotoluene. Direct nitration of benzaldehyde is not the preferred method for obtaining the para isomer in high yield. If you are attempting a direct nitration, precise temperature control is still crucial to prevent side reactions that will complicate purification.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of this compound?
A1: For the nitration of benzaldehyde, a temperature range of 0-15°C is generally recommended to control the exothermic nature of the reaction and minimize side product formation. For the oxidation of p-nitrotoluene to this compound using chromium trioxide, the temperature should be strictly maintained below 10°C. Exceeding this temperature can significantly lower the yield.
Q2: What are the most effective cooling methods for this reaction?
A2:
-
Ice-Water Bath: For maintaining temperatures between 0-5°C.
-
Ice-Salt Bath: Can achieve temperatures between -15 to -5°C for more efficient cooling.
-
Dry Ice/Solvent Slush Baths: For even lower temperatures, such as dry ice/acetone (-78°C) or dry ice/acetonitrile (-40°C), although these may be colder than necessary for this specific synthesis.
-
Circulating Chillers (Cryocoolers): These provide precise and stable temperature control over a long period.
Q3: How critical is the rate of addition of the nitrating agent?
A3: The rate of addition is extremely critical. The nitrating mixture should be added slowly and dropwise to the substrate solution. A rapid addition will generate heat faster than it can be removed by the cooling system, leading to a temperature spike and potential runaway reaction.
Q4: What are the signs of a thermal runaway, and what should I do?
A4: Signs of a thermal runaway include a rapid and uncontrolled increase in temperature, a sudden change in color (often to dark brown or black), and the evolution of brown nitrogen dioxide (NO₂) fumes. In the event of a thermal runaway, immediately stop adding reagents and apply maximum cooling. For detailed preventative strategies, refer to the troubleshooting guide above.
Q5: Can continuous flow chemistry improve temperature control?
A5: Yes, continuous flow processing is an excellent alternative to batch chemistry for managing highly exothermic reactions like nitration. The small reaction volume within the flow reactor at any given time and the high surface-area-to-volume ratio allow for highly efficient heat transfer and precise temperature control, which minimizes the risk of runaway reactions and can improve selectivity.
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidation of p-Nitrotoluene
This protocol is adapted from established literature procedures.
Materials:
-
p-Nitrotoluene
-
Glacial Acetic Acid
-
Acetic Anhydride
-
Concentrated Sulfuric Acid
-
Chromium Trioxide
-
Ice
Procedure:
-
In a flask equipped with a mechanical stirrer and a thermometer, dissolve p-nitrotoluene in a mixture of glacial acetic acid and acetic anhydride.
-
Cool the solution to 5°C in an ice-salt bath.
-
Slowly add concentrated sulfuric acid while maintaining the temperature below 10°C.
-
Once the addition is complete and the mixture is cooled back to 5°C, add chromium trioxide in small portions. Crucially, ensure the temperature does not rise above 10°C during this addition.
-
After the addition of chromium trioxide is complete, continue stirring for a designated period while maintaining the low temperature.
-
Pour the reaction mixture into a beaker containing crushed ice and water to precipitate the product.
-
Isolate the crude product by filtration and wash with cold water.
-
The crude product is p-nitrobenzaldiacetate, which is then hydrolyzed by refluxing with a mixture of water, alcohol, and sulfuric acid to yield this compound.
-
The final product can be purified by recrystallization or steam distillation.
Data Presentation
Table 1: Recommended Temperature Conditions for Nitration and Oxidation Reactions
| Reaction | Substrate | Reagents | Recommended Temperature | Reference(s) |
| Nitration | Benzaldehyde | Concentrated HNO₃ / H₂SO₄ | 5°C to 15°C | |
| Oxidation | p-Nitrotoluene | CrO₃, Acetic Anhydride, H₂SO₄ | Below 10°C | |
| Nitration | 4-Chlorobenzaldehyde | Fuming HNO₃ / Concentrated H₂SO₄ | Below 10°C |
Table 2: Common Cooling Baths and Their Approximate Temperatures
| Cooling Bath Mixture | Approximate Temperature | Reference(s) |
| Ice and Water | 0°C | |
| Ice and NaCl | -15 to -5°C | |
| Dry Ice and Acetonitrile | -40°C | |
| Dry Ice and Acetone | -78°C |
Visualizations
Caption: Troubleshooting decision tree for temperature control issues.
Caption: General experimental workflow for synthesis.
References
Technical Support Center: Synthesis of 4-Nitrobenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful work-up and purification of 4-Nitrobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is a standard work-up procedure for the synthesis of this compound from 4-nitrotoluene?
A typical work-up procedure involves quenching the reaction mixture, followed by extraction and purification. After the oxidation of 4-nitrotoluene is complete, the mixture is poured onto ice. The crude this compound is then extracted with an organic solvent, such as ether. The combined organic extracts are neutralized with a sodium bicarbonate solution, washed with water, and dried over a suitable drying agent like magnesium sulfate. The solvent is then removed by evaporation, and the crude product is purified.[1]
Q2: What are the common methods for purifying crude this compound?
The most common methods for purification are recrystallization and distillation.[1] Recrystallization can be performed from a solvent mixture like ether/petroleum ether.[1] Steam distillation is also a viable method for purification.[1] For industrial-scale production, a refining process using 80% ethanol as a solvent has been reported.
Q3: What is the expected yield and melting point of pure this compound?
Yields can vary depending on the specific synthetic method and scale. However, a yield of around 85% has been reported for certain procedures.[1] The melting point of pure this compound is in the range of 103-106 °C. A sharp melting point within this range is a good indicator of purity.
Q4: What are some common side products in the synthesis of this compound?
A common side product is 4-nitrobenzoic acid, which can be formed by over-oxidation of the aldehyde. Washing the organic extract with a sodium carbonate solution can help remove this acidic impurity by converting it to its water-soluble sodium salt. Positional isomers (o- and m-nitrobenzaldehyde) can also be present as impurities depending on the starting materials and reaction conditions.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Monitor the reaction progress using TLC to ensure completion before starting the work-up. |
| Product loss during extraction. | Ensure thorough extraction by performing multiple extractions with the organic solvent. Check the pH of the aqueous layer to ensure the product is not lost as a water-soluble salt. | |
| Premature crystallization during hot filtration. | Preheat the filtration apparatus (funnel and receiving flask) to prevent the product from crystallizing out on the filter paper. | |
| Oily Product Instead of Crystals | The melting point of the compound is lower than the boiling point of the recrystallization solvent. | Reheat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble, and allow it to cool more slowly. |
| Rapid cooling of the recrystallization solution. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Inducing crystallization by scratching the inside of the flask or adding a seed crystal can also help. | |
| High concentration of impurities. | Consider a pre-purification step, such as passing the crude product through a short silica gel plug, before recrystallization. | |
| Colored Impurities in Final Product | Presence of colored by-products from the reaction. | Add a small amount of activated charcoal to the hot recrystallization solution to adsorb colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool. |
| Difficulty Separating Organic and Aqueous Layers (Emulsion Formation) | Vigorous shaking during extraction. | Gently invert the separatory funnel instead of vigorous shaking. Adding a small amount of brine (saturated NaCl solution) can help break up emulsions. |
Experimental Protocols
General Work-up Procedure for this compound Synthesis
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture onto a beaker filled with crushed ice.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous solution multiple times with a suitable organic solvent (e.g., diethyl ether). Combine the organic layers.
-
Neutralization: Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acids and remove acidic by-products like 4-nitrobenzoic acid. Carefully vent the separatory funnel frequently as carbon dioxide gas will be evolved.
-
Washing: Wash the organic layer with water to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.
-
Purification: Purify the resulting crude this compound by recrystallization from an appropriate solvent system (e.g., ether/petroleum ether) or by distillation.
Visualizations
Caption: General workflow for the work-up and purification of this compound.
Caption: Troubleshooting decision tree for this compound work-up.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for the Characterization of 4-Nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the characterization of 4-nitrobenzaldehyde, a crucial intermediate in various synthetic processes, including pharmaceutical development. The following sections detail the experimental protocols and performance data associated with common analytical methods, offering a framework for selecting the most appropriate technique for a given research objective.
At a Glance: Comparing Analytical Techniques
The selection of an analytical method for this compound is contingent on the specific requirements of the analysis, such as the need for qualitative identification, quantitative determination, or impurity profiling. Spectroscopic methods like UV-Vis, IR, and NMR provide valuable information about the molecule's structure and functional groups, while chromatographic techniques such as HPLC and GC are indispensable for separation and quantification.
| Analytical Technique | Information Provided | Key Performance Aspects |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis, purity determination, impurity profiling. | High sensitivity and resolution for separating complex mixtures. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile components, impurity analysis. | Powerful combination for separation and structural elucidation. |
| UV-Visible (UV-Vis) Spectroscopy | Qualitative identification, quantitative analysis based on absorbance. | Simple, rapid, and cost-effective for concentration measurements. |
| Infrared (IR) Spectroscopy | Identification of functional groups, structural confirmation. | Provides a unique molecular fingerprint. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation, confirmation of molecular structure. | Unambiguous identification and structural analysis. |
Quantitative Performance Data
| Parameter | HPLC[1] | GC-MS | UV-Vis |
| Limit of Detection (LOD) | ~0.009 µg/mL (for derivatized compound) | Analyte and matrix dependent | Concentration and molar absorptivity dependent |
| Limit of Quantification (LOQ) | ~0.03 µg/mL (estimated for derivatized compound) | Analyte and matrix dependent | Concentration and molar absorptivity dependent |
| Linearity (R²) | >0.99 (expected for a validated method) | Typically >0.99 | Typically >0.99 |
| Accuracy/Recovery | Typically within 98-102% | Typically within 95-105% | Dependent on standard purity and matrix effects |
Experimental Workflow for Characterization
The general workflow for the analytical characterization of this compound involves a series of steps from sample preparation to data interpretation. The specific techniques employed will vary depending on the analytical goals.
Caption: General workflow for this compound characterization.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector is suitable.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1] A Newcrom R1 column is another potential option.[2]
-
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and water.[1][2] For some applications, an acid such as phosphoric acid or formic acid may be added. A gradient elution may be necessary for optimal separation of impurities.
-
Detection: UV detection is typically performed at a wavelength where this compound exhibits strong absorbance, such as 260 nm or 270 nm.
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent, such as a mixture of acetonitrile and water, and then diluted to the desired concentration. For certain applications, derivatization with an agent like 3-nitrophenylhydrazine may be employed to enhance UV detection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the identification and quantification of volatile impurities and the confirmation of the primary analyte.
-
Instrumentation: A standard GC system coupled to a mass spectrometer is used.
-
Column: A capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is often employed.
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.
-
Injection: A split/splitless injector is used, with the injection volume and temperature optimized for the specific application.
-
Oven Temperature Program: A temperature gradient is programmed to ensure the separation of all components. A typical program might start at a lower temperature and ramp up to a higher temperature.
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. The mass spectrum of this compound will show a molecular ion peak at m/z 151.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a straightforward method for the qualitative and quantitative analysis of this compound.
-
Instrumentation: A double-beam UV-Vis spectrophotometer is used.
-
Solvent: The choice of solvent can influence the absorption spectrum. Common solvents include cyclohexane and acetonitrile.
-
Procedure: A solution of this compound is prepared in the chosen solvent, and its absorbance is measured across a range of wavelengths (e.g., 200-400 nm). This compound typically exhibits strong absorption around 250 nm to 270 nm. For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound, providing a molecular fingerprint.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.
-
Sample Preparation: The sample can be prepared as a KBr pellet, a Nujol mull, or dissolved in a suitable solvent like carbon tetrachloride.
-
Key Spectral Features: The IR spectrum of this compound will show characteristic absorption bands for the aldehyde C=O stretch (around 1700 cm⁻¹), the nitro group N=O stretches (asymmetric and symmetric), and C-H and C=C stretching and bending vibrations of the aromatic ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of this compound, confirming the connectivity of atoms.
-
Instrumentation: A high-resolution NMR spectrometer is used.
-
Solvent: The sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated acetone.
-
¹H NMR: The proton NMR spectrum will show distinct signals for the aldehydic proton and the aromatic protons. The chemical shifts and coupling patterns of the aromatic protons provide information about their relative positions on the benzene ring.
-
¹³C NMR: The carbon-13 NMR spectrum will show signals for each unique carbon atom in the molecule, including the carbonyl carbon of the aldehyde group and the carbons of the aromatic ring.
References
A Comparative Guide to Purity Analysis of 4-Nitrobenzaldehyde: GC-MS vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
The purity of 4-Nitrobenzaldehyde, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, is critical to ensure the quality, safety, and efficacy of the final product. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the purity assessment of this compound, supported by experimental data and detailed protocols.
Executive Summary
Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful and highly specific method for the purity analysis of this compound, particularly for identifying and quantifying volatile and semi-volatile impurities. High-Performance Liquid Chromatography (HPLC) offers a robust alternative, especially for non-volatile impurities and routine purity assays. Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural confirmation and can be used for quantification without the need for reference standards for every impurity. The choice of the optimal technique depends on the specific analytical requirements, including the nature of expected impurities, desired sensitivity, and the purpose of the analysis.
Data Presentation: A Comparative Overview
The following table summarizes the typical performance characteristics of GC-MS, HPLC, and NMR for the analysis of this compound. It is important to note that while data for HPLC is available for this compound, the GC-MS and NMR data are based on typical performance for related aromatic aldehydes and may require method-specific validation for precise figures.
| Parameter | GC-MS | HPLC-UV | Quantitative NMR (qNMR) |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range (estimated) | ~0.009 µg/mL (with derivatization)[1][2] | ~0.1 mmol/kg (estimated)[3] |
| Limit of Quantitation (LOQ) | Low ng/mL range (estimated) | ~0.03 µg/mL (with derivatization)[1][2] | ~0.6 mmol/kg (estimated) |
| Linearity (R²) | >0.99 (typical) | >0.999 | >0.99 (typical) |
| Precision (%RSD) | <10% (typical for trace analysis) | <2% (typical) | <5% (typical) |
| Specificity | High (based on mass spectra) | Moderate to High | High (based on unique NMR signals) |
| Throughput | Moderate | High | Low to Moderate |
| Key Advantages | Excellent for volatile/semi-volatile impurities, high specificity. | Robust, widely available, good for non-volatile impurities. | No need for identical reference standards for quantification, provides structural information. |
| Key Disadvantages | May require derivatization for some impurities, not suitable for non-volatile compounds. | Lower sensitivity than GC-MS for some compounds, may have co-elution issues. | Lower sensitivity, more complex data analysis. |
Potential Impurities in this compound
Impurities in this compound can originate from the starting materials, by-products of the synthesis, or degradation. Common potential impurities include:
-
Positional Isomers: 2-Nitrobenzaldehyde and 3-Nitrobenzaldehyde.
-
Starting Material: Unreacted 4-Nitrotoluene.
-
Oxidation Product: 4-Nitrobenzoic acid.
-
Related Impurities: As this compound is a known impurity of the antibiotic chloramphenicol, related substances from that process could also be present in certain contexts.
Experimental Protocols
GC-MS Method for Purity Analysis of this compound
This protocol provides a general framework for the GC-MS analysis of this compound. Specific parameters should be optimized and validated for the instrument and impurities of interest.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 6850 GC with 5975C VL MSD).
-
Capillary Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.
GC Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split or splitless, depending on concentration)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: 100 °C (hold 5 min), ramp at 40 °C/min to 300 °C (hold 5 min).
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
HPLC-UV Method for Purity Analysis of this compound
This method is based on a validated procedure for the determination of this compound as an impurity in chloramphenicol and involves derivatization to enhance sensitivity.
Instrumentation:
-
HPLC system with a UV/Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water mixture.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 397 nm (for the 3-nitrophenylhydrazone derivative).
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
Sample Preparation and Derivatization:
-
Sample Solution: Prepare a solution of this compound in a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Derivatization Reagent: 3-nitrophenylhydrazine hydrochloride solution (500 µg/mL in acetonitrile-water).
-
Procedure: Mix the sample solution with the derivatization reagent, and heat at 60 °C for 30 minutes. Cool to room temperature before injection.
Visualizations
Workflow for GC-MS Purity Analysis
Caption: Workflow of GC-MS analysis for this compound purity.
Comparison of Analytical Techniques
Caption: Logical comparison of analytical techniques for purity analysis.
Conclusion
The selection of an analytical method for determining the purity of this compound should be guided by the specific goals of the analysis. For comprehensive impurity profiling, especially for volatile and semi-volatile compounds where identification is crucial, GC-MS is the method of choice due to its high specificity and sensitivity. For routine quality control and the analysis of non-volatile impurities, HPLC-UV provides a robust, reliable, and high-throughput solution. Quantitative NMR serves as an excellent orthogonal technique, providing unambiguous structural information and the ability to quantify components without the need for specific reference standards, which is particularly valuable for novel impurity identification. A combination of these techniques can provide a comprehensive and reliable assessment of this compound purity, ensuring the highest quality for pharmaceutical and chemical applications.
References
A Comparative Guide to the Synthesis of 4-Nitrobenzaldehyde for Researchers and Drug Development Professionals
An objective analysis of common synthetic routes to 4-Nitrobenzaldehyde, a key intermediate in the pharmaceutical and fine chemical industries. This guide provides a comparative overview of performance, supported by experimental data and detailed methodologies.
This compound is a crucial building block in the synthesis of a wide range of organic molecules, including pharmaceuticals, dyes, and agrochemicals. Its efficient and selective synthesis is therefore of significant interest to the chemical and pharmaceutical industries. This guide compares three primary synthetic routes for the preparation of this compound, starting from 4-nitrotoluene: direct oxidation with chromium trioxide, the Etard reaction, and a multi-step synthesis involving bromination and hydrolysis. The comparison focuses on key performance indicators such as yield, purity, reaction conditions, and operational complexity.
Performance Comparison of Synthesis Routes
The selection of an optimal synthesis route for this compound depends on a variety of factors, including desired scale, purity requirements, and available resources. The following table summarizes the key quantitative data for the three discussed methods.
| Parameter | Oxidation with CrO3 | Multi-step Synthesis (via Bromination) |
| Starting Material | 4-Nitrotoluene | 4-Nitrotoluene |
| Overall Yield | 89-94%[1] | ~76% |
| Product Purity | High (recrystallized)[1] | >99% |
| Reaction Time | ~1.5 hours (oxidation) + 0.5 hours (hydrolysis)[1] | Not specified |
| Reaction Temperature | 5-10°C (oxidation), Reflux (hydrolysis)[1] | Not specified |
| Key Reagents | Chromium trioxide, Acetic anhydride, Sulfuric acid[1] | Bromine, AIBN (catalyst), Sodium carbonate, Hydrogen peroxide |
| Complexity | Two-step, one-pot | Multi-step |
| Scale | Laboratory scale demonstrated | Industrial scale proposed |
Reaction Pathways
The synthesis of this compound from 4-nitrotoluene can be achieved through different chemical transformations. The following diagrams illustrate the core logic of the primary routes discussed in this guide.
Figure 1. Synthesis of this compound via oxidation with chromium trioxide.
Figure 2. Multi-step synthesis of this compound from 4-nitrotoluene.
Experimental Protocols
Route 1: Oxidation of 4-Nitrotoluene with Chromium Trioxide
This method involves a two-step process where 4-nitrotoluene is first converted to 4-nitrobenzaldiacetate, which is then hydrolyzed to yield this compound. This procedure is adapted from Organic Syntheses.
Step A: 4-Nitrobenzaldiacetate
-
In a 2-liter three-necked round-bottomed flask equipped with a mechanical stirrer, a thermometer, and surrounded by an ice-salt bath, combine 570 mL of glacial acetic acid, 565 mL of acetic anhydride, and 50 g (0.36 mole) of 4-nitrotoluene.
-
Slowly add 85 mL of concentrated sulfuric acid to the stirred solution.
-
Once the mixture has cooled to 5°C, add 100 g (1 mole) of chromium trioxide in small portions, ensuring the temperature does not exceed 10°C. This addition should take approximately 45 to 60 minutes.
-
Continue stirring for ten minutes after the complete addition of chromium trioxide.
-
Pour the reaction mixture into two 3-liter beakers two-thirds filled with chipped ice and add cold water to a total volume of 5–6 liters.
-
Collect the solid product by suction filtration and wash with cold water until the washings are colorless.
-
Suspend the product in 500 mL of cold 2% sodium carbonate solution and stir mechanically.
-
Filter the solid, wash with cold water, and finally with 20 mL of cold alcohol.
-
Dry the product in a vacuum desiccator. The yield of crude 4-nitrobenzaldiacetate is 44–49 g (48–54% of the theoretical amount).
Step B: this compound
-
In a flask equipped with a reflux condenser, combine 45 g (0.18 mole) of the crude 4-nitrobenzaldiacetate, 100 mL of water, 100 mL of alcohol, and 10 mL of concentrated sulfuric acid.
-
Reflux the mixture for thirty minutes.
-
Filter the hot solution through a fluted filter and chill the filtrate in an ice bath.
-
Collect the crystalline product by suction filtration, wash with cold water, and dry in a vacuum desiccator.
-
The first crop of this compound weighs 22–24 g (82–89% of the theoretical amount). A second crop of 2–3 g can be obtained by diluting the filtrate with approximately 300 mL of water.
-
The total yield is 24–25.5 g (89–94% of the theoretical amount).
Route 2: Multi-step Synthesis via Bromination, Hydrolysis, and Oxidation
This industrial approach involves the initial bromination of 4-nitrotoluene, followed by hydrolysis to 4-nitrobenzyl alcohol, and subsequent oxidation to the final product.
Step A: Bromination
-
4-Nitrotoluene is reacted with bromine in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to yield 4-nitrobenzyl bromide.
Step B: Hydrolysis
-
The resulting 4-nitrobenzyl bromide is hydrolyzed using an aqueous solution of sodium carbonate to produce 4-nitrobenzyl alcohol.
Step C: Oxidation
-
The 4-nitrobenzyl alcohol is then oxidized to this compound using hydrogen peroxide in the presence of a base like sodium hydroxide.
This multi-step process is reported to have a total yield of approximately 76% with a product purity exceeding 99%.
Discussion and Conclusion
The oxidation of 4-nitrotoluene with chromium trioxide offers a high-yield and relatively straightforward laboratory-scale synthesis of this compound. The procedure is well-documented and provides a product of high purity after recrystallization. However, the use of stoichiometric amounts of chromium trioxide, a heavy metal oxidant, raises environmental and safety concerns, particularly for large-scale production. The disposal of chromium-containing waste requires careful handling and adds to the overall cost of the process.
The multi-step synthesis via bromination, hydrolysis, and oxidation presents an alternative that avoids the use of chromium reagents in the final oxidation step, instead employing a greener oxidant, hydrogen peroxide. While the overall yield is lower than the chromium trioxide method, the reported purity is very high. This route may be more amenable to industrial-scale production due to the avoidance of heavy metal oxidants in the final step, although it involves more unit operations.
The Etard reaction , which utilizes chromyl chloride to directly oxidize the methyl group of 4-nitrotoluene, is another classical method. While conceptually a direct one-step oxidation, the reaction can be difficult to control and may lead to over-oxidation to the carboxylic acid. Detailed, high-yield protocols specifically for 4-nitrotoluene are less commonly reported in readily accessible literature, suggesting that it may be less favored compared to the other methods for this particular substrate.
References
A Comparative Guide to 4-Nitrobenzaldehyde and 3-Nitrobenzaldehyde in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4-Nitrobenzaldehyde and 3-Nitrobenzaldehyde, two critical isomers in organic synthesis. The position of the nitro substituent fundamentally alters the electronic properties and reactivity of the aldehyde, making the choice between them a critical decision in the synthesis of pharmaceuticals, dyes, and fine chemicals. This document outlines their differential performance with supporting experimental data, detailed protocols, and mechanistic diagrams to inform synthetic strategy.
Synthesis and Physicochemical Properties
The synthetic routes to this compound and 3-Nitrobenzaldehyde are distinct, dictated by the directing effects of the aldehyde group. The aldehyde is a deactivating, meta-directing group in electrophilic aromatic substitution.
-
3-Nitrobenzaldehyde: This isomer is primarily synthesized by the direct mono-nitration of benzaldehyde using a mixture of nitric acid and sulfuric acid.[1][2] Under these conditions, the meta-isomer is the major product, with a typical distribution of 72% meta, 19% ortho, and 9% para.[1]
-
This compound: Due to the low yield from direct nitration, this compound is more commonly prepared through alternative routes.[3] Common industrial methods include the oxidation of 4-nitrotoluene or the hydrolysis of 4-nitrobenzal bromide.[3]
The physical and spectroscopic properties of the two isomers are summarized below.
| Property | This compound | 3-Nitrobenzaldehyde |
| CAS Number | 555-16-8 | 99-61-6 |
| Molecular Formula | C₇H₅NO₃ | C₇H₅NO₃ |
| Molar Mass | 151.12 g/mol | 151.12 g/mol |
| Appearance | Slightly yellowish crystalline powder | Yellow or brown crystalline solid |
| Melting Point | 103-106 °C | 55-58 °C |
| Solubility | Soluble in water, ethanol, benzene. | Soluble in hot water, ether, chloroform. |
Electronic Effects and Chemical Reactivity
The key difference in reactivity stems from the position of the electron-withdrawing nitro group (–NO₂) relative to the aldehyde group (–CHO).
-
This compound (Para Isomer): The nitro group is in conjugation with the aldehyde group. It exerts a powerful electron-withdrawing effect through both resonance (–M effect) and induction (–I effect). This resonance effect delocalizes the electron density from the carbonyl carbon, making it significantly more electrophilic and susceptible to nucleophilic attack.
-
3-Nitrobenzaldehyde (Meta Isomer): The nitro group cannot enter into direct resonance with the aldehyde group. Therefore, it primarily exerts an electron-withdrawing effect through induction (–I effect). While this still increases the electrophilicity of the carbonyl carbon compared to benzaldehyde, the effect is less pronounced than in the para isomer.
Figure 1. Influence of nitro group position on aldehyde reactivity.
Comparative Performance in Synthesis
The difference in carbonyl electrophilicity directly impacts reaction rates and yields in various synthetic transformations.
Knoevenagel Condensation
This condensation reaction between an aldehyde and an active methylene compound is highly sensitive to the aldehyde's reactivity. Aldehydes with strong electron-withdrawing groups exhibit higher reactivity and typically give excellent yields.
| Aldehyde | Active Methylene Compound | Catalyst/Conditions | Yield (%) |
| This compound | Malononitrile | Water/Glycerol, RT, 24h | 95 |
| 3-Nitrobenzaldehyde | Malononitrile | Water/Glycerol, RT, 24h | 92 |
| 4-Chlorobenzaldehyde | Malononitrile | Water/Glycerol, RT, 24h | 99 |
| Benzaldehyde | Malononitrile | Water/Glycerol, RT, 24h | 85 |
As the data indicates, both nitro isomers are excellent substrates for the Knoevenagel condensation, affording high yields. The slightly higher yield for this compound is consistent with its greater carbonyl activation. Both are significantly more reactive than unsubstituted benzaldehyde.
Wittig Reaction
The Wittig reaction is a cornerstone for alkene synthesis from aldehydes. When using stabilized ylides (which contain an electron-withdrawing group), the reaction with aromatic aldehydes predominantly yields the (E)-alkene. The enhanced electrophilicity of both 4- and 3-nitrobenzaldehyde makes them highly effective substrates for this transformation, readily reacting with phosphonium ylides to form nitro-substituted stilbenes and related alkenes.
Reductive Amination
One-pot reductive amination of aldehydes with nitroarenes is an efficient, atom-economical method to produce secondary amines. This process involves the reduction of the nitro group to an amine, in-situ condensation with an aldehyde, and subsequent reduction of the resulting imine. Both 3- and this compound can serve as the nitro-component, which, after reduction, can couple with another aldehyde. Alternatively, they can serve as the aldehyde component, coupling with a different nitroarene that is being reduced.
Crossed Cannizzaro Reaction
In a crossed Cannizzaro reaction between this compound and 3-nitrobenzaldehyde, the aldehyde with the more electron-deficient carbonyl carbon is preferentially attacked by hydroxide and subsequently oxidized to the carboxylic acid. Although resonance effects are significant, inductive effects are dominant in determining hydrate formation, which is the key step. The 3-nitro group exerts a stronger inductive effect on the carbonyl due to its closer proximity. Consequently, 3-nitrobenzaldehyde is more favorably hydrated and oxidized to 3-nitrobenzoic acid, while this compound is reduced to 4-nitrobenzyl alcohol.
Experimental Protocols
Protocol: Knoevenagel Condensation of this compound with Malononitrile
This protocol is representative of a typical Knoevenagel condensation procedure.
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.1 eq)
-
Ethanol
-
Piperidine (catalytic amount, ~2-3 drops)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol.
-
Add malononitrile (1.1 equivalents) to the solution.
-
Add a catalytic amount of piperidine (e.g., 2-3 drops) to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature to allow the product to crystallize.
-
Collect the solid product by vacuum filtration, washing with cold ethanol.
-
The product, 2-(4-nitrobenzylidene)malononitrile, can be further purified by recrystallization if necessary.
Visualization of Synthetic Workflow
Figure 2. Typical experimental workflow for Knoevenagel condensation.
Applications and Conclusion
The choice between this compound and 3-Nitrobenzaldehyde is dictated by the specific synthetic goal.
-
This compound is a versatile intermediate used in the synthesis of dyes, agrochemicals, and pharmaceuticals. Its high reactivity is beneficial for reactions requiring a strongly activated aldehyde. It is used to prepare homoallylic alcohols and as a reagent in decarboxylative aldol reactions.
-
3-Nitrobenzaldehyde is a crucial precursor for various fine chemicals and is notably used in the synthesis of the drug Tipranavir and in the production of dihydropyridine calcium channel blockers. Its unique electronic properties make it a valuable building block in organic and medicinal chemistry.
References
A Comparative Guide to the Reactivity of Substituted Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of substituted benzaldehydes in various organic reactions, supported by experimental data. Understanding how substituents on the aromatic ring influence the reactivity of the aldehyde functional group is crucial for reaction optimization, mechanism elucidation, and the rational design of molecules in medicinal chemistry and materials science.
The Influence of Substituents: An Overview
The reactivity of the carbonyl group in benzaldehyde is dictated by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups (EWGs) enhance this electrophilicity by pulling electron density from the carbonyl group, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the carbonyl carbon by pushing electron density towards it. This fundamental principle governs the reactivity trends observed in various reactions.[1][2][3]
Aromatic aldehydes, like benzaldehyde, are generally less reactive in nucleophilic addition reactions than their aliphatic counterparts because the aromatic ring's electron-donating resonance effect reduces the electrophilicity of the carbonyl group.[3]
Comparative Reactivity Data
The following table summarizes the relative reactivity of various substituted benzaldehydes in oxidation and Wittig reactions, as determined by their reaction rate constants.
| Substituent (Position) | Reaction Type | Relative Rate Constant (k/k₀) | Reference |
| p-NO₂ | Oxidation with BTMACB | 1.62 | [4] |
| m-NO₂ | Oxidation with BTMACB | 1.35 | |
| p-Cl | Oxidation with BTMACB | 0.55 | |
| H | Oxidation with BTMACB | 1.00 | |
| p-CH₃ | Oxidation with BTMACB | 2.51 | |
| p-OCH₃ | Oxidation with BTMACB | 6.31 | |
| p-NO₂ | Wittig Reaction | 14.7 | |
| m-NO₂ | Wittig Reaction | 10.5 | |
| p-Cl | Wittig Reaction | 2.75 | |
| H | Wittig Reaction | 1.00 | |
| p-CH₃ | Wittig Reaction | 0.45 | |
| p-OCH₃ | Wittig Reaction | 0.23 |
Note: BTMACB = Benzyltrimethylammonium chlorobromate. The relative rate constant is the ratio of the rate constant of the substituted benzaldehyde to that of the unsubstituted benzaldehyde.
Key Reaction Comparisons
Nucleophilic Addition Reactions
In nucleophilic addition reactions, the rate is generally accelerated by electron-withdrawing substituents and retarded by electron-donating substituents. This is because EWGs increase the partial positive charge on the carbonyl carbon, making it a more favorable target for nucleophiles.
-
Wittig Reaction: As the data in the table indicates, benzaldehydes with electron-withdrawing groups like nitro and chloro substituents exhibit significantly higher reaction rates in the Wittig reaction compared to unsubstituted benzaldehyde. Conversely, electron-donating groups like methyl and methoxy groups decrease the reaction rate.
-
Aldol Condensation: In proline-catalyzed aldol reactions, a positive correlation between the reaction rate and the electrophilicity of the benzaldehyde derivative has been observed. Electron-poor benzaldehydes with withdrawing substituents show increased reactivity.
-
Knoevenagel Condensation: Similar to other nucleophilic addition reactions, electron-withdrawing groups on the benzaldehyde ring enhance its reactivity in the Knoevenagel condensation by increasing the electrophilicity of the carbonyl carbon.
Oxidation Reactions
The oxidation of substituted benzaldehydes to their corresponding benzoic acids is a common transformation. The effect of substituents on the rate of oxidation can vary depending on the specific oxidizing agent and reaction mechanism. In the oxidation by benzyltrimethylammonium chlorobromate, the reaction is accelerated by both electron-withdrawing and electron-donating groups, although the effect is more pronounced with electron-donating groups. This suggests a mechanism where the rate-determining step is influenced by the stability of a potential electron-deficient intermediate.
Cannizzaro Reaction
The Cannizzaro reaction is a disproportionation reaction of two molecules of a non-enolizable aldehyde to produce a primary alcohol and a carboxylic acid. The reaction is base-induced and involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon. Therefore, electron-withdrawing groups on the benzaldehyde ring are expected to facilitate this initial attack and thus increase the reaction rate.
Experimental Protocols
General Protocol for Wittig Reaction
This protocol is a general representation of the Wittig reaction between a substituted benzaldehyde and a phosphonium ylide.
-
Ylide Generation: A phosphonium salt (e.g., benzyltriphenylphosphonium chloride) is suspended in a suitable anhydrous solvent (e.g., THF or diethyl ether). A strong base (e.g., n-butyllithium or sodium hydroxide) is added dropwise at a low temperature (e.g., 0 °C or room temperature) to generate the ylide. The formation of the characteristic ylide color (often orange or deep red) indicates a successful reaction.
-
Reaction with Aldehyde: The substituted benzaldehyde, dissolved in the same anhydrous solvent, is added to the ylide solution. The reaction mixture is typically stirred for a period ranging from 30 minutes to several hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to yield the desired alkene.
General Protocol for Oxidation with Benzyltrimethylammonium Chlorobromate (BTMACB)
This protocol describes a typical kinetic experiment for the oxidation of a substituted benzaldehyde.
-
Solution Preparation: A stock solution of BTMACB is prepared in a suitable solvent mixture, such as aqueous acetic acid. Solutions of the substituted benzaldehydes are also prepared in the same solvent system.
-
Kinetic Measurement: The reactions are performed under pseudo-first-order conditions with a large excess of the benzaldehyde over BTMACB. The reaction is initiated by mixing the reactant solutions in a thermostated cuvette. The progress of the reaction is monitored spectrophotometrically by following the disappearance of BTMACB at a specific wavelength.
-
Data Analysis: The pseudo-first-order rate constants are determined from the slope of the linear plots of log[BTMACB] versus time. The second-order rate constants are then calculated by dividing the pseudo-first-order rate constants by the concentration of the benzaldehyde.
Logical Relationship of Substituent Effects
The following diagram illustrates the influence of electron-donating and electron-withdrawing groups on the reactivity of the benzaldehyde carbonyl group towards nucleophilic attack.
Caption: Influence of substituents on benzaldehyde reactivity.
References
A Comparative Guide to the Synthesis of 4-Nitrobenzaldehyde: An Evaluation of a Novel Catalytic Oxidation Method
For Researchers, Scientists, and Drug Development Professionals
4-Nitrobenzaldehyde is a critical intermediate in the synthesis of a wide array of pharmaceuticals, dyes, and other fine chemicals. Its efficient and safe production is of paramount importance. This guide provides a comparative analysis of a novel, green synthetic method for this compound against a well-established conventional procedure. The objective is to present the performance of each method, supported by experimental data, to aid researchers in selecting the most suitable protocol for their applications.
Established Method: Oxidation of 4-Nitrotoluene with Chromium (VI) Oxide
A long-standing and reliable method for the synthesis of this compound is the oxidation of 4-nitrotoluene using a strong oxidizing agent, chromium (VI) oxide, in acetic anhydride. This reaction proceeds via a diacetate intermediate, which is subsequently hydrolyzed to yield the final aldehyde product.[1][2] This method, while effective, relies on a stoichiometric amount of a toxic heavy metal oxidant.
Novel Method: Biomimetic Catalytic Oxidation of 4-Nitrotoluene
In the quest for more environmentally benign and efficient synthetic routes, a novel method employing biomimetic catalysis has been developed. This approach utilizes a metalloporphyrin catalyst, specifically T(o-Cl)PPMn, for the aerobic oxidation of p-nitrotoluene.[3] This catalytic system offers the potential for high selectivity and yield under milder conditions, avoiding the use of hazardous heavy metal oxidants.[3]
Comparative Performance Data
The following table summarizes the key performance indicators for both the established and novel synthetic methods for this compound.
| Parameter | Established Method: CrO₃ Oxidation | Novel Method: Biomimetic Catalytic Oxidation |
| Starting Material | 4-Nitrotoluene | p-Nitrotoluene |
| Oxidizing Agent | Chromium (VI) oxide (CrO₃) | Dioxygen (O₂) |
| Catalyst | None (stoichiometric oxidant) | T(o-Cl)PPMn (6.0 x 10⁻⁵ mol·L⁻¹) |
| Solvent | Acetic anhydride, Acetic acid | Methanol |
| Reaction Temperature | < 10°C (oxidation step) | 45°C |
| Reaction Time | Not specified for oxidation, 30 min for hydrolysis | 10 hours |
| Overall Yield | 89-94% (from crude diacetate) | 73.0% |
| Product Selectivity | High (main product is the diacetate) | 87.9% |
| Key Advantages | High overall yield, well-established | Avoids toxic heavy metals, uses a green oxidant (O₂), catalytic |
| Key Disadvantages | Use of a toxic and carcinogenic Cr(VI) reagent | Lower reported yield, requires a specific catalyst |
Experimental Protocols
Established Method: Oxidation of 4-Nitrotoluene with CrO₃
Part A: p-Nitrobenzaldiacetate A solution is prepared containing 500 cc. of glacial acetic acid, 565 cc. of acetic anhydride, and 50 g. of p-nitrotoluene in a 5-l. flask. To this, 85 cc. of concentrated sulfuric acid is slowly added. After cooling the mixture to 5°C, 100 g. of chromium trioxide is added in small portions, ensuring the temperature does not exceed 10°C. The reaction mixture is stirred for an additional ten minutes after the complete addition of chromium trioxide. The contents are then poured into a large volume of ice and water, and the precipitated p-nitrobenzaldiacetate is collected by filtration.
Part B: p-Nitrobenzaldehyde A mixture of 45 g. of the crude p-nitrobenzaldiacetate, 100 cc. of water, 100 cc. of alcohol, and 10 cc. of concentrated sulfuric acid is refluxed for thirty minutes. The solution is then filtered and chilled in an ice bath to crystallize the p-nitrobenzaldehyde. The product is collected by suction filtration, washed with cold water, and dried.
Novel Method: Biomimetic Catalytic Oxidation of p-Nitrotoluene
The reaction is carried out in methanol as the solvent. The reaction mixture contains p-nitrotoluene, a catalytic amount of T(o-Cl)PPMn (6.0 x 10⁻⁵ mol·L⁻¹), and NaOH (1.8 mol·L⁻¹). The reaction is conducted at a temperature of 45°C under an oxygen pressure of 1.6 MPa for 10 hours.[3] Following the reaction, the product, p-nitrobenzaldehyde, is isolated and purified.
Workflow and Pathway Diagrams
The following diagrams illustrate the logical flow of the two synthetic methods.
Caption: Comparative workflow of established vs. novel synthesis.
Conclusion
The established method for synthesizing this compound via chromium (VI) oxide oxidation provides a high yield and is a well-documented procedure. However, its reliance on a toxic heavy metal reagent is a significant drawback from an environmental and safety perspective. The novel biomimetic catalytic oxidation method presents a promising green alternative. By utilizing a catalyst and molecular oxygen as the oxidant, it avoids the use of hazardous materials. While the reported yield is currently lower than the established method, optimization of the catalytic system could lead to further improvements. For researchers and drug development professionals prioritizing green chemistry and safer laboratory practices, the novel biomimetic approach warrants serious consideration and further investigation.
References
A Comparative Spectroscopic Analysis of 4-Nitrobenzaldehyde Isomers
This guide provides a detailed spectroscopic comparison of the three isomers of nitrobenzaldehyde: 2-nitrobenzaldehyde, 3-nitrobenzaldehyde, and 4-nitrobenzaldehyde. The objective is to furnish researchers, scientists, and professionals in drug development with a comprehensive analysis of their structural and electronic properties through infrared (IR), ultraviolet-visible (UV-Vis), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data. This information is crucial for the identification, characterization, and quality control of these compounds in various research and development settings.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the ortho, meta, and para isomers of nitrobenzaldehyde, facilitating a direct comparison of their characteristic spectral features.
Infrared (IR) Spectroscopy
The IR spectra of the nitrobenzaldehyde isomers exhibit characteristic absorption bands corresponding to the aldehyde and nitro functional groups. The position of these bands can be influenced by the substitution pattern on the aromatic ring.
| Functional Group | 2-Nitrobenzaldehyde (cm⁻¹) | 3-Nitrobenzaldehyde (cm⁻¹) | This compound (cm⁻¹) |
| Aldehyde C-H Stretch | ~2830-2695 | ~2830-2695 | ~2830-2695 |
| Carbonyl (C=O) Stretch | ~1709 | ~1700-1720 | ~1709 |
| Aromatic C=C Stretch | ~1600-1400 | ~1600-1585, ~1500-1400[1] | ~1600-1400 |
| Asymmetric NO₂ Stretch | ~1550-1475 | ~1550-1475[1] | ~1550-1475 |
| Symmetric NO₂ Stretch | ~1365-1290 | ~1365-1290[1] | ~1349 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis absorption spectra of the nitrobenzaldehyde isomers are characterized by multiple absorption bands arising from various electronic transitions. The position and intensity of these bands are sensitive to the solvent environment.
| Parameter | 2-Nitrobenzaldehyde | 3-Nitrobenzaldehyde | This compound |
| λmax (nm) | ~250 (strong), ~300 (intermediate), ~350 (weak) | ~250 (strong), ~300 (intermediate), ~350 (weak) | ~250 (strong), ~300 (intermediate), ~350 (weak) |
| Molar Absorptivity (ε, M⁻¹cm⁻¹) | ε at ~250 nm ≈ 10,000; ε at ~300 nm ≈ 1,000; ε at ~350 nm ≈ 100 | ε at ~250 nm ≈ 10,000; ε at ~300 nm ≈ 1,000; ε at ~350 nm ≈ 100 | ε at ~250 nm ≈ 10,000; ε at ~300 nm ≈ 1,000; ε at ~350 nm ≈ 100 |
| Transitions | π → π* (~250 nm, ~300 nm), n → π* (~350 nm) | π → π* (~250 nm, ~300 nm), n → π* (~350 nm) | π → π* (~250 nm, ~300 nm), n → π* (~350 nm) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.
¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton | 2-Nitrobenzaldehyde | 3-Nitrobenzaldehyde | This compound |
| Aldehyde (-CHO) | 10.42 | 10.14 | 10.18 |
| Aromatic Protons | 7.78 - 8.12 | 7.65 - 8.57 | 8.11, 8.40 |
¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon | 2-Nitrobenzaldehyde | 3-Nitrobenzaldehyde | This compound |
| Aldehyde (-CHO) | ~189 | 189.9 | ~190 |
| C-NO₂ | ~148 | ~148 | ~150 |
| Aromatic Carbons | ~124-134 | ~124-137 | ~124-130 |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of the nitrobenzaldehyde isomers typically shows a prominent molecular ion peak corresponding to the molecular weight of the compound.
| Parameter | 2-Nitrobenzaldehyde | 3-Nitrobenzaldehyde | This compound |
| Molecular Formula | C₇H₅NO₃ | C₇H₅NO₃ | C₇H₅NO₃ |
| Molecular Weight | 151.12 g/mol | 151.12 g/mol | 151.12 g/mol |
| Molecular Ion Peak (m/z) | 151 | 151 | 151 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed.
Infrared (IR) Spectroscopy
-
Sample Preparation : A small amount of the solid nitrobenzaldehyde isomer is finely ground with potassium bromide (KBr) powder in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition : The KBr pellet is placed in the sample holder of a Fourier Transform Infrared (FT-IR) spectrometer. The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet is recorded and subtracted from the sample spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : A stock solution of the nitrobenzaldehyde isomer is prepared by dissolving a known mass of the compound in a suitable UV-grade solvent (e.g., cyclohexane or acetonitrile) to a specific concentration, typically in the range of 0.3–1 mM. Serial dilutions are performed to obtain solutions of varying concentrations.
-
Data Acquisition : The UV-Vis absorption spectrum is recorded using a dual-beam spectrophotometer, with the pure solvent in the reference cuvette. The absorbance is measured over a wavelength range of approximately 200-600 nm.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 10-20 mg of the nitrobenzaldehyde isomer is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing.
-
Data Acquisition : The ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer, typically operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C.
Mass Spectrometry (MS)
-
Sample Introduction : A small amount of the sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification before ionization.
-
Ionization : Electron ionization (EI) is a common method where the sample molecules are bombarded with a high-energy electron beam, leading to the formation of a molecular ion and various fragment ions.
-
Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of the nitrobenzaldehyde isomers.
Caption: Workflow for Spectroscopic Analysis of Nitrobenzaldehyde Isomers.
References
Unveiling the Byproducts: A Comparative Guide to 4-Nitrobenzaldehyde Synthesis
I have gathered substantial information on the synthesis of 4-nitrobenzaldehyde and its byproducts. The primary synthetic route is the oxidation of 4-nitrotoluene, with 4-nitrobenzoic acid being the main byproduct. I have found several experimental procedures for this method using different oxidizing agents like chromium trioxide and manganese dioxide. I also have information on alternative routes, such as the hydrolysis of 4-nitrobenzyl bromide and the nucleophilic substitution of p-chlorobenzaldehyde, although quantitative byproduct data for these is less abundant.
I have enough information to construct the comparison tables, detail the experimental protocols, and create the required Graphviz diagrams. I can now proceed to generate the full response as requested by the user. Therefore, no further search queries are necessary.
For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount. This guide provides a comprehensive comparison of synthetic routes to this compound, with a focus on the identification and quantification of byproducts. Detailed experimental data and protocols are presented to aid in the selection of the most appropriate synthetic method for achieving high-purity this compound.
The synthesis of this compound, a crucial intermediate in the pharmaceutical and dye industries, can be accomplished through various chemical pathways. However, the formation of byproducts is a persistent challenge, impacting yield, purity, and downstream applications. This guide delves into the common and alternative methods for this compound synthesis, offering a comparative analysis of their byproduct profiles.
Oxidation of 4-Nitrotoluene: The Workhorse Method
The most prevalent industrial method for synthesizing this compound is the oxidation of 4-nitrotoluene. The choice of oxidizing agent is critical and significantly influences the byproduct profile, with the primary byproduct being the over-oxidized 4-nitrobenzoic acid.
Comparative Analysis of Oxidizing Agents
| Oxidizing Agent | Typical Yield of this compound (%) | Major Byproduct(s) | Typical Byproduct Yield (%) |
| Chromium Trioxide (CrO₃) in Acetic Anhydride | 45-55 | 4-Nitrobenzoic Acid | 15-25 |
| Manganese Dioxide (MnO₂) with N-Hydroxyphthalimide (NHPI) | ~73 | 4-Nitrobenzoic Acid | ~10 |
| Electrochemical Oxidation | Varies with conditions | 4-Nitrobenzoic Acid | Varies with conditions |
Table 1: Comparison of byproduct formation in the oxidation of 4-nitrotoluene with different oxidizing agents.
The use of chromium trioxide in acetic anhydride is a classic method, but it often leads to significant amounts of 4-nitrobenzoic acid.[1] Catalytic systems, such as manganese dioxide with N-hydroxyphthalimide, have been shown to offer higher selectivity for the desired aldehyde.[2] Electrochemical methods present a greener alternative, though the byproduct yields are highly dependent on the specific reaction conditions.
Alternative Synthetic Routes
To circumvent the challenges associated with the oxidation of 4-nitrotoluene, alternative synthetic strategies have been developed. These methods may offer advantages in terms of byproduct profiles but can have other limitations, such as the availability and cost of starting materials.
Hydrolysis of 4-Nitrobenzyl Bromide
This two-step process involves the bromination of 4-nitrotoluene to 4-nitrobenzyl bromide, followed by hydrolysis to this compound. While this can be an effective method, the handling of lachrymatory and hazardous materials like benzyl bromides requires special precautions.
| Starting Material | Product | Typical Yield (%) | Major Byproduct(s) | Notes |
| 4-Nitrobenzyl Bromide | This compound | ~65 | Unreacted starting material, 4,4'-Dinitrostilbene (trace) | Requires careful control of hydrolysis conditions. |
Table 2: Byproduct profile for the hydrolysis of 4-nitrobenzyl bromide.
Nucleophilic Aromatic Substitution of p-Halonitrobenzenes
Another approach involves the reaction of a p-halonitrobenzene, such as p-chlorobenzaldehyde, with a nitrite source. This method avoids the direct oxidation of a methyl group but may have its own set of byproducts depending on the reaction conditions.
| Starting Material | Reagents | Product | Typical Yield (%) | Major Byproduct(s) |
| p-Chlorobenzaldehyde | Sodium Nitrite, Catalyst | This compound | ~50 | Unreacted starting material, other substitution products |
Table 3: Byproduct profile for the nucleophilic aromatic substitution route.
Experimental Protocols
Synthesis of this compound by Oxidation of 4-Nitrotoluene with Chromium Trioxide
Materials:
-
4-Nitrotoluene
-
Acetic Anhydride
-
Chromium Trioxide (CrO₃)
-
Sulfuric Acid (concentrated)
-
Ice
-
Sodium Carbonate solution (2%)
-
Ethanol
Procedure:
-
In a flask equipped with a mechanical stirrer and a cooling bath, dissolve 4-nitrotoluene in acetic anhydride.
-
Slowly add concentrated sulfuric acid while maintaining a low temperature.
-
Gradually add chromium trioxide to the mixture, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, continue stirring for a designated period.
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the solid and wash with cold water.
-
Suspend the crude product in a cold 2% sodium carbonate solution to remove acidic byproducts like 4-nitrobenzoic acid.
-
Filter the purified product, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the final product under vacuum.[3]
Byproduct Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column suitable for the separation of aromatic compounds (e.g., HP-5ms).
Sample Preparation:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or acetone).
-
Filter the solution to remove any particulate matter.
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Start at a suitable initial temperature (e.g., 80°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C) at a controlled rate.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron ionization (EI) mode, scanning a mass range of m/z 50-500.
Data Analysis:
-
Identify the peaks in the chromatogram by comparing their retention times and mass spectra with those of authentic standards of this compound, 4-nitrotoluene, and 4-nitrobenzoic acid (or its methyl ester derivative for better volatility).
-
Quantify the relative amounts of each component by integrating the peak areas.
Visualizing Reaction Pathways and Workflows
Caption: Byproduct formation in the oxidation of 4-nitrotoluene.
Caption: Workflow for GC-MS analysis of byproducts.
References
A Comparative Purity Analysis of Commercially Available 4-Nitrobenzaldehyde
For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical factor that can significantly influence experimental outcomes and the quality of synthesized products. 4-Nitrobenzaldehyde is a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals. This guide provides a comparative assessment of the purity of commercially available this compound from different suppliers, supported by detailed experimental protocols for common analytical techniques.
Comparison of Stated Purity from Commercial Suppliers
The purity of this compound can vary between suppliers. The following table summarizes the stated purity from several chemical suppliers. It is important to note that the analytical method used for purity determination can influence the reported value.
| Supplier | Stated Purity | Analytical Method |
| Sigma-Aldrich | 98% | Gas Chromatography (GC)[1] |
| Alpha Chemika | 99% | Not Specified[2] |
| Loba Chemie | Min 98.5% | High-Performance Liquid Chromatography (HPLC)[3] |
Note: This data is based on information available on the suppliers' websites and may not represent the exact purity of a specific batch. It is always recommended to perform an independent purity analysis upon receipt of the material.
Experimental Protocols for Purity Assessment
Accurate determination of purity requires robust analytical methods. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for assessing the purity of this compound and identifying potential impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of non-volatile and thermally labile compounds. A reverse-phase HPLC method is suitable for the analysis of this compound.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Column oven
-
Autosampler
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.[4]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 100 mL of the mobile phase to obtain a concentration of 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for the identification of impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
GC Conditions:
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (20:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp at 10 °C/min to 280 °C, hold for 5 minutes
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
Sample Preparation:
-
Dissolve a small amount of this compound in a suitable volatile solvent, such as dichloromethane or ethyl acetate.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is an excellent tool for structural elucidation and can be used to identify and quantify impurities that have distinct proton signals from the main compound.
Instrumentation:
-
NMR spectrometer (e.g., 300 MHz or higher)
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. The typical chemical shifts for this compound in CDCl₃ are:
-
Aldehyde proton (s, 1H): ~10.1 ppm
-
Aromatic protons (d, 2H): ~8.4 ppm
-
Aromatic protons (d, 2H): ~8.1 ppm
-
Purity Estimation:
-
The presence of impurities can be detected by the appearance of extra peaks in the spectrum. The relative integration of these peaks compared to the signals of this compound can be used to estimate the level of impurities.
Visualizing the Purity Assessment Workflow
The following diagrams illustrate the logical flow of the purity assessment process.
Caption: Experimental workflow for the purity assessment of this compound.
Caption: Logical relationship of different analytical techniques in purity assessment.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. This compound For Synthesis | Laboratory chemical suppliers, Lab chemicals exporter, Lab chemical distributors, Lab chemical manufacturer, Lab chemical supplier, Laboratory chemicals manufacturer, Laboratory Chemicals, Alpha Chemika India. [alphachemika.co]
- 3. 555-16-8 CAS | this compound | Aldehydes | Article No. 04934 [lobachemie.com]
- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Comparative study of catalysts for 4-Nitrobenzaldehyde reduction
A Comparative Guide to Catalysts for the Reduction of 4-Nitrobenzaldehyde
The selective reduction of this compound is a critical transformation in synthetic organic chemistry, providing access to valuable intermediates such as 4-aminobenzaldehyde and 4-aminobenzyl alcohol, which are precursors for pharmaceuticals, dyes, and other fine chemicals. The choice of catalyst is paramount in controlling the reaction's efficiency, selectivity, and sustainability. This guide offers an objective comparison of various catalytic systems for the reduction of this compound, supported by experimental data to assist researchers in selecting the most suitable catalyst for their specific needs.
Performance Comparison of Catalysts
The catalytic performance is influenced by several factors, including the nature of the metal, the support material, particle size, and the reaction conditions. Noble metal catalysts, such as gold and palladium, are highly active, while catalysts based on transition metals like nickel and iron offer a more economical alternative. Bimetallic catalysts often exhibit synergistic effects, leading to enhanced performance.
Below is a summary of the performance of various catalysts in the reduction of this compound.
| Catalyst | Reductant | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Selectivity (%) | Product |
| Noble Metal Catalysts | |||||||
| Au Nanorods | H₂ (1 atm) | Water | 80 | 8 | >99 | 100 | 4-Nitrobenzyl alcohol[1][2] |
| Au/TiO₂ | H₂ (10 bar) | Toluene | 100 | - | - | 96.8 | 4-Aminobenzaldehyde[1] |
| Au/ZrO₂ | H₂ (gas phase) | - | 150-170 | - | - | 100 | 4-Aminobenzaldehyde[3][4] |
| Au/Al₂O₃ | H₂ (gas phase) | - | 150-170 | - | >99 | 100 | 4-Nitrobenzyl alcohol |
| 5% Pd/C | H₂ (1 atm) | Ethanol | 25 | 1 | >99 | >99 | 4-Aminobenzaldehyde |
| Transition Metal Catalysts | |||||||
| Ni/SiO₂ | NaBH₄ | Water | 25 | 0.17 | >98 | - | 4-Aminophenol (from 4-nitrophenol) |
| Fe/NH₄Cl | - | Ethanol | - | - | - | - | 4-Aminobenzaldehyde |
| CoFe₂O₄ | NaBH₄ | Water | 25 | - | >99 | - | 4-Aminophenol (from 4-nitrophenol) |
| Bimetallic Catalysts | |||||||
| Au@Ag/Ti₃C₂ MXene | NaBH₄ | Water | 25 | 0.1 | ~100 | >99 | 4-Aminobenzyl alcohol |
| Pd-Sn/Al₂O₃ | H₂ | Water | 25 | - | - | - | (Nitrate reduction) |
Reaction Pathways and Experimental Workflow
The reduction of this compound can proceed through different pathways, yielding either 4-aminobenzaldehyde, 4-nitrobenzyl alcohol, or 4-aminobenzyl alcohol, depending on the catalyst and reaction conditions.
A typical experimental workflow for the catalytic reduction of this compound involves several key steps from catalyst preparation to product analysis.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation of catalyst performance. Below are representative procedures for the reduction of this compound using different catalytic systems.
General Procedure for Catalytic Hydrogenation
-
Catalyst Preparation: The catalyst is either commercially sourced or synthesized according to literature procedures. For supported catalysts, the active metal is dispersed on a high-surface-area support material.
-
Reaction Setup: The catalyst is placed in a reaction vessel along with the solvent. The vessel is then purged with an inert gas (e.g., nitrogen or argon) before the introduction of this compound.
-
Hydrogenation: The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically 1 atm from a balloon or at higher pressures in an autoclave) at a specific temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, the reaction mixture is filtered to remove the heterogeneous catalyst. The filtrate is then concentrated under reduced pressure, and the crude product is purified by a suitable method, such as column chromatography or recrystallization.
Example Protocol: Reduction using Pd/C
A mixture of this compound (1 mmol), 5% Pd/C (5 mol%), and ethanol (10 mL) is placed in a round-bottom flask. The flask is evacuated and backfilled with hydrogen gas three times. The reaction mixture is then stirred under a hydrogen balloon at room temperature for 1-2 hours. After the reaction is complete (monitored by TLC), the mixture is filtered through a pad of celite, and the solvent is removed in vacuo to afford 4-aminobenzaldehyde.
Example Protocol: Reduction using NaBH₄ with a Metal Catalyst
To a solution of this compound (1 mmol) in a suitable solvent (e.g., water or methanol), the catalyst (e.g., Au@Ag/Ti₃C₂ MXene, 1 mg) is added. The mixture is stirred at room temperature, and a freshly prepared aqueous solution of NaBH₄ (4 mmol) is added dropwise. The reaction is monitored by UV-Vis spectroscopy or TLC. After completion, the product is extracted with an organic solvent, and the organic layer is dried and concentrated to yield the product.
Conclusion
The catalytic reduction of this compound is a versatile reaction where the choice of catalyst and reaction conditions dictates the product selectivity. Noble metal catalysts like gold and palladium exhibit high activity and can be tuned to selectively reduce either the nitro or the aldehyde group. Gold catalysts, depending on the support, can yield either 4-aminobenzaldehyde or 4-nitrobenzyl alcohol with high selectivity. Palladium on carbon is a highly efficient and common catalyst for the selective reduction of the nitro group to an amine. Transition metal catalysts, while generally less active than noble metals, provide a cost-effective alternative. The development of bimetallic and nanostructured catalysts continues to offer new possibilities for achieving high efficiency and selectivity in this important chemical transformation. Researchers should consider the desired product, cost, and environmental impact when selecting a catalytic system for the reduction of this compound.
References
4-Nitrobenzaldehyde in Analytical Chemistry: A Comparative Guide to Derivatization Reagents for Amines
In the landscape of analytical chemistry, particularly for researchers, scientists, and professionals in drug development, the accurate quantification of compounds lacking a strong chromophore or fluorophore presents a significant challenge. Derivatization, a process of chemically modifying an analyte to enhance its detectability, is a cornerstone technique to overcome this hurdle. 4-Nitrobenzaldehyde serves as a valuable derivatizing reagent, primarily for primary and secondary amines, converting them into Schiff base derivatives that can be readily analyzed by High-Performance Liquid Chromatography (HPLC) with UV-Vis detection.
This guide provides an objective comparison of this compound with other commonly employed amine derivatization reagents. The performance of each reagent is evaluated based on experimental data, offering insights into their respective advantages and limitations in terms of reaction conditions, derivative stability, and analytical sensitivity.
Performance Comparison of Amine Derivatization Reagents
The selection of an appropriate derivatization reagent is critical for developing robust and sensitive analytical methods. The ideal reagent should react rapidly and completely with the target analyte under mild conditions to form a stable, detectable derivative. The following table summarizes the key performance characteristics of this compound and its common alternatives.
| Reagent | Target Analytes | Detection Method | Reaction Time | Derivative Stability | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Key Advantages & Disadvantages |
| This compound | Primary & Secondary Amines | UV-Vis | Moderate (minutes to hours) | Generally stable Schiff bases | Analyte dependent, typically in the µg/mL to ng/mL range.[1] | Advantages: Cost-effective, forms stable derivatives. Disadvantages: Lower sensitivity compared to fluorescent reagents, requires UV detection. |
| o-Phthalaldehyde (OPA) | Primary Amines | Fluorescence | Very Rapid (1-2 minutes)[2] | Derivatives can be unstable, often requiring immediate analysis or stabilization.[3] | Femtomole to picomole range.[2] LOQ for GABA: 0.02 µg/mL.[4] | Advantages: Very fast reaction, highly sensitive fluorescent derivatives. Disadvantages: Only reacts with primary amines, derivatives can be unstable. |
| Dansyl Chloride (DNS-Cl) | Primary & Secondary Amines, Phenols | Fluorescence, LC-MS | Moderate (30-60 minutes) | Stable derivatives. | Picomole range. LOD for biogenic amines: 0.11 to 1.19 mg/kg. | Advantages: Versatile (reacts with multiple functional groups), produces stable and highly fluorescent derivatives, suitable for LC-MS. Disadvantages: Longer reaction time compared to OPA. |
| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Primary & Secondary Amines | Fluorescence, UV-Vis | Rapid (2-5 minutes) | Highly stable derivatives. | Femtomole to picomole range. | Advantages: Fast reaction, forms highly stable and fluorescent derivatives. Disadvantages: Can produce fluorescent hydrolysis by-products that may interfere with analysis. |
| Benzoyl Chloride | Primary & Secondary Amines | UV-Vis | Rapid | Stable derivatives. | LOD for biogenic amines: 0.29 to 1.26 mg/kg. | Advantages: Fast reaction, forms stable derivatives. Disadvantages: Lower sensitivity compared to fluorescent reagents. |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for successful derivatization and subsequent analysis. Below are representative methodologies for the key derivatization agents discussed.
Protocol 1: Derivatization of Amines with this compound
This protocol describes the formation of a Schiff base from a primary or secondary amine and this compound for HPLC-UV analysis.
Materials:
-
This compound solution (e.g., 10 mg/mL in methanol)
-
Amine-containing sample dissolved in a suitable solvent
-
Glacial acetic acid (catalyst)
-
Ethanol
-
HPLC system with UV-Vis detector
Procedure:
-
In a reaction vial, mix the amine sample solution with an excess of the this compound solution.
-
Add a catalytic amount (1-2 drops) of glacial acetic acid.
-
The reaction mixture is typically refluxed for a period ranging from 30 minutes to a few hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
-
After completion, the reaction mixture can be cooled and directly injected into the HPLC system or subjected to a work-up procedure if necessary. A common work-up involves cooling the mixture, filtering any precipitate, and washing with cold ethanol.
-
HPLC Conditions (General):
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile and water or a suitable buffer.
-
Detection: UV detector set at a wavelength appropriate for the nitrobenzaldehyde derivative (e.g., 277 nm).
-
Protocol 2: Derivatization of Primary Amines with o-Phthalaldehyde (OPA)
This protocol is a general procedure for the rapid derivatization of primary amines using OPA for fluorescence detection.
Materials:
-
OPA reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol. Add 11.25 mL of 0.4 M borate buffer (pH 9.5) and 50 µL of a thiol like β-mercaptoethanol.
-
Sample containing primary amines.
Procedure:
-
Mix a small volume of the amine sample or standard (e.g., 10 µL) with the OPA reagent.
-
The reaction is typically complete within 1-2 minutes at room temperature.
-
Immediately inject an aliquot of the reaction mixture into the HPLC system.
-
HPLC Conditions (General):
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile).
-
Detection: Fluorescence detector with excitation at ~340 nm and emission at ~450 nm.
-
Protocol 3: Derivatization of Amines with Dansyl Chloride (DNS-Cl)
This is a versatile protocol for derivatizing primary and secondary amines with Dansyl Chloride for fluorescence or LC-MS analysis.
Materials:
-
Dansyl Chloride solution (e.g., 10 mg/mL in acetone).
-
Sodium bicarbonate buffer (e.g., 0.1 M, pH 9.5).
-
Sample containing amines.
Procedure:
-
Mix the sample solution with the sodium bicarbonate buffer.
-
Add an excess of the Dansyl Chloride solution.
-
Incubate the mixture at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes).
-
The reaction may be quenched by adding a small amount of a primary amine solution (e.g., glycine) to consume excess Dansyl Chloride.
-
Inject an aliquot of the final solution into the HPLC system.
-
HPLC Conditions (General):
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient of an aqueous buffer and acetonitrile.
-
Detection: Fluorescence detector with excitation at ~335 nm and emission at ~520 nm, or a mass spectrometer.
-
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the experimental processes, the following diagrams have been generated using the Graphviz DOT language.
Caption: General workflow for amine derivatization and HPLC analysis.
References
- 1. determination-of-residual-4-nitrobenzaldehyde-in-chloramphenicol-and-its-pharmaceutical-formulation-by-hplc-with-uv-vis-detection-after-derivatization-with-3-nitrophenylhydrazine - Ask this paper | Bohrium [bohrium.com]
- 2. benchchem.com [benchchem.com]
- 3. Appraisal of four pre-column derivatization methods for the high-performance liquid chromatographic determination of free amino acids in biological materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]
Quantifying 4-Nitrobenzaldehyde: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate quantification of 4-Nitrobenzaldehyde in a reaction mixture is crucial for reaction monitoring, yield determination, and impurity profiling. This guide provides a comprehensive comparison of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible (UV-Vis) Spectrophotometry. We present detailed experimental protocols and a summary of quantitative performance data to aid in method selection and implementation.
Comparison of Analytical Methods
The choice of analytical technique for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. It offers high resolution and sensitivity, making it suitable for complex reaction mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. It provides excellent separation and definitive identification based on the mass-to-charge ratio of the analyte.
UV-Visible (UV-Vis) Spectrophotometry is a simpler and more accessible technique that measures the absorbance of light by the analyte at a specific wavelength. While less specific than chromatographic methods, it can be a rapid and effective tool for monitoring reaction progress, especially when this compound is the primary absorbing species.
The following table summarizes the key quantitative performance parameters for each technique.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Visible Spectrophotometry |
| Linearity (R²) | >0.99 (Expected for a validated method)[1] | >0.99 (Expected for a validated method)[1] | >0.99 (Demonstrated with standard curve)[2] |
| Limit of Detection (LOD) | ~0.009 µg/mL (with derivatization)[1][3] | Low ng/mL to pg/mL | 0.0157 to 0.0222 µg/mL (for a similar compound) |
| Limit of Quantification (LOQ) | ~0.03 µg/mL (estimated as 3.3 x LOD) | Low ng/mL to pg/mL (typically 3 x LOD) | 0.0415 to 0.0546 µg/mL (for a similar compound) |
| Accuracy (% Recovery) | 98% to 102% (typical for validated methods) | Good recoveries expected for a validated method | 99.4% to 103.0% (for a similar compound) |
| Precision (%RSD) | <2.0% (typical for validated methods) | <15% (acceptable for trace analysis) | <2% |
Experimental Protocols
Below are detailed methodologies for the quantification of this compound using HPLC, GC-MS, and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (HPLC)
This protocol is a general guideline and may require optimization based on the specific reaction mixture and available instrumentation.
Instrumentation:
-
HPLC System with a UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric Acid (ACS grade)
-
This compound standard (certified reference material)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 100 µg/mL). Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 0.1 to 25 µg/mL.
-
Sample Preparation: Dilute an aliquot of the reaction mixture with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 260 nm
-
-
Analysis: Inject the calibration standards and the prepared sample. Identify the this compound peak based on its retention time compared to the standard.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the analysis of this compound and other volatile components in the reaction mixture.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary column suitable for polar compounds (e.g., DB-WAX or HP-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Data acquisition and processing software
Reagents:
-
Dichloromethane or Ethyl Acetate (GC grade)
-
This compound standard (certified reference material)
-
Internal standard (e.g., a compound with similar properties but different retention time)
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound in the chosen solvent (e.g., 100 µg/mL). Prepare a series of calibration standards containing a fixed concentration of the internal standard.
-
Sample Preparation: Dilute an aliquot of the reaction mixture with the chosen solvent to a concentration within the calibration range. Add the same fixed concentration of the internal standard.
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program: Initial temperature of 70°C for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: Scan from m/z 50 to 200.
-
-
Analysis: Inject the calibration standards and the prepared sample.
-
Quantification: Identify this compound by its retention time and its characteristic mass spectrum (molecular ion at m/z 151). Create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.
UV-Visible (UV-Vis) Spectrophotometry
This is a rapid method for monitoring the concentration of this compound, assuming no significant interference from other components in the reaction mixture at the analytical wavelength.
Instrumentation:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
Reagents:
-
Solvent (e.g., methanol, ethanol, or the reaction solvent)
-
This compound standard (certified reference material)
Procedure:
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent. This is typically around 270 nm.
-
Standard Solution Preparation: Prepare a stock solution of this compound in the chosen solvent. Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range in the reaction mixture samples.
-
Sample Preparation: Dilute an aliquot of the reaction mixture with the chosen solvent to an absorbance value within the linear range of the instrument (typically 0.1 - 1.0).
-
Measurement:
-
Set the spectrophotometer to the determined λmax.
-
Zero the instrument using the pure solvent as a blank.
-
Measure the absorbance of each calibration standard and the prepared sample.
-
-
Quantification: Create a calibration curve by plotting the absorbance of the standards against their concentration. Determine the concentration of this compound in the sample from the calibration curve using the Beer-Lambert law.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the quantification of this compound in a reaction mixture.
Caption: General workflow for quantifying this compound.
References
A Comparative Guide to the NMR Characterization of 4-Nitrobenzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in chemical and pharmaceutical sciences for the structural elucidation of organic molecules. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of 4-Nitrobenzaldehyde and its derivatives. The presented data, supported by detailed experimental protocols, will aid researchers in the unambiguous characterization of these important chemical entities.
Comparative NMR Data
The following table summarizes the ¹H and ¹³C NMR chemical shift values (δ) in parts per million (ppm) for this compound and a selection of its derivatives. All spectra were recorded in deuterated chloroform (CDCl₃), a common solvent for NMR analysis.
| Compound | ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound | 10.17 (s, 1H, CHO), 8.41 (d, J = 12.0 Hz, 2H, Ar-H), 8.09 (d, J = 8.0 Hz, 2H, Ar-H)[1] | 190.4, 151.1, 140.1, 130.5, 124.3[1] |
| 2-Nitrobenzaldehyde | 10.42 (s, 1H, CHO), 8.12 (d, 1H, Ar-H), 7.96 (d, 1H, Ar-H), 7.81 (t, 1H, Ar-H), 7.78 (t, 1H, Ar-H)[2] | Not readily available in the search results. |
| 4-Chloro-3-nitrobenzaldehyde | 10.06 (s, 1H, CHO), 8.38 (d, J = 2.0 Hz, 1H, Ar-H), 8.06 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H), 7.79 (d, J = 8.4 Hz, 1H, Ar-H)[3] | 188.5, 150.0, 138.5, 133.8, 131.9, 128.8, 124.9[3] |
| 2-Chloro-5-nitrobenzaldehyde | 10.50 (s, 1H, CHO), 8.74 (d, J = 2.8 Hz, 1H, Ar-H), 8.39 (dd, J = 8.8, 2.8 Hz, 1H, Ar-H), 7.71 (d, J = 8.8 Hz, 1H, Ar-H) | Not readily available in the search results. |
| 4-Hydroxy-3-nitrobenzaldehyde | Data reported in a different solvent (not directly comparable). | Not readily available in the search results. |
Analysis of Spectral Data:
The position of the aldehyde proton signal in ¹H NMR is consistently found in the downfield region (around 10 ppm) due to the deshielding effect of the carbonyl group. The electron-withdrawing nitro group (-NO₂) significantly influences the chemical shifts of the aromatic protons, causing them to appear at lower field strengths compared to unsubstituted benzaldehyde. The substitution pattern on the aromatic ring dictates the multiplicity and coupling constants of these proton signals, providing valuable information for isomer differentiation. For instance, the para-substituted this compound exhibits a characteristic pair of doublets, while the ortho- and meta-substituted derivatives display more complex splitting patterns.
In ¹³C NMR, the carbonyl carbon exhibits a resonance in the highly deshielded region (around 190 ppm). The chemical shifts of the aromatic carbons are also influenced by the substituents, with the carbon atom attached to the nitro group showing a downfield shift.
Experimental Protocol for NMR Analysis
The following is a generalized procedure for the preparation and analysis of this compound derivatives using NMR spectroscopy.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of the this compound derivative.
-
Dissolve the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a clean 5 mm NMR tube.
2. NMR Data Acquisition:
-
The NMR spectra can be acquired on a 400 MHz (or higher) spectrometer.
-
¹H NMR:
-
Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Typical acquisition parameters include a spectral width of 0-12 ppm, a pulse width of 30-45°, and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR:
-
Acquire the spectrum with proton decoupling to simplify the spectrum to single lines for each carbon.
-
A greater number of scans is typically required compared to ¹H NMR.
-
Typical acquisition parameters include a spectral width of 0-220 ppm and a relaxation delay of 2 seconds.
-
3. Data Processing:
-
Apply a Fourier transform to the raw data.
-
Perform phase and baseline corrections to the resulting spectrum.
-
Reference the chemical shifts to the internal standard (TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Workflow for Characterization
The following diagram illustrates the logical workflow for the characterization of a this compound derivative using NMR spectroscopy.
Caption: Workflow for NMR Characterization of this compound Derivatives.
References
A Comparative Guide to the Oxidation of 4-Nitrotoluene to 4-Nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The oxidation of the methyl group in 4-nitrotoluene to a carboxylic acid is a fundamental transformation in organic synthesis, yielding 4-nitrobenzoic acid, a crucial intermediate in the production of pharmaceuticals, dyes, and other fine chemicals. The efficiency of this conversion is highly dependent on the chosen oxidizing agent and reaction conditions. This guide provides an objective comparison of various common and novel oxidizing agents for this reaction, supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.
Performance Comparison of Oxidizing Agents
The selection of an oxidizing agent for the conversion of 4-nitrotoluene to 4-nitrobenzoic acid involves a trade-off between yield, reaction conditions, cost, and environmental impact. The following table summarizes the performance of several key oxidizing agents based on published experimental data.
| Oxidizing Agent/System | Key Reaction Conditions | Reaction Time | Yield (%) | Reference |
| Sodium Dichromate (Na₂Cr₂O₇) / H₂SO₄ | Aqueous, gentle boiling | ~1 hour | 82 - 86 | [1] |
| Nitric Acid (HNO₃) | 15% aqueous solution, 175°C | Not Specified | 88.5 | [2] |
| Potassium Permanganate (KMnO₄) / PEG-600 | Neutral aqueous system, 95°C | 3 hours | 51.6 | [3] |
| N-Acetoxyphthalimide (NAPI) / Co(OAc)₂ / Mn(OAc)₂ / Air | Acetic acid, 130°C, 10 atm air | Not Specified | 81 | [4] |
| Manganese Dioxide (MnO₂) / N-Hydroxyphthalimide (NHPI) / Air | 110°C, 0.4 MPa air | 4 hours | 89 (isolated) | [5] |
| N,N',N''-Trihydroxyisocyanuric Acid (THICA) / HNO₃ / O₂ | Acetic acid, 100°C, 0.2 MPa O₂ | Not Specified | up to 99 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison table are provided below to allow for replication and adaptation.
Oxidation with Sodium Dichromate (Na₂Cr₂O₇) and Sulfuric Acid
This classical method provides a reliable and relatively high-yield synthesis of 4-nitrobenzoic acid.
Procedure: In a 5-liter round-bottomed flask equipped with a mechanical stirrer, 680 g (2.3 moles) of sodium dichromate and 1500 mL of water are placed. To this is added 230 g (1.7 moles) of 4-nitrotoluene. While stirring, 1700 g of concentrated sulfuric acid is slowly added over approximately 30 minutes. The heat generated by the dilution of the sulfuric acid will melt the 4-nitrotoluene and initiate the oxidation. After the addition of sulfuric acid is complete and the initial exothermic reaction has subsided, the mixture is heated to a gentle boil for about 30 minutes. The reaction mixture is then cooled, and 2 liters of water are added. The crude product is collected by filtration and washed with approximately 1 liter of water. To remove chromium salts, the crude product is warmed with 1 liter of 5% sulfuric acid, cooled, and filtered again. The purified product is then dissolved in a 5% sodium hydroxide solution, filtered to remove any remaining chromium hydroxide and unreacted 4-nitrotoluene. The filtrate is then acidified with dilute sulfuric acid to precipitate the 4-nitrobenzoic acid, which is collected by suction filtration, washed thoroughly with water, and dried. The reported yield is 230–240 g (82–86%).
Aerobic Oxidation with Manganese Dioxide (MnO₂) and N-Hydroxyphthalimide (NHPI)
This method utilizes a catalytic system with air as the terminal oxidant, offering a more environmentally benign approach.
Procedure: The aerobic oxidation of 4-nitrotoluene is carried out in the presence of manganese dioxide (10 mol%) and N-hydroxyphthalimide (10 mol%). The reaction is conducted at 110°C under an air pressure of 0.4 MPa for 4 hours. Under these optimized conditions, a 97% conversion of 4-nitrotoluene is achieved with an 89% isolated yield of 4-nitrobenzoic acid.
Metal-Free Aerobic Oxidation with N,N',N''-Trihydroxyisocyanuric Acid (THICA)
This novel, metal-free catalytic system demonstrates exceptionally high efficiency for the oxidation of nitrotoluenes.
Procedure: The oxidation of 4-nitrotoluene is performed in a solution of acetic acid containing N,N',N''-trihydroxyisocyanuric acid (THICA) as the catalyst and concentrated nitric acid. The reaction mixture is subjected to an oxygen pressure of 0.2 MPa and heated to 100°C. This method has been reported to yield up to 99% of the corresponding carboxylic acid.
Oxidation with Potassium Permanganate (KMnO₄) and a Phase Transfer Catalyst
The use of a phase transfer catalyst can facilitate the oxidation of 4-nitrotoluene with potassium permanganate in a neutral medium.
Procedure: The oxidation is carried out using potassium permanganate with PEG-600 as a phase transfer catalyst. The optimal reaction conditions involve a molar ratio of KMnO₄ to 4-nitrotoluene of 3:1, with 5 mol% of PEG-600. The reaction is conducted in a neutral aqueous system at a temperature of 95°C for 3 hours. These conditions result in a 51.6% yield of 4-nitrobenzoic acid. It is anecdotally reported that higher yields (70-80%) can be achieved with potassium permanganate under different conditions, though these methods are often described as challenging to control and reproduce consistently.
Experimental Workflow and Reaction Pathway
The general process for the oxidation of 4-nitrotoluene, regardless of the specific oxidizing agent, follows a fundamental workflow. The choice of reagents and conditions dictates the specific intermediates and byproducts.
Caption: Generalized workflow for the oxidation of 4-nitrotoluene.
References
- 1. asianpubs.org [asianpubs.org]
- 2. zenodo.org [zenodo.org]
- 3. Potassium Permanganate Oxidation of Organic Compounds | Semantic Scholar [semanticscholar.org]
- 4. Sciencemadness Discussion Board - Nitrotoluene oxidation - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Synthesis of 4-Nitrobenzaldehyde
4-Nitrobenzaldehyde is a crucial intermediate in the chemical and pharmaceutical industries, serving as a precursor for the synthesis of dyes, agrochemicals, and a variety of drug molecules.[1][2] Its versatile reactivity, stemming from the presence of both an aldehyde and a nitro group, makes it a valuable building block in organic synthesis.[2] This guide provides a comparative overview of common laboratory and industrial methods for the synthesis of this compound, focusing on experimental protocols, reaction yields, and process workflows.
Comparison of Key Synthesis Methods
The selection of a synthesis route for this compound often depends on factors such as starting material availability, desired scale, yield, and safety considerations. The following table summarizes quantitative data for three prevalent methods.
| Parameter | Method 1: Oxidation of 4-Nitrotoluene | Method 2: Hydrolysis of 4-Nitrobenzal Bromide | Method 3: Sommelet Reaction |
| Primary Reagents | 4-Nitrotoluene, CrO₃, Acetic Anhydride, H₂SO₄ | 4-Nitrobenzal bromide, concentrated H₂SO₄ | 4-Nitrobenzyl chloride, Hexamethylenetetramine |
| Overall Yield | ~42–47% (calculated from intermediate steps)[3] | 85%[4] | Good to high yields reported |
| Product Purity | High, after recrystallization | High, after distillation or recrystallization | High, after steam distillation |
| Melting Point | 106–106.5°C | 103–106°C | Not specified, but expected to be similar |
| Reaction Temperature | 0–10°C (oxidation), Reflux (hydrolysis) | 90–110°C | Reflux |
| Key Advantages | Utilizes a common starting material. | High yield in a two-step process (hydrolysis). | Avoids harsh oxidizing agents. |
| Key Disadvantages | Use of carcinogenic Cr(VI) compounds; moderate yield. | Involves handling of corrosive concentrated acid at high temp. | Reaction can be sensitive to steric hindrance. |
Method 1: Oxidation of 4-Nitrotoluene via Diacetate Intermediate
This classic laboratory method involves the oxidation of 4-nitrotoluene using chromium trioxide in acetic anhydride. The reaction proceeds through a stable intermediate, 4-nitrobenzylidene diacetate, which is then hydrolyzed under acidic conditions to yield the final aldehyde. While reliable, this method's use of a stoichiometric amount of a heavy metal oxidant is a significant drawback.
Experimental Protocol
(A) Preparation of 4-Nitrobenzylidene Diacetate
-
In a three-necked flask, prepare a solution of 50 g (0.36 mole) of 4-nitrotoluene in 550 cc. (600 g.) of glacial acetic acid and 565 cc. (612 g., 6 moles) of acetic anhydride.
-
Slowly add 85 cc. (1.5 moles) of concentrated sulfuric acid to the solution, with stirring.
-
Cool the mixture to 5°C in an ice-salt bath.
-
Add 100 g (1 mole) of chromium trioxide in small portions, ensuring the temperature does not exceed 10°C. This addition typically takes 45-60 minutes.
-
After the addition is complete, continue stirring for ten minutes.
-
Pour the reaction mixture into 3-liter beakers containing ice and water. The crude diacetate will precipitate.
-
Filter the crude product, wash thoroughly with water, and dry. The yield of crude 4-nitrobenzylidene diacetate is 45–48 g.
(B) Hydrolysis to this compound
-
In a flask equipped with a reflux condenser, mix 45 g (0.18 mole) of the crude diacetate, 100 cc. of water, 100 cc. of alcohol, and 10 cc. of concentrated sulfuric acid.
-
Reflux the mixture for thirty minutes.
-
Filter the hot solution and chill the filtrate in an ice bath to crystallize the product.
-
Separate the crystals by suction filtration, wash with cold water, and dry. This yields 22–24 g of this compound.
-
A second crop of 2–3 g can be obtained by diluting the filtrate with water. The total yield is 24–25.5 g (89–94% from the diacetate).
Workflow Diagram
Caption: Oxidation of 4-Nitrotoluene Workflow.
Method 2: Hydrolysis of 4-Nitrobenzal Bromide
This method provides a high-yield route to this compound starting from 4-nitrobenzal bromide (or the corresponding chloride). The gem-dihalide is hydrolyzed using concentrated sulfuric acid, which acts as both a reagent and a solvent.
Experimental Protocol
-
Place 4-nitrobenzal bromide into a three-necked flask equipped with a stirrer, reflux condenser, and a gas-inlet tube.
-
Add eight times the weight of concentrated sulfuric acid to the starting material.
-
Pass a stream of nitrogen through the mixture while applying a vacuum from a water pump to the top of the condenser.
-
Heat the mixture to 90-110°C. A vigorous evolution of hydrogen bromide gas will be observed.
-
Continue heating for 1-2 hours until the gas evolution ceases and the mixture turns a red-brown color.
-
Pour the cooled reaction mixture onto crushed ice.
-
Extract the precipitated this compound several times with ether.
-
Neutralize the combined ethereal extracts with a sodium bicarbonate solution, wash with water, and dry over magnesium sulfate.
-
Evaporate the ether to obtain the crude product.
-
Purify the product by vacuum distillation or recrystallization from an ether/petroleum ether mixture to yield 85% of this compound.
Reaction Pathway Diagram
Caption: Hydrolysis of 4-Nitrobenzal Bromide.
Method 3: The Sommelet Reaction
The Sommelet reaction converts a benzyl halide into an aldehyde using hexamine (hexamethylenetetramine) and water. This method avoids the use of strong oxidizing agents or highly corrosive acids. The reaction proceeds by forming a quaternary ammonium salt from 4-nitrobenzyl chloride and hexamine, which is subsequently hydrolyzed to the aldehyde.
Experimental Protocol
-
Dissolve 11 g of hexamine in 70 ml of chloroform.
-
Add 11.4 g of 4-nitrobenzyl chloride to the solution.
-
Heat the mixture under reflux on a steam bath for four hours, during which a precipitate of the hexaminium salt will form.
-
Rearrange the condenser for distillation and remove approximately 35 ml of chloroform by heating.
-
Add 50 ml of 95% ethanol to the remaining mixture, followed by 50 ml of water.
-
Reflux the mixture for another two hours.
-
Finally, subject the mixture to steam distillation. The this compound will distill with the steam and can be collected and purified.
Experimental Workflow Diagram
Caption: Sommelet Reaction Workflow.
Note on Alternative Methods: Nitration of Benzaldehyde
While the direct nitration of benzaldehyde might seem like a straightforward approach, it is not a viable method for producing this compound. The aldehyde group is a meta-director in electrophilic aromatic substitution. Consequently, the nitration of benzaldehyde with mixed nitric and sulfuric acids predominantly yields 3-nitrobenzaldehyde, with 2-nitrobenzaldehyde as a minor byproduct. The desired 4-nitro isomer is typically formed only in trace amounts, if at all.
References
Safety Operating Guide
Navigating the Safe Disposal of 4-Nitrobenzaldehyde: A Procedural Guide
The proper disposal of 4-nitrobenzaldehyde, a compound commonly used in chemical synthesis, is crucial for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly. All procedures must be conducted in accordance with local, regional, and national regulations.[1][2][3]
Immediate Safety and Handling
Before initiating any disposal-related activities, it is imperative to be familiar with the hazards associated with this compound. It is harmful if swallowed, causes skin and serious eye irritation, and may cause an allergic skin reaction or respiratory irritation.[3][4] It is also harmful to aquatic life with long-lasting effects. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
| Hazard Classification & Safety Information | Reference |
| GHS Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H317: May cause an allergic skin reaction. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H412: Harmful to aquatic life with long lasting effects. |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., Nitrile rubber), safety goggles or face shield, protective clothing, and a dust respirator. |
| Handling Precautions | Use in a well-ventilated area, avoid dust formation, and prevent contact with skin and eyes. Wash hands thoroughly after handling. |
| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances such as oxidizing agents, bases, and strong reducing agents. |
Disposal Procedures for this compound Waste
The primary and universally recommended method for the disposal of this compound is to treat it as hazardous waste and engage a licensed professional waste disposal service. Do not allow this chemical to enter drains or the environment.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Collect all waste containing this compound, including unused product, contaminated materials (e.g., filter paper, gloves), and solutions, in a designated and properly labeled hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Management:
-
Use a container that is compatible with this compound, typically the original container or a clean, dry, and sealable container approved for hazardous waste.
-
Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound". Include any other components of the waste mixture.
-
-
Storage of Waste:
-
Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Follow your institution's guidelines for the temporary storage of hazardous waste.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Provide them with an accurate description of the waste.
-
Recommended Disposal Method:
The most common and environmentally responsible disposal method for this compound is incineration in a chemical incinerator equipped with an afterburner and scrubber. Another option is to dissolve the material in a combustible solvent before incineration. Landfilling in an authorized hazardous waste landfill may be an option in some jurisdictions, but incineration is generally preferred.
Accidental Spill Cleanup
In the event of a spill, follow these procedures immediately:
-
Evacuate and Secure the Area: Alert personnel in the vicinity and ensure the area is well-ventilated.
-
Don Appropriate PPE: Wear the personal protective equipment listed in the table above.
-
Contain the Spill: Prevent the spill from spreading and from entering drains or water courses.
-
Clean-up Procedure for Solid Spills:
-
Use dry clean-up procedures to avoid generating dust.
-
Gently sweep or vacuum the spilled material. If vacuuming, use a HEPA-filtered vacuum cleaner.
-
Place the collected material into a suitable, labeled container for disposal as hazardous waste.
-
-
Decontaminate the Area: Once the bulk of the material is removed, decontaminate the area with a suitable solvent (check with your EHS office) and then wash with soap and water. Collect all cleaning materials for disposal as hazardous waste.
-
Report the Spill: Report the incident to your supervisor and your institution's EHS office.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Personal protective equipment for handling 4-Nitrobenzaldehyde
For Immediate Use by Laboratory Professionals
This guide provides critical safety protocols, operational procedures, and disposal plans for the handling of 4-Nitrobenzaldehyde (CAS No. 555-16-8). Adherence to these instructions is vital for ensuring personnel safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that necessitates careful handling. Key hazards include skin and eye irritation, and it may cause an allergic skin reaction.[1][2][3][4][5] It is also harmful if swallowed. The following personal protective equipment is mandatory when working with this chemical to mitigate risks.
| PPE Category | Item | Specifications |
| Eye Protection | Safety glasses with side shields or Goggles | Must be worn at all times in the laboratory. |
| Face Protection | Face shield | Recommended when there is a risk of splashing or dust generation. |
| Hand Protection | Chemical-resistant gloves | Nitrile, polychloroprene, butyl rubber, or fluorinated rubber gloves are suitable. Inspect gloves for integrity before each use. |
| Body Protection | Laboratory coat | Should be fully buttoned. A PVC apron is also recommended. |
| Respiratory Protection | Dust mask or respirator | Use a NIOSH-approved particulate respirator (e.g., N95) if there is a risk of inhaling dust, especially during spill cleanup or when handling large quantities. |
Operational Plan for Safe Handling
A systematic approach is crucial when working with this compound. The following step-by-step operational plan should be followed:
-
Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
-
Ensure that an eyewash station and a safety shower are readily accessible.
-
Have a chemical spill kit available in the immediate work area.
-
Before starting, review the Safety Data Sheet (SDS) for this compound.
-
-
Handling the Chemical:
-
Avoid all personal contact, including inhalation of dust and contact with skin and eyes.
-
When weighing or transferring the solid, do so in a manner that minimizes dust generation.
-
Keep containers securely sealed when not in use.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
-
Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.
-
Emergency and Disposal Plans
In the event of a spill and for the routine disposal of waste, the following procedures must be implemented.
-
Spill Cleanup Procedure:
-
Evacuate and Isolate: Immediately alert others in the vicinity and evacuate the area if the spill is large or if there is significant dust in the air.
-
Ventilate: Ensure the area is well-ventilated.
-
Don PPE: Put on the appropriate PPE, including respiratory protection.
-
Contain the Spill: For a solid spill, carefully sweep or vacuum the material. Dampening the material with water can help to prevent dusting. Avoid actions that could generate dust. Place the collected material into a labeled, sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.
-
Report: Report the spill to the laboratory supervisor or the designated safety officer.
-
-
Disposal Plan:
-
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Solid Waste: Place contaminated gloves, weigh boats, and other solid materials in a designated, sealed, and labeled hazardous waste container.
-
Solutions: Collect any solutions containing this compound in a separate, sealed, and labeled hazardous waste container. It may be possible to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.
-
-
Container Disposal: Empty containers may retain product residue and should be disposed of as hazardous waste. Do not cut, drill, grind, or weld on or near the container.
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.
-
Below is a workflow diagram illustrating the key steps for handling this compound.
Caption: Key steps for safely handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
